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  • Product: 3-Amino-5,6-dimethylpyrazin-2-ol
  • CAS: 43029-21-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Amino-5,6-dimethylpyrazin-2-ol (CAS 43029-21-6)

For Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive overview of 3-Amino-5,6-dimethylpyrazin-2-ol (CAS 43029-21-6), a substituted aminopyrazine d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 3-Amino-5,6-dimethylpyrazin-2-ol (CAS 43029-21-6), a substituted aminopyrazine derivative. Direct experimental data for this specific compound is limited in publicly accessible literature. Therefore, this document leverages data from structurally analogous compounds to provide insights into its physicochemical properties, potential synthetic routes, spectral characteristics, and prospective biological activities. The pyrazine core is a well-established scaffold in medicinal chemistry, and its derivatives have shown significant potential in various therapeutic areas, particularly as kinase inhibitors.[1][2][3] This guide aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this and related aminopyrazine compounds.

Introduction and Molecular Structure

3-Amino-5,6-dimethylpyrazin-2-ol is a heterocyclic organic compound featuring a pyrazine ring substituted with an amino group, a hydroxyl group, and two methyl groups. The pyrazine ring system is a key pharmacophore found in numerous natural products and synthetic molecules with diverse biological activities.[4] The specific arrangement of functional groups on this scaffold suggests its potential for forming multiple hydrogen bonds and engaging in various receptor-ligand interactions, making it an attractive candidate for drug discovery programs.

Due to the scarcity of direct experimental data for CAS 43029-21-6, this guide will draw comparisons with the following structurally related and better-characterized analogs:

  • 3,6-Dimethylpyrazin-2-ol: Lacks the amino group at position 3.

  • 3-Amino-5,6-dimethylpyrazine-2-carboxylic acid: Features a carboxylic acid group instead of a hydroxyl group at position 2.

  • General Aminopyrazine Derivatives: A broad class of compounds that share the aminopyrazine core and have been extensively studied for their therapeutic potential.

Below is a visual representation of the chemical structures of 3-Amino-5,6-dimethylpyrazin-2-ol and its key analogs.

G cluster_0 3-Amino-5,6-dimethylpyrazin-2-ol cluster_1 3,6-Dimethylpyrazin-2-ol cluster_2 3-Amino-5,6-dimethylpyrazine-2-carboxylic acid 3-Amino-5,6-dimethylpyrazin-2-ol_img 3,6-Dimethylpyrazin-2-ol_img 3-Amino-5,6-dimethylpyrazine-2-carboxylic_acid_img

Caption: Chemical structures of the target compound and its analogs.

Physicochemical Properties (Predicted)

The physicochemical properties of 3-Amino-5,6-dimethylpyrazin-2-ol have been predicted based on data available for its structural analogs, primarily 3,6-Dimethylpyrazin-2-ol. These predicted values provide a useful starting point for experimental design and computational modeling.

PropertyPredicted Value for 3-Amino-5,6-dimethylpyrazin-2-olData from AnalogsSource
Molecular Formula C₆H₉N₃OC₆H₈N₂O (3,6-Dimethylpyrazin-2-ol)-
Molecular Weight ~139.16 g/mol 124.14 g/mol (3,6-Dimethylpyrazin-2-ol)[5]
Appearance Predicted to be a solid at room temperature.--
Melting Point Not availableNot available for 3,6-Dimethylpyrazin-2-ol
Boiling Point Not availableNot available for 3,6-Dimethylpyrazin-2-ol
Solubility Predicted to be soluble in water and organic solvents.Soluble in water and organic solvents (2,6-Dimethylpyrazine)
pKa Not availableNot available for 3,6-Dimethylpyrazin-2-ol

Synthesis and Reactivity

A plausible synthetic route for 3-Amino-5,6-dimethylpyrazin-2-ol can be conceptualized based on established methods for the synthesis of substituted pyrazines. A common approach involves the condensation of an α-dicarbonyl compound with an α-diamino compound.

Proposed Synthetic Pathway

A potential starting point for the synthesis of 3-Amino-5,6-dimethylpyrazin-2-ol could be the reaction of 2,3-butanedione with an appropriate aminocyanoacetamide derivative, followed by cyclization and subsequent functional group manipulations. A more direct, albeit hypothetical, route could involve the condensation of diaminomaleonitrile with 2,3-butanedione, followed by selective reduction and hydrolysis.

A generalized synthetic workflow for substituted aminopyrazines is illustrated below.

G A Starting Materials (e.g., α-dicarbonyl and α-diamino compounds) B Condensation Reaction A->B Solvent, Catalyst C Cyclization B->C Heat or Acid/Base D Intermediate Pyrazine Derivative C->D E Functional Group Manipulation (e.g., amination, hydrolysis) D->E F Purification (e.g., chromatography, recrystallization) E->F G Final Product: 3-Amino-5,6-dimethylpyrazin-2-ol F->G

Caption: Generalized workflow for the synthesis of substituted aminopyrazines.

Experimental Protocol (Hypothetical):

  • Step 1: Condensation and Cyclization. To a solution of an appropriate α-aminonitrile precursor in a suitable solvent (e.g., ethanol), add an equimolar amount of 2,3-butanedione.

  • Step 2: Reaction Monitoring. The reaction mixture is stirred at a specific temperature (e.g., reflux) and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Step 3: Work-up and Isolation. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then subjected to an aqueous work-up.

  • Step 4: Purification. The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the desired substituted pyrazine intermediate.

  • Step 5: Final Functionalization. The intermediate is then subjected to further reactions, such as hydrolysis of a nitrile to a carboxylic acid and subsequent conversion to a hydroxyl group, or direct amination, to yield the final product, 3-Amino-5,6-dimethylpyrazin-2-ol.

Spectral Data (Predicted)

While experimental spectra for 3-Amino-5,6-dimethylpyrazin-2-ol are not available, its expected spectral characteristics can be inferred from its structure and data for related compounds.[6]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups, the amino protons, the hydroxyl proton, and the aromatic proton on the pyrazine ring. The chemical shifts of the methyl groups would likely be in the upfield region, while the aromatic proton would be in the downfield region. The positions of the NH₂ and OH protons would be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, with the carbons attached to nitrogen and oxygen appearing more downfield.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (~139.16 g/mol ). Fragmentation patterns would likely involve the loss of small neutral molecules such as CO, HCN, and methyl radicals.

Potential Biological Activity and Applications

Aminopyrazine derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities.[7][8] A particularly promising area is their application as kinase inhibitors.[1][2][3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

The aminopyrazine scaffold can act as a "hinge-binder," forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases.[2] This interaction can effectively block the binding of ATP and inhibit the kinase's activity, thereby disrupting downstream signaling pathways that promote disease progression.

G cluster_0 Kinase Signaling Pathway cluster_1 Inhibition by Aminopyrazine Derivative GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec P1 Downstream Signaling Proteins Rec->P1 Phosphorylation P2 Transcription Factors P1->P2 Signal Transduction Cell Cell Proliferation, Survival, etc. P2->Cell Inhibitor 3-Amino-5,6-dimethylpyrazin-2-ol (Hypothetical Inhibitor) Inhibitor->Rec Binds to ATP pocket

Caption: Simplified kinase signaling pathway and the potential inhibitory action of an aminopyrazine derivative.

Given the structural features of 3-Amino-5,6-dimethylpyrazin-2-ol, it is plausible that this compound could exhibit inhibitory activity against various kinases. Further research, including in vitro kinase assays and cell-based studies, would be necessary to validate this hypothesis and identify specific kinase targets.

Safety and Handling

Specific safety and handling data for 3-Amino-5,6-dimethylpyrazin-2-ol are not available. However, based on the safety information for other pyrazine derivatives, the following general precautions should be observed when handling this compound in a research setting.[9][10][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Ingestion: Do not ingest. If swallowed, seek medical attention.

It is crucial to consult the Safety Data Sheet (SDS) for any chemical before use and to follow all institutional safety guidelines.

Conclusion

3-Amino-5,6-dimethylpyrazin-2-ol (CAS 43029-21-6) represents an under-explored molecule within the promising class of aminopyrazine derivatives. While direct experimental data is currently lacking, this technical guide has provided a comprehensive overview of its predicted properties and potential applications by drawing on information from structurally related compounds. The plausible synthetic routes and the potential for this compound to act as a kinase inhibitor highlight its promise for further investigation in the fields of medicinal chemistry and drug discovery. Experimental validation of the predicted properties and biological activities is a critical next step to unlocking the full potential of this and similar aminopyrazine scaffolds.

References

  • Design, Synthesis, and Biological Evaluation of Aminopyrazine Derivatives as Inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2). PubMed. [Link]

  • Synthesis, physicochemical properties, antimicrobial and antioxidant studies of pyrazoline derivatives bearing a pyridyl moiety. ResearchGate. [Link]

  • 3,6-Dimethylpyrazin-2-ol. PubChem. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. [Link]

  • Application of liquid chromatography-nuclear magnetic resonance spectroscopy for the identification of ethyldimethylpyrazine, a food flavouring agent. PubMed. [Link]

  • Synthesis of substituted pyrazines.
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  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. NIH. [Link]

  • Synthesis of N-substituted 3-aminopyrazine-2-amides. ResearchGate. [Link]

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. ResearchGate. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]

  • A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. [Link]

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  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. ACS Publications. [Link]

  • 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation. PMC. [Link]

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. PubMed. [Link]

  • 2-Acetyl-3,6-dimethylpyrazine. PubChem. [Link]

  • Synthesis and Reactions of Some Pyrazine Derivatives. Taylor & Francis Online. [Link]

  • Pyrazine. Wikipedia. [Link]

  • PYRAZINE DERIVATIVES. INCHEM. [Link]

  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. PMC. [Link]

  • An Evaluation of the Potential of NMR Spectroscopy and Computational Modelling Methods to Inform Biopharmaceutical Formulations. MDPI. [Link]

  • Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. ResearchGate. [Link]

  • Current status of pyrazole and its biological activities. PMC. [Link]

  • Synthesis of substituted pyrazines from N-allyl malonamides. RSC Publishing. [Link]

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  • An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. ASM Journals. [Link]

  • New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches. MDPI. [Link]

  • Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. MDPI. [Link]

  • Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. PMC. [Link]

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Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Amino-5,6-dimethylpyrazin-2-ol

For the Attention of: Researchers, Scientists, and Drug Development Professionals Abstract Introduction and Structural Elucidation The pyrazine ring system is a foundational scaffold in medicinal chemistry, present in nu...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Structural Elucidation

The pyrazine ring system is a foundational scaffold in medicinal chemistry, present in numerous biologically active compounds and FDA-approved drugs.[1] Its derivatives are known to exhibit a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The subject of this guide, 3-Amino-5,6-dimethylpyrazin-2-ol, represents a specific substitution pattern on this important heterocyclic core.

An initial survey of chemical databases and literature reveals a notable absence of direct experimental data for a compound with the name 3-Amino-5,6-dimethylpyrazin-2-ol. This strongly suggests that the compound is either novel, not yet synthesized, or, more likely, exists predominantly in a more stable tautomeric form.

Tautomerism: The Pyrazin-2-ol / Pyrazin-2(1H)-one Equilibrium

Tautomers are structural isomers of a chemical compound that readily interconvert.[3] This phenomenon is particularly prevalent in heterocyclic chemistry. The "-ol" suffix in the requested topic name denotes a hydroxyl group attached to the pyrazine ring, specifically at the 2-position. This structure is in a tautomeric relationship with its corresponding keto form, a pyrazin-2(1H)-one. This is analogous to the well-known keto-enol tautomerism observed in carbonyl compounds.[4]

Generally, for heterocyclic systems like pyrazines, the equilibrium heavily favors the amide-like pyrazin-2(1H)-one form over the enol-like pyrazin-2-ol form due to the greater stability of the former.[5] Therefore, for the purposes of this guide, it is asserted that the compound of interest, 3-Amino-5,6-dimethylpyrazin-2-ol, will exist almost exclusively as 3-Amino-5,6-dimethyl-1H-pyrazin-2-one . All subsequent discussions of properties and characteristics will refer to this more stable tautomer.

Figure 1: Tautomeric equilibrium between the "-ol" and "-one" forms.

Inferred Physicochemical Properties

In the absence of direct experimental data for 3-Amino-5,6-dimethyl-1H-pyrazin-2-one, we can infer its properties by analyzing structurally similar compounds. The primary analogues for this analysis are:

  • 3-Amino-5,6-dimethylpyrazine-2-carboxamide

  • 3-Amino-5,6-dimethylpyrazine-2-carbonitrile

  • 3-Amino-5,6-dimethylpyrazine-2-carboxylic acid [6]

  • 3,5-Dimethyl-1H-pyrazin-2-one [7]

These compounds share the core 3-amino-5,6-dimethylpyrazine scaffold or the pyrazin-2-one ring, providing a reasonable basis for property estimation.

Property3-Amino-5,6-dimethylpyrazine-2-carboxamide3-Amino-5,6-dimethylpyrazine-2-carboxylic acid3,5-Dimethyl-1H-pyrazin-2-onePredicted: 3-Amino-5,6-dimethyl-1H-pyrazin-2-one
Molecular Formula C₇H₁₀N₄O[8]C₇H₉N₃O₂[6]C₆H₈N₂O[7]C₆H₉N₃O
Molecular Weight 166.18 g/mol [8]167.16 g/mol [6]124.14 g/mol [7]~139.15 g/mol
Appearance Solid (predicted)Solid (predicted)SolidWhite to off-white crystalline solid (predicted)
Melting Point High (predicted)High (predicted)Not availableHigh, likely >200 °C (inferred)
Boiling Point Not availableNot availableNot availableHigh, likely >300 °C (inferred)
Solubility Sparingly soluble in water (predicted)Soluble in aqueous base (predicted)Not availableSparingly soluble in water, soluble in organic solvents like DMSO and DMF (predicted)
logP (predicted) -0.4151 (for carboxylic acid)[6]-0.4 (for 3,5-dimethyl-1H-pyrazin-2-one)[7]-0.1 to 0.5 (estimated)
Hydrogen Bond Donors 2[9]3[6]1[7]2
Hydrogen Bond Acceptors 4[9]5[6]2[7]3
Topological Polar Surface Area (TPSA) 94.9 Ų[9]Not available41.5 Ų[7]~60-80 Ų (estimated)

Table 1: Comparison of Physicochemical Properties of Analogous Compounds.

The presence of the amino and amide-like functionalities in the target molecule suggests a high melting point due to strong intermolecular hydrogen bonding. The predicted logP value indicates a relatively polar molecule with moderate solubility in aqueous and organic media.

Predicted Spectral Characteristics

The spectral properties of 3-Amino-5,6-dimethyl-1H-pyrazin-2-one can be predicted based on its functional groups and the known spectra of related compounds.

¹H NMR Spectroscopy
  • Aromatic/Heterocyclic Proton: A singlet is expected for the proton on the pyrazine ring, likely in the range of 7.5-8.5 ppm.

  • Amine Protons (NH₂): A broad singlet corresponding to the two protons of the primary amine group, likely in the range of 5.0-7.0 ppm. The chemical shift will be dependent on the solvent and concentration.

  • Methyl Protons (CH₃): Two distinct singlets for the two methyl groups attached to the pyrazine ring, expected in the range of 2.0-2.5 ppm.

  • Amide Proton (NH): A broad singlet for the proton on the ring nitrogen, likely in the range of 10.0-12.0 ppm.

¹³C NMR Spectroscopy
  • Carbonyl Carbon (C=O): A signal in the downfield region, typically around 160-170 ppm.

  • Pyrazine Ring Carbons: Four distinct signals for the carbons of the pyrazine ring are expected in the aromatic region (120-160 ppm). The carbons bearing the amino and methyl groups will be shielded compared to the unsubstituted carbons.

IR Spectroscopy
  • N-H Stretching (Amine and Amide): Broad absorptions in the region of 3100-3500 cm⁻¹ corresponding to the N-H stretches of the primary amine and the ring amide.

  • C=O Stretching (Amide): A strong, sharp absorption band in the region of 1650-1690 cm⁻¹ for the carbonyl group.

  • C=N and C=C Stretching: Absorptions in the 1500-1600 cm⁻¹ region corresponding to the stretching vibrations of the pyrazine ring.

  • C-H Stretching (Methyl): Absorptions around 2850-3000 cm⁻¹.

Mass Spectrometry

The expected monoisotopic mass of 3-Amino-5,6-dimethyl-1H-pyrazin-2-one (C₆H₉N₃O) is approximately 139.0746 g/mol . High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition. The fragmentation pattern would likely involve the loss of small neutral molecules such as CO, HCN, and methyl radicals.

Potential Synthetic Methodologies

While a specific synthesis for 3-Amino-5,6-dimethyl-1H-pyrazin-2-one has not been reported, plausible synthetic routes can be proposed based on established methods for constructing substituted pyrazin-2(1H)-ones.[10]

A common strategy involves the condensation of an α-amino acid derivative with a 1,2-dicarbonyl compound.

synthesis cluster_reactants Starting Materials cluster_process Reaction Steps reactant1 α-Aminonitrile or α-Aminoamide step1 Condensation reactant1->step1 reactant2 Diacetyl (2,3-Butanedione) reactant2->step1 step2 Cyclization & Dehydration step1->step2 step3 Oxidation (if necessary) step2->step3 product 3-Amino-5,6-dimethyl-1H-pyrazin-2-one step3->product

Figure 2: A generalized synthetic workflow for pyrazin-2(1H)-one formation.

Experimental Protocol: A Proposed Synthesis

Objective: To synthesize 3-Amino-5,6-dimethyl-1H-pyrazin-2-one.

Materials:

  • Aminoacetonitrile hydrochloride

  • Diacetyl (2,3-butanedione)

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

  • Ethyl acetate

  • Hexanes

Procedure:

  • Preparation of the α-amino species: In a round-bottom flask, dissolve aminoacetonitrile hydrochloride in anhydrous ethanol. Add a solution of sodium ethoxide in ethanol dropwise at 0°C to neutralize the hydrochloride and generate the free aminoacetonitrile.

  • Condensation: To the solution of free aminoacetonitrile, add diacetyl dropwise while maintaining the temperature at 0°C.

  • Cyclization: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with dilute hydrochloric acid. Evaporate the solvent under reduced pressure.

  • Extraction: Partition the residue between water and ethyl acetate. Separate the organic layer, and extract the aqueous layer with additional ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry to confirm the structure of 3-Amino-5,6-dimethyl-1H-pyrazin-2-one.

Note: This is a proposed protocol and would require optimization of reaction conditions, such as temperature, reaction time, and stoichiometry.

Potential Applications and Future Directions

Derivatives of 3-aminopyrazin-2(1H)-one have shown significant potential in drug discovery. For instance, they have been investigated as inhibitors of p38α MAP kinase, a target for inflammatory diseases such as COPD.[11] The core structure of 3-aminopyrazine-2-carbonitrile has also been identified as a promising scaffold for developing inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[2]

The subject compound, 3-Amino-5,6-dimethyl-1H-pyrazin-2-one, with its specific substitution pattern, could serve as a valuable building block for creating libraries of novel compounds for screening against various therapeutic targets. The amino group at the 3-position provides a convenient handle for further functionalization to explore structure-activity relationships.

Future research should focus on the definitive synthesis and characterization of 3-Amino-5,6-dimethyl-1H-pyrazin-2-one to validate the inferred properties presented in this guide. Subsequent biological screening of this compound and its derivatives could uncover novel therapeutic agents.

Conclusion

While 3-Amino-5,6-dimethylpyrazin-2-ol is not a characterized compound under this name, a thorough analysis of chemical principles and related literature strongly indicates that it exists as its stable tautomer, 3-Amino-5,6-dimethyl-1H-pyrazin-2-one. This technical guide has provided a comprehensive, inferred profile of this molecule, including its likely physicochemical properties, spectral characteristics, and a plausible synthetic route. By consolidating and interpreting data from structurally similar compounds, this document serves as a crucial starting point for any researcher or drug development professional interested in exploring the potential of this and related pyrazine scaffolds. The synthesis and biological evaluation of this compound are warranted to expand the chemical space for discovering new therapeutic agents.

References

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  • PubChem. (n.d.). 5-amino-3,6-dimethyl-1H-pyrazin-2-one. Retrieved from [Link]

  • ASM Journals. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology, 85(23), e01807-19. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrazine. Retrieved from [Link]

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Foundational

3-Amino-5,6-dimethylpyrazin-2-ol molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-Amino-5,6-dimethylpyrazin-2-ol Abstract The pyrazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-Amino-5,6-dimethylpyrazin-2-ol

Abstract

The pyrazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds.[1] This guide provides a detailed technical exploration of a specific derivative, 3-Amino-5,6-dimethylpyrazin-2-ol, focusing on the critical interplay between its molecular structure and conformational possibilities. For researchers and drug development professionals, a precise understanding of a molecule's three-dimensional structure, electronic properties, and potential for tautomerism is paramount for predicting its biological interactions and guiding rational drug design. This document outlines a multi-faceted approach, combining theoretical synthesis, spectroscopic characterization, and advanced computational analysis, to fully elucidate the structural nuances of this compound. We will address the central question of its likely tautomeric form—the enol (-ol) versus the keto (-one)—and provide field-proven methodologies for its empirical determination.

Molecular Identity and Structural Hypotheses

3-Amino-5,6-dimethylpyrazin-2-ol belongs to the class of aminopyrazinones, heterocyclic aromatic compounds that have garnered significant interest for their biological activities.[1][2] The primary structural ambiguity of this molecule lies in its potential for prototropic tautomerism, a phenomenon where a proton can migrate, leading to distinct isomers that can coexist in equilibrium.

Tautomerism: The Pyrazin-2-ol / Pyrazin-2-one Equilibrium

The molecule can exist in two primary tautomeric forms: the aromatic alcohol (enol) form, 3-amino-5,6-dimethylpyrazin-2-ol (1a) , and the non-aromatic amide (keto) form, 3-amino-5,6-dimethyl-1H-pyrazin-2-one (1b) . The relative stability of these tautomers is highly dependent on factors such as the solvent, temperature, and pH. Computational studies on related heterocyclic systems have shown that the keto form is often energetically more favorable.[3] Understanding which tautomer predominates is critical, as it dictates the molecule's hydrogen bonding capabilities, planarity, and overall shape, which are key determinants of its interaction with biological targets.

Caption: Tautomeric equilibrium of the target molecule.

Physicochemical Properties

A summary of the core molecular properties for 3-Amino-5,6-dimethylpyrazin-2-ol is presented below. These values are computationally predicted and serve as a baseline for experimental characterization.

PropertyValueSource
Molecular FormulaC₆H₉N₃O-
Molecular Weight139.16 g/mol -
Hydrogen Bond Donors3Chemdiv[4]
Hydrogen Bond Acceptors4Chemdiv[4]
Predicted LogP-0.6 to -0.4Chemdiv[4], PubChem[5]

Synthesis and Spectroscopic Characterization

While a specific synthesis for this exact molecule is not prominently documented, a plausible and robust synthetic route can be designed based on established heterocyclic chemistry principles, such as the condensation of α-dicarbonyl compounds with aminonitriles.[6]

Proposed Synthetic Pathway

A logical approach involves the condensation reaction between diacetyl (butane-2,3-dione) and amino-malononitrile in the presence of a base. This method is efficient for constructing the pyrazine ring system.

Synthesis_Workflow cluster_char Structural Characterization Reactants Reactants: - Diacetyl - Amino-malononitrile - Base (e.g., NaOEt) Condensation Step 1: Condensation Reaction Solvent: Ethanol Conditions: Reflux Reactants->Condensation Cyclization Step 2: Intramolecular Cyclization (Tautomerization & Dehydration) Condensation->Cyclization Purification Step 3: Purification - Recrystallization or - Column Chromatography Cyclization->Purification Product Final Product: 3-Amino-5,6-dimethylpyrazin-2-ol Purification->Product NMR NMR (¹H, ¹³C) Product->NMR Confirms Connectivity MS Mass Spec (HRMS) Product->MS Confirms Mass IR FT-IR Product->IR Confirms Functional Groups XRay X-ray Crystallography (if crystals form) Product->XRay Defines Conformation

Caption: Proposed workflow for synthesis and characterization.

Experimental Protocol: Synthesis

Objective: To synthesize 3-Amino-5,6-dimethylpyrazin-2-ol via a one-pot condensation reaction.

  • Preparation: To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol in a round-bottom flask equipped with a reflux condenser, add amino-malononitrile (1.0 equivalent).

  • Reaction Initiation: Stir the mixture at room temperature for 20 minutes. Subsequently, add diacetyl (1.0 equivalent) dropwise to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[7]

  • Work-up: After completion, cool the mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).

  • Isolation: Reduce the solvent volume under vacuum. The resulting crude solid can be collected by filtration.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final compound.

Spectroscopic Characterization Protocols

The synthesized compound's structure must be unequivocally confirmed using a suite of spectroscopic methods.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will reveal the number and environment of protons. Key signals expected are for the two distinct methyl groups, the amine (-NH₂) protons, and the hydroxyl/amide (-OH/-NH) proton, whose chemical shift will be highly sensitive to the solvent and tautomeric form.

    • ¹³C NMR: Will identify all unique carbon atoms in the molecule, including the two methyl carbons, the four pyrazine ring carbons, and confirm the presence of a C=O (keto form) or C-OH (enol form).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the molecular formula by providing a highly accurate mass-to-charge ratio of the molecular ion.

  • Infrared (IR) Spectroscopy: This technique identifies key functional groups. A strong, broad absorption around 3200-3500 cm⁻¹ would indicate O-H and N-H stretching. A sharp absorption around 1650-1680 cm⁻¹ would be strong evidence for the C=O group of the keto tautomer (1b).[7]

Conformational Analysis: An Integrated Approach

Determining the precise 3D conformation and the dominant tautomeric form requires a combination of experimental and computational techniques.

Solid-State Conformation via Single-Crystal X-ray Diffraction

This is the gold standard for unambiguously determining the molecular structure in the solid state.[8] It provides precise bond lengths, bond angles, and torsional angles, and would definitively resolve the tautomeric state in the crystal lattice.

Experimental Protocol: Crystal Growth and Analysis

  • Crystal Growth: Dissolve the purified compound in a minimal amount of a suitable hot solvent (e.g., acetonitrile, ethanol). Allow the solution to cool slowly and undisturbed over several days. Slow evaporation is a reliable method for inducing crystallization.

  • Crystal Selection: Identify a single, well-formed crystal of appropriate size (0.1-0.3 mm) under a microscope.

  • Data Collection: Mount the crystal on a goniometer head of a single-crystal X-ray diffractometer. Cool the crystal under a stream of nitrogen gas (typically 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Collect the diffraction data. The resulting electron density map is used to solve the structure, and the atomic positions are refined to yield the final, detailed 3D structure.

In Silico Conformation and Tautomer Stability

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for investigating molecular structure and energetics, especially when experimental data is unavailable.[7][10] It allows for the prediction of the most stable tautomer and provides a detailed geometric profile.

Computational Workflow Protocol

  • Structure Preparation: Build the 3D structures of both tautomers (1a and 1b) in a molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization for both structures using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)).[3] This process finds the lowest energy conformation for each tautomer.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies). This step also yields the predicted vibrational spectra (IR), which can be compared with experimental data.[7]

  • Energy Comparison: Compare the calculated electronic energies (with zero-point energy correction) of the two optimized tautomers. The tautomer with the lower energy is predicted to be the more stable form.

DFT_Workflow Input Input Structures: Tautomer 1a (Enol) Tautomer 1b (Keto) Optimization Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Input->Optimization Frequency Frequency Calculation Optimization->Frequency Validation Verify Minima (No Imaginary Frequencies) Frequency->Validation Validation->Optimization Invalid Energy Compare Corrected Energies (ΔE = E_keto - E_enol) Validation->Energy Valid Output Predicted Stable Tautomer Optimized Geometry Predicted Spectra (IR, NMR) Energy->Output

Caption: Workflow for computational tautomer analysis using DFT.

Predicted Conformational Data

A DFT analysis would yield precise geometric data. The table below presents hypothetical, yet realistic, data that would be obtained from such a calculation, comparing the two tautomers.

ParameterTautomer 1a (Enol)Tautomer 1b (Keto)Significance
Relative Energy+5-10 kcal/mol0 kcal/mol (Reference) Predicts Keto form is more stable
C2-O Bond Length~1.36 Å~1.24 ÅShorter bond indicates C=O double bond
C2-N1 Bond Length~1.33 Å~1.39 ÅLonger bond in keto form
N1-H Bond LengthN/A~1.01 ÅConfirms proton on N1 in keto form
Pyrazine RingPlanar (Aromatic)Slightly puckeredLoss of full aromaticity in keto form

Biological Context and Significance for Drug Development

Pyrazine derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antimycobacterial properties.[1][11] For instance, certain N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles have shown good activity against Mycobacterium tuberculosis.[11] Furthermore, related aminopyrimidinol derivatives have been developed as selective kinase inhibitors for cancer therapy.[12][13][14]

The specific conformation and tautomeric form of 3-Amino-5,6-dimethylpyrazin-2-ol are of paramount importance in a drug development context.

  • Structure-Activity Relationship (SAR): A definitive 3D structure is the foundation of any SAR study. It allows researchers to understand how modifications to the molecule (e.g., adding or changing substituents) affect its biological activity.

  • Receptor Binding: The arrangement of hydrogen bond donors and acceptors is dictated by the tautomeric form. The keto form (1b) presents a C=O acceptor and an N-H donor, while the enol form (1a) presents a C-OH donor/acceptor pair. This difference will fundamentally alter how the molecule fits into the active site of a protein or enzyme.

  • Molecular Docking: Accurate computational docking studies, used to predict the binding orientation of a ligand to a target protein, require an accurate input structure of the ligand.[10][15] Using the wrong tautomer could lead to completely erroneous predictions about binding affinity and mode of action.

Conclusion

The comprehensive characterization of 3-Amino-5,6-dimethylpyrazin-2-ol requires an integrated strategy that moves from synthesis to advanced structural analysis. The central challenge is resolving the enol/keto tautomerism, which dictates the molecule's fundamental chemical and physical properties. While spectroscopic methods provide essential clues, the combination of single-crystal X-ray diffraction for solid-state analysis and Density Functional Theory for energetic and geometric prediction provides the most complete picture. For medicinal chemists and drug developers, this level of detailed structural insight is not merely academic; it is a critical prerequisite for the rational design of novel therapeutics based on the promising pyrazinone scaffold.

References

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  • Lim, D., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry.
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  • Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry.
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Exploratory

A Technical Guide to the Physicochemical Characterization of 3-Amino-5,6-dimethylpyrazin-2-ol: Emphasis on Melting and Boiling Point Determination

For the attention of Researchers, Scientists, and Drug Development Professionals. Abstract This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the meltin...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the melting and boiling points of 3-Amino-5,6-dimethylpyrazin-2-ol, a novel heterocyclic compound with significant potential in medicinal chemistry. In the absence of established experimental data for this specific molecule, this document serves as a foundational resource, equipping researchers with the necessary methodologies to ascertain these critical physicochemical parameters. A deep understanding of these properties is paramount for advancing drug discovery and development, influencing factors from solubility and bioavailability to formulation and stability. This guide will delve into the structural significance of the aminopyrazinone core, outline robust experimental protocols for melting and boiling point determination, and explore theoretical prediction models.

Introduction: The Significance of the Aminopyrazinone Scaffold in Modern Drug Discovery

The pyrazine ring system is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives are integral to a wide array of pharmaceuticals, demonstrating activities as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[2][3] The introduction of amino and hydroxyl (or its tautomeric oxo form) functionalities, as seen in 3-Amino-5,6-dimethylpyrazin-2-ol, further enhances the potential for specific, high-affinity interactions with biological targets. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, while the amino and hydroxyl groups can serve as both hydrogen bond donors and acceptors, facilitating a complex network of interactions that can drive potent and selective bioactivity.[4]

The seemingly simple parameters of melting and boiling points are, in fact, critical indicators of a molecule's intermolecular forces and crystal lattice energy. For drug development professionals, these values are far from academic; they are pivotal in:

  • Purity Assessment: A sharp, well-defined melting point is a reliable indicator of a compound's purity.

  • Solubility and Bioavailability: The energy required to break the crystal lattice (related to the melting point) directly impacts a compound's solubility, a key determinant of its absorption and bioavailability.

  • Formulation Development: Understanding the thermal properties of an active pharmaceutical ingredient (API) is essential for designing stable and effective dosage forms.

  • Process Chemistry: Boiling points are crucial for designing purification strategies such as distillation and for ensuring the thermal stability of the compound during synthesis and scale-up.

This guide will provide the foundational knowledge for researchers to confidently approach the physicochemical characterization of novel aminopyrazinone derivatives like 3-Amino-5,6-dimethylpyrazin-2-ol.

Structural and Physicochemical Profile of 3-Amino-5,6-dimethylpyrazin-2-ol

The structure of 3-Amino-5,6-dimethylpyrazin-2-ol, with its combination of an aromatic pyrazine core, an amino group, a hydroxyl group, and two methyl substituents, suggests a molecule with a complex interplay of intermolecular forces.

PropertyPredicted Influence on Melting and Boiling Points
Hydrogen Bonding The presence of both an amino (-NH2) and a hydroxyl (-OH) group allows for extensive intermolecular hydrogen bonding. This is expected to be the dominant intermolecular force, significantly increasing the energy required to transition from solid to liquid (melting) and from liquid to gas (boiling).
Dipole-Dipole Interactions The polar nature of the C=O (in the pyrazinone tautomer) and C-N bonds will contribute to dipole-dipole interactions, further strengthening the intermolecular forces.
Molecular Weight The molecular weight of 153.17 g/mol provides a baseline for comparison with other compounds. Generally, for a homologous series, melting and boiling points increase with molecular weight.
Molecular Symmetry and Packing The planarity of the pyrazine ring and the potential for ordered packing in the crystal lattice can influence the melting point. Efficient packing leads to a more stable crystal lattice and a higher melting point.
Tautomerism 3-Amino-5,6-dimethylpyrazin-2-ol can exist in tautomeric forms (the pyrazin-2-ol and pyrazin-2-one forms). The predominant tautomer in the solid state will dictate the crystal packing and, consequently, the melting point. The pyrazin-2-one form is often more stable for related structures.

Table 1: Predicted Physicochemical Properties and their Influence on Melting and Boiling Points of 3-Amino-5,6-dimethylpyrazin-2-ol.

Due to the lack of experimental data, computational methods can provide valuable estimations.

Predicted PropertyValueSource
Molecular Weight 153.17 g/mol Calculated
Molecular Formula C7H9N3OCalculated
XLogP3 0.4PubChem (CID 12565999 for 3,6-Dimethylpyrazin-2-ol)
Hydrogen Bond Donor Count 2Calculated
Hydrogen Bond Acceptor Count 3Calculated

Table 2: Predicted Physicochemical Properties of 3-Amino-5,6-dimethylpyrazin-2-ol. (Note: XLogP3 is for a related compound and should be used as an approximation).

Experimental Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Principle

A small, finely powdered sample of the compound is heated slowly and uniformly. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A narrow melting point range (typically 0.5-2 °C) is indicative of a high degree of purity.

Experimental Protocol: Capillary Method

This is the most common and reliable method for determining the melting point of a solid organic compound.

Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

  • 3-Amino-5,6-dimethylpyrazin-2-ol sample

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample should be approximately 2-3 mm in height.

  • Placing the Capillary in the Apparatus: Insert the capillary tube into the sample holder of the melting point apparatus.

  • Heating:

    • For an unknown compound, a preliminary rapid heating can be performed to get an approximate melting point.

    • For a more accurate determination, heat the sample rapidly to about 15-20 °C below the expected melting point.

    • Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.

  • Observation and Recording:

    • Record the temperature at which the first signs of melting are observed (T1).

    • Record the temperature at which the last solid crystal melts (T2).

    • The melting point is reported as the range T1-T2.

  • Repeat: For accuracy, perform at least two determinations.

Figure 1: Workflow for Melting Point Determination.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. This guide will focus on the micro boiling point determination method, which is suitable for small quantities of a substance.

Principle

A small amount of the liquid is heated in a tube containing an inverted capillary tube. As the liquid heats, the air trapped in the capillary expands and escapes. At the boiling point, the tube is filled with the vapor of the substance. Upon cooling, the vapor condenses, and the external pressure forces the liquid into the capillary tube. The temperature at which the liquid enters the capillary is the boiling point.

Experimental Protocol: Micro Boiling Point Determination

Materials:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., oil bath or heating block)

  • 3-Amino-5,6-dimethylpyrazin-2-ol sample

Procedure:

  • Sample Preparation: Place a few drops of the liquid sample into the small test tube.

  • Capillary Insertion: Place the capillary tube, with its open end downwards, into the test tube containing the liquid.

  • Apparatus Setup: Attach the test tube to a thermometer and immerse it in a heating bath. The bottom of the test tube should be level with the thermometer bulb.

  • Heating: Heat the bath gradually. A continuous stream of bubbles will emerge from the open end of the capillary tube as the temperature rises.

  • Observation and Recording:

    • Continue heating until a rapid and continuous stream of bubbles is observed.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The point at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point. Record this temperature.

  • Repeat: For accuracy, repeat the determination.

BoilingPointWorkflow prep Sample Preparation Add liquid to test tube setup Apparatus Setup Insert inverted capillary Attach to thermometer prep->setup heating Heating Heat bath slowly Observe bubble stream setup->heating cooling Cooling & Observation Remove heat Record temperature at liquid entry heating->cooling

Figure 2: Workflow for Micro Boiling Point Determination.

Theoretical Prediction of Melting and Boiling Points

In the absence of experimental data, computational models can provide useful, albeit estimated, values for melting and boiling points. These predictions are based on the molecule's structure and the principles of quantitative structure-property relationships (QSPR).

Several factors influence a compound's melting and boiling points, and these can be used for qualitative predictions:

  • Strength of Intermolecular Forces: The stronger the intermolecular forces, the higher the melting and boiling points. The order of strength is generally: ionic > hydrogen bonding > dipole-dipole > van der Waals dispersion forces. For 3-Amino-5,6-dimethylpyrazin-2-ol, hydrogen bonding is expected to be the most significant contributor.

  • Molecular Weight: In a series of related compounds, melting and boiling points generally increase with molecular weight due to increased van der Waals forces.

  • Molecular Shape and Packing: More symmetrical and planar molecules tend to pack more efficiently into a crystal lattice, leading to higher melting points.

Numerous online platforms and software packages can predict these properties. While a detailed tutorial on these tools is beyond the scope of this guide, researchers are encouraged to explore resources such as Chemicalize and various QSPR modeling software.[5]

Synthesis of 3-Amino-5,6-dimethylpyrazin-2-ol

A plausible synthetic route to 3-Amino-5,6-dimethylpyrazin-2-ol can be adapted from established methods for the synthesis of substituted aminopyrazinones. A common approach involves the condensation of an alpha-aminonitrile with an alpha-dicarbonyl compound, followed by cyclization.

General Synthetic Approach:

A potential synthesis could involve the reaction of 2,3-butanedione with an aminomalononitrile derivative, followed by hydrolysis and cyclization. The specific conditions would need to be optimized experimentally.

Conclusion

While experimental values for the melting and boiling points of 3-Amino-5,6-dimethylpyrazin-2-ol are not yet reported in the literature, this technical guide provides researchers with a robust framework for their determination and prediction. The protocols and theoretical background presented herein are designed to be broadly applicable to novel heterocyclic compounds. A thorough understanding and accurate measurement of these fundamental physicochemical properties are indispensable first steps in the journey of transforming a promising molecule into a viable drug candidate.

References

  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

  • Pharmaffiliates. (n.d.). The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development. [Link]

  • Association of Pharmacy Professionals. (2024). Exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. [Link]

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound Experiment. [Link]

  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. [Link]

  • PubChem. (n.d.). 3,6-Dimethylpyrazin-2-ol. [Link]

  • Google Patents. (n.d.).
  • Sciencemadness.org. (n.d.). An improved synthesis of 3,6-diamino-1,2,4,5-tetrazine. I. [Link]

  • Chemicalize. (n.d.). Chemicalize - Instant Cheminformatics Solutions. [Link]

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Exploratory

discovery and history of 3-Amino-5,6-dimethylpyrazin-2-ol

An In-depth Technical Guide to 3-Amino-5,6-dimethylpyrazin-2-ol: Synthesis, Characterization, and Potential Applications Introduction Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Amino-5,6-dimethylpyrazin-2-ol: Synthesis, Characterization, and Potential Applications

Introduction

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are ubiquitous in nature, contributing significantly to the flavors and aromas of many roasted and fermented foods. Beyond their role in flavor chemistry, the pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in a number of FDA-approved drugs and clinical candidates. Their ability to act as hydrogen bond acceptors and their rigid, planar structure make them ideal for interacting with biological targets. This guide focuses on 3-Amino-5,6-dimethylpyrazin-2-ol, a specific derivative of the pyrazine family. While this compound is not extensively documented in publicly available literature, this guide will provide a comprehensive overview of its predicted properties, plausible synthetic routes, and potential applications based on the established chemistry of closely related analogues. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel heterocyclic compounds.

Predicted Physicochemical Properties

Based on the structure of 3-Amino-5,6-dimethylpyrazin-2-ol and data from analogous compounds such as 3,6-Dimethylpyrazin-2-ol[1], the following physicochemical properties can be predicted:

PropertyPredicted ValueData Source for Analogue
Molecular FormulaC6H9N3O-
Molecular Weight139.15 g/mol -
XLogP3~0.5(Based on 3,6-Dimethylpyrazin-2-ol XLogP3 of -0.4)[1]
Hydrogen Bond Donor Count2-
Hydrogen Bond Acceptor Count3-
Polar Surface Area74.8 Ų-

These predicted properties suggest that 3-Amino-5,6-dimethylpyrazin-2-ol would be a relatively polar molecule with moderate water solubility.

Proposed Synthesis Pathways

The synthesis of 3-Amino-5,6-dimethylpyrazin-2-ol can be envisioned through a condensation reaction, a common method for forming the pyrazine ring. A plausible route would involve the reaction of an alpha-amino amide with a 1,2-dicarbonyl compound.

Rationale for Synthetic Approach

The proposed synthesis is a variation of the well-established route to substituted pyrazines. The choice of 2,3-butanedione (diacetyl) as the dicarbonyl component will yield the desired 5,6-dimethyl substitution pattern on the pyrazine ring. The key starting material, 2,3-diaminopropanamide, provides the necessary atoms to form the amino and hydroxyl groups at the 3 and 2 positions, respectively, following cyclization and tautomerization.

Experimental Protocol: Synthesis of 3-Amino-5,6-dimethylpyrazin-2-ol
  • Reaction Setup : To a solution of 2,3-diaminopropanamide hydrochloride (1.0 eq) in a mixture of water and a suitable alcohol (e.g., methanol or ethanol) to aid solubility, add a base such as sodium hydroxide (2.0 eq) to neutralize the hydrochloride and facilitate the reaction.

  • Addition of Dicarbonyl : To the stirred solution of the free diamine, add 2,3-butanedione (1.0 eq) dropwise at room temperature.

  • Reaction Progression : Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Isolation :

    • Neutralize the reaction mixture to a pH of ~7 using a suitable acid (e.g., hydrochloric acid).

    • Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification : The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system to yield the pure 3-Amino-5,6-dimethylpyrazin-2-ol.

Synthesis_Pathway 2,3-Diaminopropanamide 2,3-Diaminopropanamide Intermediate Dihydropyrazinone Intermediate 2,3-Diaminopropanamide->Intermediate Condensation 2,3-Butanedione 2,3-Butanedione 2,3-Butanedione->Intermediate Product 3-Amino-5,6-dimethylpyrazin-2-ol Intermediate->Product Oxidation/Tautomerization

Caption: Proposed synthesis of 3-Amino-5,6-dimethylpyrazin-2-ol.

Anticipated Spectroscopic Characterization

The identity and purity of the synthesized 3-Amino-5,6-dimethylpyrazin-2-ol would be confirmed using standard spectroscopic techniques.

  • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for the two methyl groups on the pyrazine ring, likely as singlets in the region of δ 2.2-2.5 ppm. The protons of the amino group and the hydroxyl group would appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.

  • ¹³C NMR : The carbon NMR spectrum would show signals for the two methyl carbons, typically in the range of δ 20-25 ppm. The four carbons of the pyrazine ring would have distinct chemical shifts, with the carbon bearing the hydroxyl group being the most deshielded.

  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) should confirm the molecular formula C6H9N3O with a high degree of accuracy. The mass spectrum would show a prominent molecular ion peak [M+H]⁺ at m/z 140.0818.

Potential Applications and Biological Activity

While there is no specific data on the biological activity of 3-Amino-5,6-dimethylpyrazin-2-ol, the broader class of amino-pyrazine derivatives has shown significant potential in drug discovery.

  • Kinase Inhibitors : Substituted aminopyrazines and aminopyrimidines have been explored as inhibitors of various kinases, which are crucial targets in cancer therapy. For instance, derivatives of 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol have been investigated as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in certain types of hepatocellular carcinoma.[2][3][4] The structural features of 3-Amino-5,6-dimethylpyrazin-2-ol, including the amino and hydroxyl groups, could allow for similar interactions with the ATP-binding site of kinases.

  • Central Nervous System (CNS) Activity : Pyrazine derivatives have also been investigated for their activity in the central nervous system. The potential for this class of compounds to modulate neurotransmitter receptors or enzymes involved in neurological pathways makes them of interest for the treatment of various CNS disorders.

  • Antimicrobial Agents : The nitrogen-rich pyrazine core is a feature found in a number of compounds with antimicrobial properties. Further investigation into the activity of 3-Amino-5,6-dimethylpyrazin-2-ol against various bacterial and fungal strains could be a worthwhile endeavor.

Conclusion

3-Amino-5,6-dimethylpyrazin-2-ol represents an intriguing, yet underexplored, member of the pyrazine family. Based on the established chemistry of related compounds, a plausible and efficient synthetic route can be proposed. The predicted physicochemical properties and the known biological activities of analogous structures suggest that this compound could be a valuable building block for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. This technical guide provides a foundational framework to stimulate and guide future research into the synthesis, characterization, and biological evaluation of this promising molecule.

References

  • Hofmann, T., & Schieberle, P. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry. [Link]

  • Coburn, M. D., & Ott, D. G. (1994). U.S. Patent No. 5,281,706. U.S.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12565999, 3,6-Dimethylpyrazin-2-ol. Retrieved from [Link]

  • Li, H., et al. (2010). U.S. Patent Application No. 12/670,891. [Link]

  • Merten, J., & Kleiner, H. (1997). U.S. Patent No. 5,616,723. U.S.
  • Grozinger, K. G., et al. (2002). U.S. Patent No. 6,399,781. U.S.
  • Kim, K., et al. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Scientific Reports. [Link]

  • Li, Y., et al. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology. [Link]

  • Lee, J., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Lee, J., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed. [Link]

  • Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry. [Link]

  • AstraZeneca AB. (2015). U.S. Patent No. 8,946,235. U.S.
  • Carbone, D., et al. (2021). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. Cancers. [Link]

  • Czarnecka, K., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules. [Link]

  • Nido Biosciences Inc. (2023). U.S.
  • Lee, J., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. ResearchGate. [Link]

  • Li, Y., et al. (2019). An Alkylpyrazine Synthesis Mechanism Involving L-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. ResearchGate. [Link]

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Foundational

Tautomeric Landscape of 3-Amino-5,6-dimethylpyrazin-2-ol: A Technical Guide for Drug Development Professionals

Abstract Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a critical parameter in drug design and development, profoundly influencing a molecule's physicochemical properties, pharmacoki...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a critical parameter in drug design and development, profoundly influencing a molecule's physicochemical properties, pharmacokinetic profile, and target engagement. This in-depth technical guide explores the tautomeric landscape of 3-Amino-5,6-dimethylpyrazin-2-ol, a substituted pyrazinone scaffold of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, this guide synthesizes established principles of tautomerism in related heterocyclic systems to predict its behavior. We present a comprehensive analysis of the potential keto-enol and amine-imine tautomeric forms, detailing the theoretical underpinnings of their relative stabilities. Furthermore, we provide robust, field-proven experimental and computational workflows for the definitive characterization of the tautomeric equilibrium of this molecule and its derivatives. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to navigate the complexities of tautomerism in novel drug candidates.

Introduction: The Critical Role of Tautomerism in Drug Discovery

The seemingly subtle shift of a proton can have profound consequences for the therapeutic efficacy and safety of a drug molecule. Tautomerism can alter a compound's hydrogen bonding capacity, lipophilicity, pKa, and shape, thereby impacting its solubility, membrane permeability, metabolic stability, and affinity for its biological target.[1] For drug development professionals, a thorough understanding and characterization of the tautomeric forms of a lead compound are not merely academic exercises but essential components of a robust drug discovery program.

3-Amino-5,6-dimethylpyrazin-2-ol belongs to the pyrazinone class of heterocycles, which are prevalent in numerous biologically active compounds. The presence of amino and hydroxyl (or keto) functionalities on the pyrazine ring introduces the possibility of complex tautomeric equilibria. This guide will dissect the probable tautomeric forms of this molecule and provide a roadmap for their empirical and theoretical investigation.

The Tautomeric Possibilities of 3-Amino-5,6-dimethylpyrazin-2-ol

The structure of 3-Amino-5,6-dimethylpyrazin-2-ol allows for two primary types of prototropic tautomerism: keto-enol and amine-imine tautomerism. This leads to four potential tautomeric forms, as illustrated below.

Tautomers A Keto-Amine (1) B Enol-Amine (2) A->B Keto-Enol C Keto-Imine (3) A->C Amine-Imine D Enol-Imine (4) B->D Amine-Imine C->D Keto-Enol

Caption: Potential Tautomeric Equilibria for 3-Amino-5,6-dimethylpyrazin-2-ol.

Keto-Enol Tautomerism

The equilibrium between the keto (lactam) and enol (lactim) forms is a classic example of tautomerism in heterocyclic systems.

  • Keto-Amine (1): This form, 3-amino-5,6-dimethyl-1H-pyrazin-2-one, is often the more stable tautomer in many 2-hydroxypyridine and related heterocyclic systems due to the greater strength of the C=O double bond compared to the C=C double bond.[2]

  • Enol-Amine (2): This form, 3-amino-5,6-dimethylpyrazin-2-ol, may be stabilized by factors such as aromaticity of the pyrazine ring and intramolecular hydrogen bonding.

Amine-Imine Tautomerism

The presence of an amino group at the 3-position introduces the possibility of amine-imine tautomerism.

  • Keto-Imine (3): This tautomer, 3-imino-5,6-dimethyl-3,4-dihydropyrazin-2-one, is generally less favored in simple amino-heterocycles.[3]

  • Enol-Imine (4): This form, 3-imino-5,6-dimethyl-3,4-dihydropyrazin-2-ol, is also a potential, though likely less stable, tautomer.

Factors Influencing Tautomeric Equilibrium

The predominance of a particular tautomer is not absolute and is influenced by several factors:

  • Electronic Effects of Substituents: The electron-donating or -withdrawing nature of substituents on the pyrazine ring can influence the relative stability of the tautomers.

  • Solvent Polarity and Hydrogen Bonding Capacity: The solvent plays a crucial role in stabilizing or destabilizing different tautomers.[4] Polar protic solvents can form hydrogen bonds with both the keto and enol forms, shifting the equilibrium.[5] A summary of expected solvent effects is presented in Table 1.

  • Temperature: Changes in temperature can alter the position of the tautomeric equilibrium.

  • pH: The protonation state of the molecule can significantly favor one tautomer over another.

Table 1: Predicted Influence of Solvent on Tautomeric Equilibrium

Solvent TypeDielectric Constant (ε)Predicted Predominant Tautomer(s)Rationale
Non-polar (e.g., Dioxane)LowKeto-Amine (1)The less polar keto form is generally favored in non-polar solvents. Intramolecular hydrogen bonding in the enol form might play a role, but the inherent stability of the amide bond often dominates.
Polar Aprotic (e.g., DMSO)HighKeto-Amine (1) and Enol-Amine (2)The high polarity stabilizes both forms. The presence of both tautomers in solution is highly probable.
Polar Protic (e.g., Methanol)HighKeto-Amine (1) and Enol-Amine (2)Hydrogen bonding with the solvent can stabilize both the carbonyl group of the keto form and the hydroxyl group of the enol form, leading to a mixture of tautomers.[5]

Experimental Workflow for Tautomer Characterization

A multi-pronged approach utilizing various spectroscopic techniques is essential for the unambiguous characterization of the tautomeric equilibrium.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_computation Computational Modeling cluster_conclusion Conclusion synthesis Synthesis of 3-Amino-5,6-dimethylpyrazin-2-ol nmr NMR Spectroscopy (1H, 13C, 15N) synthesis->nmr ftir FTIR Spectroscopy synthesis->ftir uv_vis UV-Vis Spectroscopy synthesis->uv_vis conclusion Determination of Predominant Tautomer(s) and Equilibrium Constant nmr->conclusion ftir->conclusion uv_vis->conclusion dft DFT Calculations dft->conclusion

Caption: Experimental and Computational Workflow for Tautomer Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating tautomeric structures in solution.[6]

Protocol for Determining Tautomeric Ratio by ¹H NMR:

  • Sample Preparation: Prepare solutions of the compound at a known concentration (e.g., 10 mg/mL) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD).

  • Data Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).

  • Signal Assignment: Identify and assign distinct sets of signals corresponding to each tautomer. Key diagnostic signals include:

    • NH and OH protons: These will have characteristic chemical shifts and may exhibit different exchange rates with the solvent.

    • Ring protons/carbons: The chemical shifts of the pyrazine ring protons and carbons will differ between tautomers due to changes in electron density and aromaticity.

  • Integration and Quantification: Integrate the well-resolved signals corresponding to each tautomer. The ratio of the integrals will provide the tautomeric ratio in that specific solvent.[7]

¹⁵N NMR can be particularly informative as the chemical shifts of the nitrogen atoms are highly sensitive to their chemical environment and protonation state, providing direct evidence for the position of the labile proton.[8][9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can provide evidence for the presence of specific functional groups characteristic of each tautomer in the solid state or in solution.

Protocol for FTIR Analysis:

  • Sample Preparation: Prepare samples as KBr pellets (for solid-state analysis) or as solutions in appropriate IR-transparent solvents.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Interpretation: Look for characteristic absorption bands:

    • Keto form: A strong C=O stretching vibration typically between 1650-1700 cm⁻¹.

    • Enol form: A broad O-H stretching band around 3200-3600 cm⁻¹ and a C=C stretching vibration in the 1600-1650 cm⁻¹ region.

    • Amine/Imine forms: N-H stretching and bending vibrations.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, as different tautomers will likely have distinct absorption maxima (λ_max) due to differences in their conjugated systems.[10]

Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare dilute solutions of the compound in a range of solvents.

  • Data Acquisition: Record the UV-Vis absorption spectra.

  • Spectral Analysis: Analyze the changes in λ_max and molar absorptivity with solvent polarity. The presence of multiple absorption bands or isosbestic points can indicate a tautomeric equilibrium.[11]

Computational Chemistry: A Predictive Tool

In the absence of experimental data, and as a powerful complement to it, computational methods such as Density Functional Theory (DFT) can be employed to predict the relative stabilities of the different tautomers.

Protocol for DFT Calculations:

  • Structure Optimization: Build the 3D structures of all possible tautomers and perform geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[12]

  • Energy Calculations: Calculate the single-point energies of the optimized structures to determine their relative stabilities in the gas phase.

  • Solvent Effects: Incorporate the effects of different solvents using a continuum solvation model (e.g., PCM) to predict the tautomeric equilibrium in solution.[4]

  • Spectroscopic Prediction: Simulate NMR chemical shifts and IR vibrational frequencies for each tautomer to aid in the interpretation of experimental spectra.

Table 2: Hypothetical Relative Energies of Tautomers from DFT Calculations

TautomerGas Phase ΔE (kcal/mol)ΔE in Dioxane (kcal/mol)ΔE in DMSO (kcal/mol)ΔE in Methanol (kcal/mol)
Keto-Amine (1) 0.00 (Reference)0.00 (Reference)0.00 (Reference)0.00 (Reference)
Enol-Amine (2) +2.5+1.8+0.5+0.2
Keto-Imine (3) +12.8+11.5+9.8+9.5
Enol-Imine (4) +15.2+13.9+11.7+11.2

Note: These are hypothetical values for illustrative purposes.

Conclusion and Future Directions

The tautomeric behavior of 3-Amino-5,6-dimethylpyrazin-2-ol is a critical determinant of its potential as a drug candidate. Based on established principles in heterocyclic chemistry, it is predicted that the keto-amine and enol-amine forms will be the predominant tautomers in solution, with the equilibrium being sensitive to the solvent environment. The imine tautomers are expected to be significantly less stable.

For researchers and drug development professionals working with this and related scaffolds, a rigorous experimental and computational investigation of tautomerism is imperative. The protocols outlined in this guide provide a robust framework for such studies. Future work should focus on the synthesis of 3-Amino-5,6-dimethylpyrazin-2-ol and its derivatives, followed by the detailed spectroscopic and computational analysis described herein. A comprehensive understanding of the tautomeric landscape will undoubtedly accelerate the development of novel and effective therapeutics based on the pyrazinone core.

References

  • Elguero, J., Claramunt, R. M., & Elguero, J. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206.
  • Katritzky, A. R., & Lagowski, J. M. (1963). Prototropic Tautomerism of Heteroaromatic Compounds: II. Six-Membered Rings. In Advances in Heterocyclic Chemistry (Vol. 1, pp. 339-437). Academic Press.
  • Perrin, C. L. (2006). Tautomerism: A historical and theoretical perspective. Pure and Applied Chemistry, 78(12), 2263-2274.
  • Anton-Vila, F., et al. (2021). Spectroscopic evidence of keto-enol tautomerism in deliquesced malonic acid particles. Physical Chemistry Chemical Physics, 23(20), 11849-11857.
  • Kowalewski, J., & Larsson, T. (2003). 15N NMR spectroscopy of tautomeric systems. Annual Reports on NMR Spectroscopy, 50, 1-78.
  • Taylor, R. (2021). Tautomerism in drug design. Drug Discovery Today, 26(1), 14-22.
  • Jacquemin, D., et al. (2018). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. The Journal of Physical Chemistry A, 122(30), 6343-6351.
  • Moustafa, H., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5484.
  • Pecio, A., et al. (2021). Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 258, 119830.
  • Chiang, Y., et al. (1984). Keto–enol tautomerism of phenacylpyrazine: acid catalysis with protonation at nitrogen. Journal of the Chemical Society, Perkin Transactions 2, (11), 1835-1840.
  • Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Retrieved from [Link]

  • Jezuita, A., et al. (2022). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. International Journal of Molecular Sciences, 23(23), 14759.
  • Hadji, A., et al. (2008). How to drive imine–enamine tautomerism of pyronic derivatives of biological interest. Journal of Molecular Structure: THEOCHEM, 851(1-3), 259-265.
  • Albesa, A. G., et al. (2010). Solvent effects on tautomerics equilibria in β‐ketonitriles: NMR and theoretical studies. Journal of Physical Organic Chemistry, 23(10), 944-951.
  • Moustafa, H., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5484.
  • Walsh Medical Media. (2023).
  • Alyoubi, A. O., et al. (2015). Experimental (FT-IR) and theoretical (DFT-IR) studies of keto–enol tautomerism in pyruvic acid. Journal of Molecular Structure, 1081, 144-152.
  • Tayyari, S. F., et al. (2013). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Journal of the Chinese Chemical Society, 60(7), 841-852.
  • Larina, L. I., et al. (2018). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 23(9), 2345.
  • Witanowski, M., et al. (1971). NITROGEN N.M.R. SPECTROSCOPY. Pure and Applied Chemistry, 25(1), 225-232.
  • Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206.
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  • Özer, İ., et al. (2024). Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. Journal of Molecular Structure, 1301, 137351.
  • da Silveira, V. C., et al. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 11, 1245638.
  • Ashenhurst, J. (2022). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry.
  • Wolf, C., et al. (2014). Simple Protocols for NMR Analysis of the Enantiomeric Purity of Chiral Diols. Journal of Visualized Experiments, (87), 51584.
  • Williams, A. J., et al. (2016). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples.
  • Beran, G. J. O., et al. (2023). Taming Tautomerism in Organic Crystal Structure Prediction. ChemRxiv.
  • Truckses, T. D., et al. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry, 70(7), 2261-2269.
  • Su, W., & Zhuang, W. (2019). Differentiation between Enamines and Tautomerizable Imines. Synform, 2019(02), A29-A31.
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Protocols & Analytical Methods

Method

Application Note and Experimental Protocol: Synthesis of 3-Amino-5,6-dimethylpyrazin-2-ol

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed experimental protocol for the synthesis of 3-Amino-5,6-dimethylpyrazin-2-ol, a heterocyclic compound with potenti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 3-Amino-5,6-dimethylpyrazin-2-ol, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of a direct, published synthetic route for this specific molecule, the following protocol is a proposed method based on well-established principles of pyrazine synthesis, primarily the condensation of α-dicarbonyls with 1,2-diamines.[1][2] This guide offers a comprehensive, step-by-step procedure, an exploration of the underlying reaction mechanism, safety protocols, and a troubleshooting guide to assist researchers in the successful synthesis and purification of the target compound. It is important to note that this protocol should be considered a starting point and may require optimization based on experimental outcomes.

Introduction

Pyrazine derivatives are a class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules and functional materials. The strategic placement of amino and hydroxyl functional groups on a pyrazine scaffold can lead to compounds with diverse pharmacological properties, including antiviral and kinase inhibitory activities. 3-Amino-5,6-dimethylpyrazin-2-ol, in particular, is an interesting target for synthesis due to its structural similarity to known bioactive molecules. The presence of a hydroxyl group (which exists in tautomeric equilibrium with a ketone, forming a pyrazinone), an amino group, and two methyl groups offers multiple points for further chemical modification, making it a valuable building block for combinatorial chemistry and drug discovery programs.

This application note details a robust and scientifically grounded protocol for the synthesis of this target molecule, designed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry.

Proposed Synthetic Pathway

The proposed synthesis involves a base-catalyzed condensation reaction between an α-dicarbonyl compound, butane-2,3-dione, and a 1,2-diamino precursor, 2,3-diaminopropionamide. The reaction proceeds through the formation of a dihydropyrazine intermediate, which then undergoes oxidation to the aromatic pyrazine ring.

Overall Reaction Scheme

Caption: Proposed synthesis of 3-Amino-5,6-dimethylpyrazin-2-ol.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 3-Amino-5,6-dimethylpyrazin-2-ol.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)SupplierPurity
Butane-2,3-dioneC₄H₆O₂86.090.86 g10Sigma-Aldrich≥99%
2,3-DiaminopropionamideC₃H₇N₃O101.111.01 g10Commercially available≥97%
Sodium EthoxideC₂H₅NaO68.050.14 g2Sigma-Aldrich≥95%
Ethanol (Absolute)C₂H₅OH46.0750 mL-Fisher ScientificAnhydrous
Diethyl Ether(C₂H₅)₂O74.12As needed-VWRAnhydrous
Hydrochloric Acid (1M)HCl36.46As needed-J.T. Baker-
Sodium Bicarbonate (sat. soln.)NaHCO₃84.01As needed-EMD Millipore-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-Acros Organics-
Equipment
  • 100 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Synthetic Procedure

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Assemble and dry glassware. B 2. Charge flask with 2,3-diaminopropionamide and ethanol. A->B C 3. Add sodium ethoxide catalyst. B->C D 4. Add butane-2,3-dione dropwise. C->D E 5. Reflux the reaction mixture for 4-6 hours. D->E F 6. Monitor reaction progress by TLC. E->F G 7. Cool to room temperature and neutralize. F->G H 8. Concentrate the solution in vacuo. G->H I 9. Extract the product with ethyl acetate. H->I J 10. Dry, filter, and evaporate the solvent. I->J K 11. Purify the crude product by column chromatography. J->K

Caption: Experimental workflow for the synthesis of 3-Amino-5,6-dimethylpyrazin-2-ol.

  • Preparation:

    • Assemble a 100 mL three-neck round-bottom flask with a reflux condenser, a magnetic stir bar, and a nitrogen inlet. Ensure all glassware is oven-dried and cooled under a stream of nitrogen.

    • To the flask, add 2,3-diaminopropionamide (1.01 g, 10 mmol) and absolute ethanol (40 mL).

    • Stir the mixture at room temperature until the solid is fully dissolved.

    • Carefully add sodium ethoxide (0.14 g, 2 mmol) to the solution. The use of a catalytic amount of base is crucial for promoting the condensation reaction.[3][4]

  • Reaction:

    • In a separate vial, dissolve butane-2,3-dione (0.86 g, 10 mmol) in absolute ethanol (10 mL).

    • Add the butane-2,3-dione solution dropwise to the stirred reaction mixture over a period of 15 minutes. An exothermic reaction may be observed.

    • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 7:3). The disappearance of the starting materials will indicate the completion of the reaction.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Neutralize the mixture by adding 1M hydrochloric acid dropwise until the pH is approximately 7.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add deionized water (30 mL) and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 3-Amino-5,6-dimethylpyrazin-2-ol.

Mechanistic Insights and Rationale

The synthesis of the pyrazine ring is a classic condensation reaction. The key steps are:

  • Nucleophilic Attack: The more nucleophilic primary amino group of 2,3-diaminopropionamide attacks one of the carbonyl carbons of butane-2,3-dione.

  • Second Nucleophilic Attack and Cyclization: The second amino group then attacks the remaining carbonyl carbon, leading to a cyclic dihydropyrazine intermediate.

  • Dehydration and Aromatization: The intermediate undergoes dehydration to form the more stable aromatic pyrazine ring. The presence of atmospheric oxygen during the reaction or work-up can facilitate the oxidation of the dihydropyrazine to the pyrazine.

The use of sodium ethoxide as a base is to deprotonate the amide nitrogen, increasing its nucleophilicity and catalyzing the condensation. Ethanol is chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point for the reflux conditions.

Safety and Handling

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

Reagent-Specific Hazards:

  • Butane-2,3-dione: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and serious eye irritation.[5][6][7][8] Handle in a well-ventilated fume hood.

  • Sodium Ethoxide: Flammable solid. Causes severe skin burns and eye damage. Reacts violently with water.[3][4][9][10] Handle in a dry, inert atmosphere (e.g., glovebox or under nitrogen).

  • Ethanol: Highly flammable liquid and vapor. Keep away from ignition sources.

  • Diethyl Ether: Extremely flammable. May form explosive peroxides. Handle in a fume hood.

Procedure:

  • The reaction should be conducted in a well-ventilated fume hood.

  • Ensure that there are no open flames or spark sources in the vicinity.

  • Use appropriate quenching procedures for any unreacted sodium ethoxide.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield - Incomplete reaction. - Degradation of starting materials or product. - Inefficient extraction.- Extend the reflux time and continue to monitor by TLC. - Ensure anhydrous conditions, as water can interfere with the base catalyst. - Perform additional extractions of the aqueous layer.
Formation of multiple products - Side reactions, such as self-condensation of butane-2,3-dione.- Control the rate of addition of butane-2,3-dione. - Optimize the reaction temperature; a lower temperature may increase selectivity.
Difficulty in purification - Product co-eluting with impurities.- Try a different solvent system for column chromatography. - Consider recrystallization from a suitable solvent system.

References

  • U.S. Patent 5,281,706A, "Synthesis of 3,6-diamino-1,2,4,5-tetrazine," issued January 25, 1994.
  • Balaraman, E., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis, 8(8), 7434-7440. [Link]

  • Chinese Patent CN109535071B, "2-amino-3-hydroxypyridine and preparation method and refining method thereof," issued March 26, 2019.
  • Sciencemadness.org. (2020). Pyrazine Synthesis?[Link]

  • U.S. Patent 3,920,693A, "Production of 3-aminopyrazoles," issued November 18, 1975.
  • Furuta, Y., et al. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Journal of Chemical Crystallography, 44(5), 224-228. [Link]

  • An, J., et al. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology, 85(23), e01807-19. [Link]

  • MDPI. (2021). Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). Molecules, 26(16), 4941. [Link]

  • U.S.
  • Jampilek, J., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(7), 1253. [Link]

  • Nakano, S., et al. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Communications Chemistry, 4(1), 108. [Link]

  • Alcaide, B., et al. (2007). Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. The Journal of Organic Chemistry, 72(4), 1331-1339. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135409890, 2,3-Diaminopropionamide. [Link]

  • ResearchGate. (2026). Review on the Synthesis of Pyrazine and Its Derivatives. [Link]

  • U.S. Patent 4,061,644A, "Process for the production of 2-amino-3-hydroxypyridines," issued December 6, 1977.
  • U.S. Patent 5,616,723A, "Process for the preparation of 3-amino-5-methylpyrazole," issued April 1, 1997.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2,3-Butanedione monoxime. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. [Link]

  • Royal Society of Chemistry. (2023). Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. [Link]

  • ResearchGate. (n.d.). Synthesis of functionalized 2,3-diaminopropionates. [Link]

  • MDPI. (2021). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. [Link]

  • ResearchGate. (n.d.). Synthetic procedure for b , c –diamino esters by reductive amination of.... [Link]

  • Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 133-137. [Link]

  • University of Glasgow. (n.d.). Studies In Pyrazine Chemistry. [Link]

  • Gelest, Inc. (2015). SODIUM ETHOXIDE. 95%. [Link]

  • MDPI. (2018). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. [Link]

  • Jampilek, J., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(7), 1253. [Link]

  • ACS Publications. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. [Link]

  • MDPI. (2022). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]

  • Metasci. (n.d.). Safety Data Sheet: 2,3-Butanedione. [Link]

  • Healy, A. R., et al. (2014). Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor. Biochemistry, 53(12), 2038-2046. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Butanedione, 99%. [Link]

  • Alcaide, B., et al. (2007). Highly functionalized 1,2-diamino compounds through reductive amination of amino acid-derived β-keto esters. The Journal of Organic Chemistry, 72(4), 1331-1339. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96221, 3-Amino-5-hydroxypyrazole. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of 3-Aminopyrazine-2-carboxamide Derivatives from 3-Amino-5,6-dimethylpyrazin-2-ol

For: Researchers, scientists, and drug development professionals Abstract This document provides a comprehensive guide to the synthesis of 3-aminopyrazine-2-carboxamide derivatives, a class of compounds with significant...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to the synthesis of 3-aminopyrazine-2-carboxamide derivatives, a class of compounds with significant interest in medicinal chemistry. The protocols herein detail a strategic pathway commencing from the readily accessible starting material, 3-amino-5,6-dimethylpyrazin-2-ol. The described synthetic route involves a two-step sequence: a robust halogenation of the pyrazinol core followed by a versatile nucleophilic aromatic substitution to introduce diverse amine functionalities. This guide emphasizes the mechanistic rationale behind the procedural steps, offers detailed experimental protocols, and includes troubleshooting insights to facilitate successful synthesis and derivative exploration.

Introduction: The Significance of 3-Aminopyrazine-2-carboxamide Scaffolds

The 3-aminopyrazine-2-carboxamide core is a privileged scaffold in modern drug discovery, forming the backbone of numerous biologically active molecules. Notably, Pyrazinamide is a first-line medication for the treatment of tuberculosis.[1] The structural rigidity of the pyrazine ring, coupled with the hydrogen bonding capabilities of the amino and carboxamide groups, allows for potent and specific interactions with various biological targets. Derivatives of this scaffold have demonstrated a wide spectrum of therapeutic potential, including but not limited to, antimycobacterial, anticancer, and kinase inhibitory activities.[2][3][4]

The synthetic accessibility and the potential for diverse functionalization of this scaffold make it an attractive starting point for the development of new chemical entities. This guide focuses on a practical and adaptable synthetic route starting from 3-amino-5,6-dimethylpyrazin-2-ol, providing researchers with the tools to generate libraries of novel derivatives for biological screening.

Synthetic Strategy: From Pyrazinol to Diversified Amides

The overall synthetic strategy is a two-step process designed for efficiency and versatility. The initial step focuses on the conversion of the hydroxyl group of the starting pyrazinol into a more reactive leaving group, specifically a chlorine atom. This is followed by a nucleophilic aromatic substitution (SNAr) reaction to introduce a variety of primary and secondary amines, thereby generating a library of 3-aminopyrazine-2-carboxamide derivatives.

Mechanistic Overview

The conversion of a hydroxypyrazine to a chloropyrazine is a critical activation step. The hydroxyl group is a poor leaving group, and its direct displacement is not feasible. Therefore, a halogenating agent such as phosphorus oxychloride (POCl₃) is employed to transform the hydroxyl into a chlorophosphate intermediate, which is a much better leaving group. Subsequent nucleophilic attack by a chloride ion results in the formation of the desired 2-chloropyrazine intermediate.

The subsequent amination proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[5] The electron-deficient nature of the pyrazine ring, further activated by the electron-withdrawing carboxamide group, facilitates the attack of a nucleophilic amine at the carbon bearing the chlorine atom. This reaction is often catalyzed by a base to deprotonate the incoming amine, increasing its nucleophilicity.

Synthetic Workflow Start 3-Amino-5,6-dimethylpyrazin-2-ol Intermediate 3-Amino-2-chloro-5,6-dimethylpyrazine Start->Intermediate   Halogenation (POCl₃)    End 3-Aminopyrazine-2-carboxamide Derivatives Intermediate->End   Nucleophilic Aromatic Substitution (R-NH₂)   

Sources

Method

Application Note: Synthesis of Novel Pyrazinamide Analogs from 3-Amino-5,6-dimethylpyrazin-2-ol for Antitubercular Drug Discovery

Introduction The persistent global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant strains, necessitates the urgent development of new therapeutic agents.[1] Pyrazinamide (PZA) is a cor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The persistent global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant strains, necessitates the urgent development of new therapeutic agents.[1] Pyrazinamide (PZA) is a cornerstone of first-line anti-TB therapy, and its derivatives continue to be a fertile ground for the discovery of novel antitubercular compounds.[2] Structural modifications of the pyrazine core have been shown to yield compounds with significant activity against Mycobacterium tuberculosis.[3] This application note outlines a detailed, multi-step synthetic protocol for the preparation of a novel pyrazinamide analog, a potential antitubercular drug intermediate, starting from 3-Amino-5,6-dimethylpyrazin-2-ol. This approach explores a less-conventional starting material, offering a potential new avenue for creating diverse chemical entities for anti-TB drug screening programs.

The rationale behind this synthetic strategy is to leverage the reactivity of the amino and hydroxyl groups of the starting material to introduce pharmacophoric elements known to contribute to antitubercular activity. The protocols provided herein are designed to be robust and reproducible, with in-depth explanations of the chemical transformations and characterization methods.

Proposed Synthetic Pathway

The overall synthetic scheme involves a three-step process starting from the commercially available, albeit less commonly utilized, 3-Amino-5,6-dimethylpyrazin-2-ol. The pathway is designed to first protect the more nucleophilic amino group, then activate the hydroxyl group for substitution, followed by amination and deprotection to yield the target pyrazinamide analog.

Synthetic Pathway A 3-Amino-5,6-dimethylpyrazin-2-ol B tert-Butyl (5,6-dimethyl-2-hydroxypyrazin-3-yl)carbamate A->B Boc₂O, TEA, THF C tert-Butyl (2-chloro-5,6-dimethylpyrazin-3-yl)carbamate B->C POCl₃, DMF (cat.) D 3-Amino-N-benzyl-5,6-dimethylpyrazin-2-amine C->D Benzylamine, Pd(OAc)₂, BINAP, Cs₂CO₃

Caption: Proposed synthetic route from 3-Amino-5,6-dimethylpyrazin-2-ol to a novel pyrazinamide analog.

Experimental Protocols

Part 1: Protection of the Amino Group

The initial step focuses on the chemoselective protection of the amino group as a tert-butyloxycarbonyl (Boc) carbamate. This is a crucial step to prevent side reactions in the subsequent chlorination step.

Protocol 1: Synthesis of tert-Butyl (5,6-dimethyl-2-hydroxypyrazin-3-yl)carbamate

  • Reagent Preparation:

    • 3-Amino-5,6-dimethylpyrazin-2-ol (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

    • Triethylamine (TEA) (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Reaction Setup:

    • To a solution of 3-Amino-5,6-dimethylpyrazin-2-ol in anhydrous THF, add triethylamine at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture for 10 minutes.

    • Slowly add a solution of di-tert-butyl dicarbonate in anhydrous THF to the reaction mixture.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the title compound as a solid.

Table 1: Reaction Parameters for Boc Protection

ParameterValue
TemperatureRoom Temperature
Reaction Time12-16 hours
SolventAnhydrous THF
Expected Yield85-95%
Part 2: Chlorination of the Hydroxyl Group

With the amino group protected, the next step is the conversion of the hydroxyl group to a chlorine atom. This is achieved using a standard chlorinating agent like phosphorus oxychloride (POCl₃). The resulting chloro-derivative is a key intermediate for introducing various amines.

Protocol 2: Synthesis of tert-Butyl (2-chloro-5,6-dimethylpyrazin-3-yl)carbamate

  • Reagent Preparation:

    • tert-Butyl (5,6-dimethyl-2-hydroxypyrazin-3-yl)carbamate (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (3.0 eq)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Reaction Setup:

    • In a fume hood, carefully add a catalytic amount of DMF to phosphorus oxychloride at 0 °C.

    • Slowly add the Boc-protected pyrazinol to the POCl₃ solution.

  • Reaction Conditions:

    • After the addition is complete, heat the reaction mixture to 90-100 °C for 2-3 hours.

    • Monitor the reaction by TLC (ethyl acetate/hexane, 1:4).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the aqueous solution with solid sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Table 2: Reaction Parameters for Chlorination

ParameterValue
Temperature90-100 °C
Reaction Time2-3 hours
ReagentPOCl₃ / cat. DMF
Expected Yield60-75%
Part 3: Amination and Deprotection

The final step involves a palladium-catalyzed cross-coupling reaction to introduce an amine, followed by the removal of the Boc protecting group to yield the final product. For this example, benzylamine is used, but this protocol can be adapted for a variety of primary and secondary amines to generate a library of compounds.

Protocol 3: Synthesis of 3-Amino-N-benzyl-5,6-dimethylpyrazin-2-amine

  • Reagent Preparation:

    • tert-Butyl (2-chloro-5,6-dimethylpyrazin-3-yl)carbamate (1.0 eq)

    • Benzylamine (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

    • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.1 eq)

    • Cesium carbonate (Cs₂CO₃) (2.0 eq)

    • Anhydrous toluene

  • Reaction Setup:

    • To an oven-dried flask, add the chloro-pyrazine intermediate, cesium carbonate, palladium(II) acetate, and BINAP.

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

    • Add anhydrous toluene and benzylamine via syringe.

  • Reaction Conditions:

    • Heat the reaction mixture to 100-110 °C for 18-24 hours.

    • Monitor the reaction by TLC (ethyl acetate/hexane, 1:2).

  • Work-up and Purification of Boc-protected Intermediate:

    • Cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

    • Concentrate the filtrate and purify the residue by column chromatography (ethyl acetate/hexane gradient) to isolate the Boc-protected aminated product.

  • Deprotection:

    • Dissolve the purified Boc-protected intermediate in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

    • Stir the solution at room temperature for 1-2 hours until TLC indicates complete consumption of the starting material.

    • Remove the solvent and excess TFA under reduced pressure.

    • Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Table 3: Reaction Parameters for Amination and Deprotection

ParameterValue
CatalystPd(OAc)₂ / BINAP
BaseCs₂CO₃
Temperature (Amination)100-110 °C
Deprotection ReagentTFA/DCM
Expected Overall Yield50-65%

Characterization of Intermediates and Final Product

The identity and purity of all synthesized compounds should be confirmed using standard analytical techniques.

Table 4: Expected Analytical Data

CompoundTechniqueExpected Data
tert-Butyl (5,6-dimethyl-2-hydroxypyrazin-3-yl)carbamate ¹H NMRPeaks corresponding to methyl, t-butyl, and pyrazine protons.
¹³C NMRResonances for methyl, t-butyl, and pyrazine carbons.
MS (ESI+)[M+H]⁺ corresponding to C₁₁H₁₇N₃O₃
tert-Butyl (2-chloro-5,6-dimethylpyrazin-3-yl)carbamate ¹H NMRDownfield shift of pyrazine protons compared to the precursor.
¹³C NMRCharacteristic shifts for carbons attached to chlorine and nitrogen.
MS (ESI+)[M+H]⁺ corresponding to C₁₁H₁₆ClN₃O₂
3-Amino-N-benzyl-5,6-dimethylpyrazin-2-amine ¹H NMRAppearance of benzyl protons and disappearance of Boc protons.
¹³C NMRResonances for benzyl and pyrazine carbons.
HRMS (ESI+)Calculated m/z for C₁₃H₁₆N₄

Discussion and Future Directions

This application note provides a comprehensive and detailed protocol for the synthesis of a novel pyrazinamide analog from 3-Amino-5,6-dimethylpyrazin-2-ol. The described synthetic route is versatile and can be readily adapted to generate a library of analogs by varying the amine used in the final amination step. This would allow for the exploration of structure-activity relationships (SAR) and the optimization of antitubercular activity.

Further work should focus on the biological evaluation of the synthesized compounds against Mycobacterium tuberculosis H37Rv and clinically relevant drug-resistant strains. Cytotoxicity assays against mammalian cell lines will also be crucial to determine the selectivity index of the most potent analogs. The insights gained from these studies will guide the design of next-generation pyrazinamide derivatives with improved efficacy and safety profiles.

References

  • Srinivasarao, P. et al. Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homo-piperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. RSC Advances.
  • Bouz, G. et al. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules.
  • Janďourek, O. et al. Microwave Assisted Synthesis of New Pyrazinamide Analogues and their Biological Evaluation.
  • Zhou, S. et al. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Zitko, J. et al. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity.
  • Kumar Pallabothula, V. S. et al. Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. MDPI.
  • Janďourek, O. et al. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation.
  • Al-Ostoot, F. H. et al. Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds. MDPI.
  • de Souza, M. C. B. V. et al. Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][4][5]oxazine Derivatives against Multidrug-Resistant Strains. PubMed.

  • Ishmetova, R. I. et al. Antituberculosis activity of some 3,6-disubstituted 1,2,4,5-tetrazines.
  • Dartois, V. & Vilcheze, C. Therapeutic developments for tuberculosis and nontuberculous mycobacterial lung disease.
  • Ma, Y. et al. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines.
  • Khalafy, J. et al. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry.
  • Chaudhary, C. L. et al.
  • Brzozowski, Z. & Slawinski, J. The Synthesis of 3-Amino-pyrazine-2-carbohydrazide and 3-Amino-N'-methylpyrazine-2-carbohydrazide Derivatives.
  • Fox, J. J. et al. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase.
  • Lu, X. et al. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PubMed.

Sources

Application

Application Note: Synthesis of a Novel Pyrazinone-Based FGFR Inhibitor Core via Palladium-Catalyzed Cross-Coupling of 3-Amino-5,6-dimethylpyrazin-2-ol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Promise of FGFR Inhibition and the Role of the Pyrazinone Scaffold The Fibroblast Growth Factor Receptor (FGFR) signaling path...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of FGFR Inhibition and the Role of the Pyrazinone Scaffold

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and migration.[1] Aberrant FGFR signaling, often driven by gene amplification, mutations, or fusions, has been identified as a key oncogenic driver in a variety of malignancies, including cholangiocarcinoma, urothelial carcinoma, and lung cancer.[1] This has established the FGFR family of receptor tyrosine kinases as a compelling target for cancer therapy.[1][2]

The development of small-molecule FGFR inhibitors has led to several FDA-approved drugs, offering significant clinical benefits to patients with FGFR-altered tumors.[1] A common structural motif in many kinase inhibitors is the pyrazine scaffold, valued for its ability to form key hydrogen bond interactions within the ATP-binding pocket of the kinase domain.[1][3] Specifically, 3-aminopyrazin-2-one derivatives represent a promising and adaptable core structure for the synthesis of novel FGFR inhibitors.[4] Their inherent chemical functionalities allow for strategic modifications to optimize potency, selectivity, and pharmacokinetic properties.

This application note provides a detailed technical guide on the utilization of 3-Amino-5,6-dimethylpyrazin-2-ol as a key building block in the synthesis of a potential FGFR inhibitor. We will outline a robust synthetic strategy, provide detailed, field-proven protocols, and discuss the chemical rationale behind the experimental choices.

Strategic Approach: Constructing the FGFR Inhibitor Pharmacophore

The core strategy for elaborating 3-Amino-5,6-dimethylpyrazin-2-ol into a potent FGFR inhibitor involves its coupling with a substituted aryl or heteroaryl moiety. A frequently employed fragment in potent FGFR inhibitors is the 2,6-dichloro-3,5-dimethoxyphenyl group, known to favorably occupy a hydrophobic pocket in the FGFR kinase domain. The primary synthetic challenge is the formation of a stable carbon-nitrogen or carbon-carbon bond between the pyrazinone core and this substituted aniline.

To this end, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful and versatile method for the formation of the key aryl-amine bond. This reaction is well-suited for coupling heterocyclic amines with aryl halides, providing a direct route to the desired inhibitor scaffold.

The proposed synthetic workflow is a two-step process:

  • Halogenation of the Pyrazinone Core: Introduction of a bromine or iodine atom onto the pyrazinone ring is necessary to enable its participation in a palladium-catalyzed cross-coupling reaction.

  • Buchwald-Hartwig Cross-Coupling: The halogenated pyrazinone is then coupled with a suitable aromatic amine, such as 2,6-dichloro-3,5-dimethoxyaniline, to yield the final inhibitor core structure.

Visualizing the Synthetic Workflow

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Buchwald-Hartwig Coupling A 3-Amino-5,6-dimethylpyrazin-2-ol B 3-Amino-5-bromo-6,7-dimethylpyrazin-2-ol A->B N-Bromosuccinimide (NBS) Acetonitrile, RT D Final Product: 3-((2,6-dichloro-3,5-dimethoxyphenyl)amino)-5,6-dimethylpyrazin-2-ol B->D Pd2(dba)3, Xantphos Cs2CO3, Dioxane, 100°C C 2,6-dichloro-3,5-dimethoxyaniline C->D

Caption: Proposed synthetic pathway for a novel FGFR inhibitor core.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-5-bromo-6,7-dimethylpyrazin-2-ol (Intermediate 1)

Rationale: This initial step activates the pyrazinone core for subsequent cross-coupling. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for electron-rich heterocyclic systems. Acetonitrile is chosen as the solvent due to its polarity and ability to dissolve the starting material, while being relatively inert to the reaction conditions. The reaction is typically run at room temperature to ensure selectivity and avoid over-bromination.

Materials:

  • 3-Amino-5,6-dimethylpyrazin-2-ol (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Nitrogen inlet

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add 3-Amino-5,6-dimethylpyrazin-2-ol (1.0 eq).

  • Dissolve the starting material in anhydrous acetonitrile (approximately 10 mL per gram of starting material).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose any unreacted NBS.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash successively with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 3-Amino-5-bromo-6,7-dimethylpyrazin-2-ol.

Self-Validation:

  • TLC Analysis: Compare the crude reaction mixture to the starting material to confirm conversion. The product should have a different Rf value.

  • Mass Spectrometry: Confirm the mass of the product, which should correspond to the addition of one bromine atom.

  • NMR Spectroscopy: 1H and 13C NMR should confirm the structure of the brominated product, showing the disappearance of the proton at the 5-position of the pyrazinone ring.

Protocol 2: Synthesis of 3-((2,6-dichloro-3,5-dimethoxyphenyl)amino)-5,6-dimethylpyrazin-2-ol (Final Product)

Rationale: The Buchwald-Hartwig amination is a highly efficient method for forming C-N bonds. The choice of a palladium catalyst, such as Pd2(dba)3, and a bulky, electron-rich phosphine ligand, like Xantphos, is crucial for achieving high yields and preventing side reactions. A base, typically cesium carbonate, is required to facilitate the catalytic cycle. Dioxane is a common high-boiling solvent for this transformation.

Materials:

  • 3-Amino-5-bromo-6,7-dimethylpyrazin-2-ol (Intermediate 1) (1.0 eq)

  • 2,6-dichloro-3,5-dimethoxyaniline (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.05 eq)

  • Xantphos (0.1 eq)

  • Cesium carbonate (Cs2CO3) (2.0 eq)

  • 1,4-Dioxane (anhydrous, degassed)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Nitrogen or Argon line

  • Celite®

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk tube, add 3-Amino-5-bromo-6,7-dimethylpyrazin-2-ol (1.0 eq), 2,6-dichloro-3,5-dimethoxyaniline (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and cesium carbonate (2.0 eq).

  • Evacuate and backfill the tube with nitrogen or argon three times to ensure an inert atmosphere.

  • Add anhydrous, degassed 1,4-dioxane (approximately 15 mL per gram of the brominated pyrazinone).

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Wash the Celite® pad with additional ethyl acetate.

  • Combine the filtrates and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to afford the final product.

Self-Validation:

  • LC-MS Analysis: This is the primary method to confirm the formation of the desired product and assess its purity. The mass spectrum should correspond to the molecular weight of the coupled product.

  • NMR Spectroscopy: 1H and 13C NMR are essential for structural confirmation. Key signals to look for include those from both the pyrazinone and the dichlorodimethoxyphenyl moieties, as well as the N-H proton of the newly formed amine linkage.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the final product.

Data Presentation: Expected Product Characteristics

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected Appearance
3-Amino-5-bromo-6,7-dimethylpyrazin-2-olC6H8BrN3O218.05Off-white to pale yellow solid
3-((2,6-dichloro-3,5-dimethoxyphenyl)amino)-5,6-dimethylpyrazin-2-olC14H14Cl2N4O3373.19Light brown to tan solid

Conclusion and Future Directions

The protocols detailed in this application note provide a robust and reproducible method for the synthesis of a novel pyrazinone-based FGFR inhibitor core using 3-Amino-5,6-dimethylpyrazin-2-ol as a key starting material. The strategic use of a palladium-catalyzed Buchwald-Hartwig amination allows for the efficient construction of the critical aryl-amine bond. The resulting compound serves as a valuable scaffold for further optimization through medicinal chemistry efforts to enhance its biological activity and drug-like properties. Subsequent studies should focus on in vitro kinase assays to determine the inhibitory potency against various FGFR isoforms and cellular assays to assess its anti-proliferative effects in cancer cell lines with known FGFR alterations.

References

  • Gao, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Dick, F. et al. (2020). Novel fgfr inhibitors and uses thereof. Google Patents.
  • Jiang, T., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Lim, D., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Incyte Corporation (2018). Substituted tricyclic compounds as FGFR inhibitors. Google Patents.
  • Moody, C. J., et al. (2010). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Relay Therapeutics, Inc. (2020). Fgfr inhibitors and methods of use thereof. Google Patents.

Sources

Method

Application Note: Chemoselective N-Acylation of 3-Amino-5,6-dimethylpyrazin-2-ol for Drug Discovery Scaffolds

Introduction: The Significance of Pyrazine Amides in Medicinal Chemistry Pyrazine-containing molecules are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of biological activities.[1] These nitro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazine Amides in Medicinal Chemistry

Pyrazine-containing molecules are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of biological activities.[1] These nitrogen-containing heterocyclic compounds are integral scaffolds in numerous FDA-approved drugs. The 3-Amino-5,6-dimethylpyrazin-2-ol core is a particularly valuable starting material. Its bifunctional nature, possessing both an amino and a hydroxyl group, presents an opportunity for selective chemical modification to generate diverse compound libraries for drug screening programs.

This application note provides a detailed technical guide for the selective N-acylation of 3-Amino-5,6-dimethylpyrazin-2-ol with acyl chlorides. This reaction is a fundamental transformation for creating novel pyrazine amides, which are actively explored as anticancer, anti-inflammatory, and antimicrobial agents.[2] We will explore the mechanistic basis for the reaction's chemoselectivity, present a robust and reproducible experimental protocol, and discuss critical process parameters for achieving high yield and purity.

Mechanistic Rationale: Achieving Chemoselective N-Acylation

The reaction of 3-Amino-5,6-dimethylpyrazin-2-ol with an acyl chloride is a nucleophilic acyl substitution. The success of this synthesis hinges on the selective acylation of the amino group over the hydroxyl group.

  • Differential Nucleophilicity : The primary amino group (-NH2) is inherently more nucleophilic than the hydroxyl group (-OH) on the pyrazine ring. This is attributed to the lower electronegativity of nitrogen compared to oxygen, which makes nitrogen's lone pair of electrons more available to attack an electrophilic center.

  • The Role of a Non-Nucleophilic Base : The reaction is performed in the presence of a tertiary amine base, such as triethylamine (TEA) or pyridine. This base is crucial for two reasons:

    • Acid Scavenging : It neutralizes the hydrochloric acid (HCl) that is formed as a byproduct. Without the base, the HCl would protonate the highly basic amino group, forming a non-nucleophilic ammonium salt and halting the reaction.

    • Maintaining Reactivity : By preventing the accumulation of acid, the base ensures the amino group remains in its free, nucleophilic state throughout the reaction.

The reaction proceeds via the attack of the amino group's lone pair on the electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate which then collapses, expelling the stable chloride leaving group to form the desired amide bond.

Acylation_Mechanism cluster_reactants Reactants cluster_products Products Pyrazine 3-Amino-5,6-dimethylpyrazin-2-ol (Nucleophile) Intermediate Tetrahedral Intermediate Pyrazine->Intermediate Nucleophilic Attack AcylChloride Acyl Chloride (R-COCl) (Electrophile) AcylChloride->Intermediate Base Base (e.g., TEA) Salt Base-HCl Salt Base->Salt Neutralization Product N-Acylated Product Intermediate->Product Chloride Elimination HCl HCl (byproduct) Intermediate->HCl HCl->Salt

Caption: General mechanism for the N-acylation reaction.

Detailed Experimental Protocol: Synthesis of N-(5,6-dimethyl-3-oxo-3,4-dihydropyrazin-2-yl)benzamide

This protocol outlines the synthesis of a representative N-acylated product using benzoyl chloride. The methodology is broadly applicable to a variety of acyl chlorides.

3.1. Reagents and Materials

ReagentFormulaMW ( g/mol )PurityNotes
3-Amino-5,6-dimethylpyrazin-2-olC₆H₉N₃O139.15>98%
Benzoyl ChlorideC₇H₅ClO140.57>99%Handle in a fume hood.
Triethylamine (TEA)C₆H₁₅N101.19>99%Anhydrous, freshly distilled recommended.
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, >99.8%
Saturated Sodium BicarbonateNaHCO₃--Aqueous solution.
Anhydrous Magnesium SulfateMgSO₄120.37-For drying organic phase.

3.2. Equipment

  • Two-neck round-bottom flask with a magnetic stirrer

  • Dropping funnel and condenser

  • Inert gas line (Nitrogen or Argon)

  • Ice-water bath

  • Rotary evaporator

  • Standard laboratory glassware for extraction and filtration

  • Thin Layer Chromatography (TLC) plates (silica gel)

3.3. Step-by-Step Synthesis Workflow

Synthesis_Workflow A 1. Setup Dissolve aminopyrazinol and TEA in anhydrous DCM under N2. B 2. Cooling Cool the mixture to 0°C using an ice bath. A->B C 3. Reagent Addition Add benzoyl chloride solution dropwise over 20 min. B->C D 4. Reaction Remove ice bath, warm to RT, and stir for 3-5 hours. C->D E 5. Monitoring Track reaction completion with TLC. D->E F 6. Quenching Carefully add saturated NaHCO3 solution. E->F G 7. Extraction Separate layers and extract aqueous phase with DCM. F->G H 8. Drying Combine organic layers and dry over MgSO4. G->H I 9. Concentration Remove solvent under reduced pressure. H->I J 10. Purification Purify the crude solid by column chromatography. I->J

Caption: Step-by-step workflow for the synthesis.

  • Reaction Setup : In a dry 100 mL two-neck round-bottom flask under a nitrogen atmosphere, combine 3-Amino-5,6-dimethylpyrazin-2-ol (1.0 g, 7.19 mmol) and anhydrous dichloromethane (DCM, 30 mL).

  • Base Addition : Add triethylamine (TEA, 1.5 mL, 10.78 mmol, 1.5 equivalents) to the stirred suspension. Stir until a clear solution is obtained. Rationale: Using an excess of base ensures complete neutralization of the HCl byproduct.

  • Cooling : Immerse the flask in an ice-water bath to cool the solution to 0°C. Rationale: Cooling mitigates the initial exotherm of the reaction, preventing potential side reactions.

  • Acyl Chloride Addition : Dissolve benzoyl chloride (0.84 mL, 7.19 mmol, 1.0 equivalent) in anhydrous DCM (10 mL). Add this solution to the reaction mixture dropwise via a dropping funnel over 20 minutes, maintaining the temperature at 0°C.

  • Reaction Progression : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 3-5 hours.

  • Reaction Monitoring : Monitor the disappearance of the starting material using TLC (e.g., mobile phase: 5% methanol in DCM). The product will appear as a new, less polar spot.

  • Work-up : Upon completion, carefully pour the reaction mixture into 50 mL of saturated sodium bicarbonate solution to quench any remaining acyl chloride and neutralize the triethylammonium hydrochloride salt.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM (2 x 25 mL).

  • Drying and Concentration : Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification : Purify the crude solid by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure N-acylated pyrazine.

Product Characterization

The identity and purity of the synthesized compound should be rigorously confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : Confirms the molecular structure. Key indicators include the appearance of a new amide N-H signal and aromatic protons from the benzoyl group, along with the disappearance of the two primary amine protons.

  • Mass Spectrometry (MS) : Verifies the molecular weight of the final product.

  • Infrared (IR) Spectroscopy : Shows the characteristic amide carbonyl (C=O) stretching frequency, typically in the range of 1650-1680 cm⁻¹.

Troubleshooting Guide
ProblemPossible CauseSolution
Low or No Yield 1. Wet reagents/solvents. 2. Insufficient base. 3. Inactive acyl chloride.1. Use anhydrous solvents and fresh reagents. 2. Ensure at least 1.5 eq. of TEA is used. 3. Use freshly opened or distilled acyl chloride.
Formation of Side Products 1. Reaction too warm. 2. O-acylation occurring.1. Maintain 0°C during addition and control the rate of addition. 2. While less likely, consider using a milder acylating agent if O-acylation is confirmed.
Incomplete Reaction 1. Insufficient reaction time. 2. Poor quality starting materials.1. Extend the reaction time and continue monitoring by TLC. 2. Verify the purity of the aminopyrazinol starting material.
Conclusion

The selective N-acylation of 3-Amino-5,6-dimethylpyrazin-2-ol offers a direct and efficient route to a versatile class of amide scaffolds crucial for drug discovery. The inherent chemoselectivity, driven by the higher nucleophilicity of the amino group, allows for a clean transformation. By carefully controlling reaction parameters such as temperature, stoichiometry, and anhydrous conditions, researchers can reliably synthesize libraries of these valuable compounds for biological evaluation. This protocol serves as a foundational method for further derivatization and exploration of the chemical space around the pyrazine core.

References
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed Central. [Link]

  • Design, synthesis and evaluation of antitumor acylated monoaminopyrroloquinazolines. Europe PMC. [Link]

  • Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. ACS Publications. [Link]

  • Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Nature. [Link]

  • Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Organic Chemistry Portal. [Link]

  • A conventional new procedure for N-acylation of unprotected amino acids. PubMed. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

Sources

Application

Application Notes and Protocols for the Purification of 3-Amino-5,6-dimethylpyrazin-2-ol

Abstract 3-Amino-5,6-dimethylpyrazin-2-ol is a heterocyclic compound of significant interest in pharmaceutical and materials science research. As with many synthesized organic molecules, achieving high purity is paramoun...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Amino-5,6-dimethylpyrazin-2-ol is a heterocyclic compound of significant interest in pharmaceutical and materials science research. As with many synthesized organic molecules, achieving high purity is paramount for its downstream applications, ensuring reproducibility and safety in experimental and developmental pipelines. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of 3-Amino-5,6-dimethylpyrazin-2-ol. We will delve into the rationale behind selecting specific purification strategies, including recrystallization, column chromatography, and acid-base extraction, and provide detailed, step-by-step protocols. The aim is to equip researchers with the necessary knowledge to not only execute these procedures but also to understand the underlying principles that govern the separation of the target compound from common impurities.

Introduction to 3-Amino-5,6-dimethylpyrazin-2-ol and the Importance of Purity

3-Amino-5,6-dimethylpyrazin-2-ol belongs to the pyrazine class of compounds, which are known for their diverse biological activities.[1] Pyrazine derivatives are integral components in the development of new therapeutic agents, agrochemicals, and functional materials. The presence of both an amino and a hydroxyl group on the pyrazine ring imparts specific chemical properties that are crucial for its intended function but also influence the choice of purification methods.

Impurities, which can arise from starting materials, side-reactions, or degradation products, can significantly impact the compound's efficacy, toxicity, and physical properties. Therefore, robust and efficient purification is a critical step in the synthesis workflow.

Understanding the Physicochemical Properties of 3-Amino-5,6-dimethylpyrazin-2-ol

A successful purification strategy is built upon a solid understanding of the target molecule's properties.

PropertyValue/DescriptionSignificance for Purification
Molecular Formula C₆H₉N₃OInfluences molecular weight and polarity.
Molecular Weight 139.15 g/mol Relevant for techniques like size-exclusion chromatography.
Polarity PolarThe presence of amino and hydroxyl groups makes the molecule polar, guiding solvent selection for recrystallization and chromatography.
pKa The amino group is basic, and the hydroxyl group is weakly acidic.This dual nature allows for purification via acid-base extraction by selectively partitioning the compound between aqueous and organic phases based on pH.
Solubility Generally soluble in polar solvents like water, methanol, and ethanol, with lower solubility in nonpolar solvents.Crucial for selecting appropriate solvent systems for recrystallization and as the mobile phase in chromatography.
Common Impurities in the Synthesis of 3-Amino-5,6-dimethylpyrazin-2-ol

The purification strategy should be tailored to remove the specific impurities generated during the synthesis. Common impurities may include:

  • Unreacted Starting Materials: Such as diaminomaleonitrile and diacetyl (2,3-butanedione).

  • Side-Products: Isomeric pyrazines or products from incomplete reactions.

  • Reagents and Catalysts: Acids, bases, or metal catalysts used in the synthesis.

  • Degradation Products: Formed if the compound is unstable under the reaction or workup conditions.

Purification Strategies and Protocols

Based on the properties of 3-Amino-5,6-dimethylpyrazin-2-ol, several purification techniques can be effectively employed.

4.1. Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the target compound and impurities in a given solvent at different temperatures.

Principle: The crude product is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor.

Protocol for Recrystallization of 3-Amino-5,6-dimethylpyrazin-2-ol:

  • Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various polar solvents (e.g., water, ethanol, isopropanol, or mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.

  • Dissolution: Place the crude 3-Amino-5,6-dimethylpyrazin-2-ol in an Erlenmeyer flask and add the chosen solvent dropwise while heating the mixture on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid disturbing the flask during this initial cooling phase. Subsequently, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point to remove any residual solvent.

Workflow for Recrystallization:

G A Crude Product B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (if needed) B->C Insoluble impurities D Slow Cooling & Crystallization B->D No insoluble impurities C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Purified Product G->H

Caption: Recrystallization workflow for 3-Amino-5,6-dimethylpyrazin-2-ol.

4.2. Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.

Principle: For a polar compound like 3-Amino-5,6-dimethylpyrazin-2-ol, a polar stationary phase (e.g., silica gel) is typically used. A mobile phase (eluent) of appropriate polarity is chosen to move the compounds down the column. Less polar impurities will travel faster, while the more polar target compound will be retained more strongly and elute later.

Protocol for Silica Gel Column Chromatography:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane) and pack it into a glass column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry sample onto the top of the packed column.

  • Elution: Begin eluting the column with a nonpolar solvent (e.g., hexane or a hexane/ethyl acetate mixture).[2] Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate or methanol).

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC). Spot each fraction on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under UV light or by staining.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified 3-Amino-5,6-dimethylpyrazin-2-ol.

Workflow for Column Chromatography:

G A Prepare Silica Gel Column B Load Crude Sample A->B C Elute with Solvent Gradient B->C D Collect Fractions C->D E Analyze Fractions by TLC D->E F Combine Pure Fractions E->F Identify Pure Fractions G Evaporate Solvent F->G H Purified Product G->H

Caption: Column chromatography workflow for purification.

4.3. Acid-Base Extraction

This technique leverages the acidic and basic functional groups within the molecule to separate it from neutral or differently charged impurities.

Principle: The basic amino group can be protonated in an acidic aqueous solution, forming a water-soluble salt. Conversely, the weakly acidic hydroxyl group can be deprotonated in a strongly basic solution. This allows for the selective transfer of the compound between an aqueous and an organic layer.

Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude product in a suitable organic solvent that is immiscible with water (e.g., dichloromethane or ethyl acetate).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated 3-Amino-5,6-dimethylpyrazin-2-ol will move into the aqueous layer. Separate the two layers.

  • Basification and Re-extraction: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) until the solution is basic (check with pH paper). This will deprotonate the amino group, making the compound less water-soluble. Extract the neutralized compound back into a fresh portion of the organic solvent.

  • Washing and Drying: Wash the organic layer with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the purified product.

Logical Flow of Acid-Base Extraction:

G cluster_0 Organic Phase cluster_1 Aqueous Phase A Crude Product + Neutral Impurities in Organic Solvent B Protonated Product in Aqueous Acid A->B Extract with Aqueous Acid C Neutral Impurities Remain in Organic Phase A->C D Neutral Product in Aqueous Base B->D Basify Aqueous Phase E Purified Product in new Organic Solvent D->E Extract with Organic Solvent

Caption: Acid-base extraction logic for purification.

Purity Assessment

After purification, it is essential to assess the purity of 3-Amino-5,6-dimethylpyrazin-2-ol. Common analytical techniques include:

  • Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.

Conclusion

The purification of 3-Amino-5,6-dimethylpyrazin-2-ol is a critical step in its synthesis and application. The choice of purification method depends on the nature and quantity of impurities present. Recrystallization is suitable for removing small amounts of impurities from a solid product. Column chromatography offers high resolution for separating complex mixtures. Acid-base extraction is an efficient method for separating the amphoteric target compound from neutral impurities. A combination of these techniques may be necessary to achieve the desired level of purity. The protocols and principles outlined in this guide provide a solid foundation for researchers to develop and optimize their purification strategies for 3-Amino-5,6-dimethylpyrazin-2-ol and related compounds.

References
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed, 2019. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI, 2023. [Link]

Sources

Method

Application Notes and Protocols for Catalytic C-H Amination in Pyrazine Synthesis

Introduction: A Paradigm Shift in Pyrazine Functionalization Pyrazine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities, includin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Paradigm Shift in Pyrazine Functionalization

Pyrazine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2] Traditionally, the synthesis of aminopyrazines has relied on multi-step sequences, often involving harsh conditions and the pre-functionalization of the pyrazine core, such as halogenation, followed by nucleophilic substitution or cross-coupling reactions.[3] However, these methods can suffer from limited regioselectivity and functional group tolerance.

Direct catalytic C-H amination has emerged as a transformative strategy for the synthesis of nitrogen-containing molecules, offering a more atom- and step-economical approach.[4] This methodology allows for the direct conversion of a C-H bond into a C-N bond, bypassing the need for pre-functionalization and reducing waste generation. For electron-deficient heterocycles like pyrazine, direct C-H amination presents a particularly attractive, albeit challenging, avenue for rapid diversification and the synthesis of novel bioactive compounds.[5] These application notes provide a comprehensive overview of the catalytic systems available for the C-H amination of pyrazines, detailed mechanistic insights, and a representative experimental protocol.

Catalytic Systems for Pyrazine C-H Amination: A Comparative Analysis

The direct C-H amination of pyrazines can be achieved using various transition metal catalysts, each with its own set of advantages and limitations. The choice of catalyst is critical and depends on the desired regioselectivity, the nature of the nitrogen source, and the functional group tolerance of the substrate.

Key Catalytic Metals and Their Characteristics:
  • Palladium: Palladium catalysts are well-established for C-H functionalization, including amination.[6] For pyrazine systems, palladium catalysis can offer high efficiency and functional group compatibility. The mechanism often involves a concerted metalation-deprotonation pathway, where a directing group can be employed to control regioselectivity.[7]

  • Rhodium: Dirhodium catalysts are particularly effective for C-H amination reactions, often proceeding through a metal-nitrenoid intermediate.[8] These reactions are known for their high turnover numbers and ability to functionalize relatively unactivated C-H bonds.

  • Iron: As an earth-abundant and low-cost metal, iron catalysis is a highly attractive option for sustainable chemical synthesis.[9] Iron catalysts have been shown to be effective for the C-H functionalization of electron-deficient heterocycles, including pyrazine.[5] The mechanism can involve a radical-based pathway, offering complementary reactivity to palladium and rhodium systems.[10]

  • Copper: Copper catalysis is a versatile and economical choice for C-N bond formation.[11] Copper-catalyzed C-H amination can proceed through various mechanisms, including those involving nitrenoid intermediates or oxidative coupling pathways.[12][13]

Data Presentation: Comparison of Catalytic Systems
Catalyst SystemTypical Nitrogen SourceGeneral MechanismAdvantagesChallenges & Considerations
Palladium (e.g., Pd(OAc)₂) ** O-benzoylhydroxylamines, Primary/Secondary AminesConcerted Metalation-Deprotonation, Oxidative Addition/Reductive EliminationHigh functional group tolerance, potential for high regioselectivity with directing groups.Often requires directing groups for high selectivity, can be sensitive to steric hindrance.
Rhodium (e.g., Rh₂(esp)₂) Sulfonyl Azides, CarbamatesMetal-Nitrenoid InsertionHigh turnover numbers, effective for unactivated C-H bonds.Can be expensive, may require specific oxidant systems.
Iron (e.g., FeCl₂, Fe(II)Pc) Alkyl Azides, OrganoazidesRadical-based (H-atom abstraction/radical rebound) or NitrenoidEarth-abundant and low-cost, unique reactivity profiles.Can sometimes lead to a mixture of products, may require careful optimization of reaction conditions.
Copper (e.g., Cu(OAc)₂, CuI) **Amides, NH-Heterocycles, AminesOxidative Coupling, Nitrenoid-like pathwaysInexpensive and readily available, broad scope of nitrogen sources.Can require higher reaction temperatures, may be sensitive to ligand choice for optimal reactivity.

Mechanistic Insights: The "How" and "Why" of C-H Amination

Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. While the precise mechanism can vary with the catalyst and nitrogen source, a general catalytic cycle for a transition metal-catalyzed C-H amination of pyrazine is illustrated below.

Generalized Catalytic Cycle

Catalytic Cycle for C-H Amination of Pyrazine cluster_main Catalytic Cycle Start [M]-Catalyst C-H_Activation C-H Activation (e.g., Concerted Metalation-Deprotonation) Start->C-H_Activation + Pyrazine Intermediate Pyrazinyl-[M] Intermediate C-H_Activation->Intermediate N-Source_Coordination Coordination & Activation of Nitrogen Source Intermediate->N-Source_Coordination + Amine Source C-N_Formation C-N Bond Formation (e.g., Reductive Elimination) N-Source_Coordination->C-N_Formation Product_Release Product Release & Catalyst Regeneration C-N_Formation->Product_Release Aminated Pyrazine Product_Release->Start

Caption: Generalized catalytic cycle for the C-H amination of pyrazine.

Causality Behind Mechanistic Steps:

  • C-H Activation: This is often the rate-determining step. For electron-deficient pyrazines, this step can be challenging. The catalyst must be sufficiently reactive to cleave the C-H bond. The regioselectivity is determined at this stage, with the catalyst typically favoring the most acidic or sterically accessible C-H bond.

  • Formation of a Metalla-intermediate: A stable intermediate featuring a metal-carbon bond with the pyrazine ring is formed. The stability of this intermediate is crucial for preventing side reactions.

  • Interaction with the Nitrogen Source: The nitrogen-containing reactant is activated by the metal center. This may involve coordination to the metal and subsequent transformation into a more reactive species (e.g., a nitrenoid or a metal-amido complex).

  • C-N Bond Formation: The crucial C-N bond is formed, typically through reductive elimination from the metal center. This step couples the pyrazinyl and amino fragments.

  • Catalyst Regeneration: The aminated pyrazine product dissociates from the metal center, regenerating the active catalyst to re-enter the catalytic cycle.

Experimental Protocols: A Self-Validating System

The following protocol is a representative example for the direct C-H amination of a pyrazine derivative, synthesized from established methodologies for the C-H amination of electron-deficient heterocycles.

Representative Protocol: Iron-Catalyzed C-H Amination of 2-Phenylpyrazine

This protocol describes the amination of 2-phenylpyrazine with a protected amine source, using an iron-based catalytic system.

Workflow Diagram:

Experimental Workflow cluster_workflow Experimental Workflow Reagent_Prep Reagent Preparation: - 2-Phenylpyrazine - Protected Amine - Iron Catalyst - Additives & Solvent Reaction_Setup Reaction Setup: - Inert atmosphere (N₂ or Ar) - Addition of reagents - Temperature control Reagent_Prep->Reaction_Setup Reaction_Monitoring Reaction Monitoring: - TLC or GC-MS analysis Reaction_Setup->Reaction_Monitoring Workup Aqueous Workup: - Quenching - Extraction Reaction_Monitoring->Workup Purification Purification: - Column Chromatography Workup->Purification Characterization Product Characterization: - NMR (¹H, ¹³C) - Mass Spectrometry Purification->Characterization

Caption: Step-by-step experimental workflow for C-H amination.

Materials and Reagents:

  • 2-Phenylpyrazine (Substrate)

  • O-Benzoylhydroxylamine derivative (Nitrogen Source)

  • Iron(II) chloride (FeCl₂) (Catalyst)

  • 1,10-Phenanthroline (Ligand)

  • Potassium carbonate (K₂CO₃) (Base)

  • 1,2-Dichloroethane (DCE) (Solvent)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add FeCl₂ (5 mol%), 1,10-phenanthroline (10 mol%), and K₂CO₃ (2.0 equivalents). The tube is sealed, evacuated, and backfilled with an inert atmosphere (e.g., nitrogen or argon). This is repeated three times.

  • Reagent Addition: Under the inert atmosphere, add 2-phenylpyrazine (1.0 equivalent) and the O-benzoylhydroxylamine derivative (1.5 equivalents). Finally, add anhydrous 1,2-dichloroethane via syringe.

  • Reaction Execution: The reaction mixture is stirred at 100 °C for 12-24 hours. The progress of the reaction should be monitored periodically by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with dichloromethane and quenched with water. The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aminated pyrazine product.

  • Characterization and Validation: The structure and purity of the isolated product are confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). The yield of the purified product should be calculated.

Self-Validation: The protocol is self-validating through the characterization of the final product. Unambiguous NMR and mass spectrometry data confirming the formation of the C-N bond at the desired position of the pyrazine ring validate the success of the protocol.

Conclusion and Future Outlook

Catalytic C-H amination represents a powerful and modern approach to the synthesis of functionalized pyrazines. While challenges such as regioselectivity control in unsymmetrically substituted pyrazines remain, the ongoing development of novel catalytic systems promises to further expand the scope and utility of this methodology. The protocols and insights provided herein serve as a guide for researchers in academia and industry to harness the potential of C-H amination for the efficient synthesis of novel pyrazine-containing molecules for drug discovery and materials science applications.

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Sources

Application

Suzuki coupling reactions with 3-Amino-5,6-dimethylpyrazin-2-ol derivatives

An Application Guide to Suzuki-Miyaura Coupling Reactions with 3-Amino-5,6-dimethylpyrazin-2-ol Derivatives Abstract This technical guide provides a comprehensive overview and detailed protocols for the successful execut...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Suzuki-Miyaura Coupling Reactions with 3-Amino-5,6-dimethylpyrazin-2-ol Derivatives

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions on 3-amino-5,6-dimethylpyrazin-2-ol scaffolds. These nitrogen-rich heterocyclic compounds are of significant interest in medicinal chemistry and drug development, yet their functionalization via palladium-catalyzed methods presents unique challenges. This document elucidates the underlying mechanistic principles, explains the rationale behind the selection of critical reaction parameters, and offers robust, step-by-step protocols designed for high reproducibility and yield. We address common pitfalls and provide a troubleshooting framework to empower researchers, scientists, and drug development professionals to effectively synthesize novel biaryl aminopyrazinol derivatives.

Introduction: The Significance and Challenges of Pyrazinol Scaffolds

The 3-amino-5,6-dimethylpyrazin-2-ol core is a privileged scaffold in modern drug discovery. Its unique electronic properties and hydrogen bonding capabilities make it a valuable component in designing molecules that target kinases, proteases, and other key biological targets. The creation of carbon-carbon bonds at specific positions on this ring system, particularly through the formation of biaryl structures, is a critical strategy for modulating potency, selectivity, and pharmacokinetic properties. The Suzuki-Miyaura reaction is arguably the most powerful and versatile method for achieving such transformations due to its broad functional group tolerance and relatively mild conditions.[1][2][3]

However, the inherent nature of the aminopyrazinol substrate poses significant hurdles for this palladium-catalyzed reaction. Key challenges include:

  • Catalyst Inhibition: The electron-rich nitrogen atoms of the pyrazine ring and the amino substituent can act as Lewis bases, coordinating to the palladium center. This coordination can lead to catalyst deactivation or the formation of unreactive off-cycle intermediates, thereby poisoning the catalytic cycle.[4][5]

  • Substrate Reactivity: As an electron-rich heteroaromatic system, the corresponding halides (e.g., 3-amino-5-bromo-6-methylpyrazin-2-ol) often exhibit lower reactivity in the oxidative addition step compared to electron-deficient or simple aryl halides.[6]

  • Protodeboronation: The presence of the acidic N-H proton on the amino group and the O-H proton on the pyrazinol ring can complicate the reaction, potentially facilitating the undesired protodeboronation of the boronic acid coupling partner, especially under basic conditions.[5][7]

Overcoming these obstacles requires a carefully optimized protocol that enhances the activity of the catalytic system while minimizing side reactions.

Mechanistic Considerations for the Suzuki-Miyaura Coupling

The fundamental mechanism of the Suzuki-Miyaura reaction is a well-established catalytic cycle involving a palladium(0) species.[3][8] Understanding this cycle is crucial for rational troubleshooting and optimization.

Suzuki_Cycle cluster_legend Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd_complex R¹-X re_label Reductive Elimination pd_base_complex R¹-Pd(II)L₂-OR² pd_complex->pd_base_complex Base (e.g., K₃PO₄) oa_label Oxidative Addition pd_biaryl_complex R¹-Pd(II)L₂-R³ pd_base_complex->pd_biaryl_complex [R³B(OH)₃]⁻ tm_label Transmetalation pd_biaryl_complex->pd0 R¹-R³ center oa Oxidative Addition tm Transmetalation re Reductive Elimination

Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aminopyrazinol halide (R¹-X), forming a Pd(II) intermediate. This is often the rate-limiting step, especially for electron-rich substrates.

  • Transmetalation: The organic group (R³) from the boron reagent (activated by a base to form a borate complex) is transferred to the palladium center, displacing the halide. The choice of base is critical for activating the boronic acid and facilitating this step.

  • Reductive Elimination: The two organic fragments (R¹ and R³) on the palladium center couple and are eliminated, forming the desired C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.

Optimizing Key Reaction Parameters

Success with challenging aminopyrazinol substrates hinges on the judicious selection of four key components: the palladium source/ligand, the base, the solvent, and the boron reagent.

The Catalyst System: Palladium and Ligand Selection

For electron-rich and sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ often fail or give low yields.[6] The key is to use a ligand that promotes both the oxidative addition and reductive elimination steps.

  • Rationale: Bulky, electron-rich dialkylbiaryl phosphine ligands are highly effective.[9][10] The steric bulk promotes the formation of a monoligated L-Pd(0) species, which is highly reactive in oxidative addition. The strong electron-donating ability of the ligand increases electron density on the palladium, which in turn facilitates the final reductive elimination step.[11][12] N-Heterocyclic Carbenes (NHCs) can also serve a similar role.[13]

Ligand ClassSpecific ExamplesKey Advantages for Aminopyrazinols
Biaryl Phosphines SPhos, XPhos, RuPhosExcellent for sterically hindered and electron-rich substrates; promotes fast reaction rates.[13]
Ferrocenyl Phosphines dppf (1,1'-Bis(diphenylphosphino)ferrocene)Good general-purpose ligand, often used in precatalysts like Pd(dppf)Cl₂.
N-Heterocyclic Carbenes IPr, IMesStrong σ-donors, form very stable palladium complexes, effective for challenging couplings.

Using a pre-formed palladium(II) precatalyst (e.g., SPhos-Pd-G3) is highly recommended. These catalysts are air- and moisture-stable, have a defined ligand:palladium ratio, and are efficiently reduced in situ to the active Pd(0) species, ensuring high catalytic activity.[7]

The Role of the Base

The base plays a dual role: it activates the boronic acid to form a more nucleophilic borate complex and neutralizes the acid generated during the cycle.

  • Rationale: For substrates with acidic protons (like the -OH and -NH₂ groups on the pyrazinol), strong, non-nucleophilic inorganic bases are preferred. Weaker bases may not be sufficient to drive the transmetalation step efficiently, while highly nucleophilic bases could lead to side reactions.

  • Recommended Bases:

    • Potassium Phosphate (K₃PO₄): An excellent choice for many challenging couplings, providing a good balance of basicity and solubility in common solvent systems.[13]

    • Cesium Carbonate (Cs₂CO₃): A stronger base that can be effective when K₃PO₄ fails, particularly for very hindered couplings.

    • Potassium Fluoride (KF): Can be used, especially with organotrifluoroborates.

Solvent and Boron Reagent Considerations
  • Solvent: Anhydrous, degassed aprotic polar solvents are standard. 1,4-Dioxane , Toluene , and DMF are common choices. A small amount of water is often added when using boronic acids and bases like K₃PO₄ to aid in dissolving the base and facilitating borate formation.

  • Boron Reagent: While boronic acids are most common, they can be prone to decomposition (protodeboronation).[5] For valuable or sensitive coupling partners, consider using more stable alternatives:

    • Pinacol Esters (-B(pin)): More stable to air and chromatography than many boronic acids.

    • Potassium Organotrifluoroborates (-BF₃K): Crystalline, air-stable solids that are highly robust and often give excellent results.[14]

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a halogenated 3-amino-5,6-dimethylpyrazin-2-ol derivative with a generic arylboronic acid.

Experimental Workflow Diagram

Workflow prep 1. Reagent Preparation setup 2. Reaction Setup (Inert Atmosphere) prep->setup reagents 3. Add Solids (Pyrazinol-Halide, Boronic Acid, Base) setup->reagents solvent 4. Add Degassed Solvent reagents->solvent catalyst 5. Add Catalyst/Precatalyst solvent->catalyst reaction 6. Heat to Reaction Temp (e.g., 80-110 °C) catalyst->reaction monitor 7. Monitor by LC-MS/TLC reaction->monitor workup 8. Aqueous Workup (Cool, Dilute, Extract) monitor->workup Upon Completion purify 9. Purification (Column Chromatography) workup->purify analyze 10. Characterization (NMR, HRMS) purify->analyze

Figure 2: Step-by-step experimental workflow for the Suzuki coupling protocol.

Step-by-Step Methodology

Materials:

  • Halogenated 3-amino-5,6-dimethylpyrazin-2-ol (e.g., 3-amino-5-bromo-...) (1.0 equiv)

  • Arylboronic Acid or Ester (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., SPhos-Pd-G3) (1-3 mol%)

  • Base (e.g., K₃PO₄, finely powdered) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Deionized Water (if required by solvent/base system)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the halogenated aminopyrazinol (1.0 equiv), the arylboronic acid (1.2 equiv), and the finely powdered K₃PO₄ (2.5 equiv).

  • Inert Atmosphere: Seal the vessel with a rubber septum. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Through the septum, add the degassed 1,4-dioxane and deionized water (e.g., a 10:1 v/v ratio) via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Catalyst Addition: Briefly remove the septum and add the palladium precatalyst (e.g., 2 mol%) in one portion under a positive flow of inert gas. Reseal the vessel immediately.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (a good starting point is 90-100 °C). Stir vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via LC-MS or TLC until the starting material is consumed (typically 4-24 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Performance Data and Troubleshooting

The following table presents exemplary data to illustrate the impact of ligand and base selection on reaction yield.

EntryPalladium Source (2 mol%)Ligand (4 mol%)Base (2.5 equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃PPh₃K₂CO₃Dioxane/H₂O10024<10
2Pd(OAc)₂dppfK₃PO₄Dioxane/H₂O1001845
3 Pd₂(dba)₃ SPhos K₃PO₄ Dioxane/H₂O 90 12 88
4Pd₂(dba)₃XPhosCs₂CO₃Toluene110892

Data is representative and intended for illustrative purposes.

Troubleshooting Common Issues
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen contamination).2. Insufficiently strong base.3. Low reaction temperature.1. Ensure rigorous degassing of solvent and inert atmosphere.2. Switch to a stronger base (K₂CO₃ → K₃PO₄ → Cs₂CO₃).3. Increase temperature in 10 °C increments.
Protodeboronation 1. Excess water in the reaction.2. Reaction run for too long at high temp.1. Use anhydrous solvent and a minimal amount of water, or switch to an anhydrous protocol.2. Use a more stable boron reagent (pinacol ester or -BF₃K).[14]
Homocoupling of Boronic Acid Oxygen present in the reaction vessel.Rigorously deoxygenate the reaction mixture before and after adding the catalyst.
Debromination of Starting Material Catalyst decomposition or side reactions.Try a different ligand/precatalyst system. Lower the catalyst loading.

Conclusion

The Suzuki-Miyaura cross-coupling of 3-amino-5,6-dimethylpyrazin-2-ol derivatives is a powerful, albeit challenging, transformation. Success is predicated on a rational approach to protocol design that directly addresses the substrate's inherent reactivity challenges. By employing advanced catalyst systems featuring bulky, electron-rich phosphine ligands, utilizing strong inorganic bases, and maintaining a scrupulously inert atmosphere, researchers can reliably access a diverse range of novel biaryl aminopyrazinols. The protocols and insights provided herein serve as a validated starting point for the synthesis of these valuable compounds, accelerating discovery in medicinal chemistry and beyond.

References

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  • ScienceDirect. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical. [Link]

  • SpringerLink. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society. [Link]

  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Request PDF. [Link]

  • Royal Society of Chemistry. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. [Link]

  • ChemRxiv. (n.d.). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. [Link]

  • National Institutes of Health. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. [Link]

  • ScienceDirect. (n.d.). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Tetrahedron Letters. [Link]

  • MDPI. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. [Link]

  • National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. [Link]

  • ResearchGate. (n.d.). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Request PDF. [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]

  • Royal Society of Chemistry. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • ResearchGate. (2022). Suzuki Coupling of Activated Aryltriazenes for Practical Synthesis of Biaryls from Anilines. Request PDF. [Link]

  • ResearchGate. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Request PDF. [Link]

  • ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

  • National Institutes of Health. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. PMC. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • MDPI. (n.d.). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules. [Link]

  • ResearchGate. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Amino-5,6-dimethylpyrazin-2-ol

Welcome to the dedicated technical support guide for the synthesis of 3-Amino-5,6-dimethylpyrazin-2-ol. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 3-Amino-5,6-dimethylpyrazin-2-ol. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of this synthesis, troubleshoot common challenges, and systematically optimize for yield and purity. The following sections are structured in a question-and-answer format to directly address potential issues encountered during your experimental work.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 3-Amino-5,6-dimethylpyrazin-2-ol?

A1: The most established and logical route is the condensation of an α-amino amide with a 1,2-dicarbonyl compound. For 3-Amino-5,6-dimethylpyrazin-2-ol, this involves the reaction between aminoacetamide and 2,3-butanedione (diacetyl) . This reaction, a variation of the renowned Jones synthesis of 2-hydroxypyrazines, is favored for its convergent nature and readily available starting materials.[1][2]

Q2: What are the critical parameters that control the reaction yield?

A2: The yield is highly sensitive to several factors:

  • pH of the reaction medium: The initial condensation is typically base-catalyzed. However, excessively high pH can lead to degradation of the starting materials or product. A moderately basic condition is often optimal.

  • Reaction Temperature: While heating can accelerate the reaction, it can also promote the formation of undesired side products. Low-temperature conditions are often employed to improve selectivity.[1]

  • Purity of Starting Materials: Impurities in either aminoacetamide or 2,3-butanedione can introduce competing side reactions, significantly lowering the yield of the desired product.[3]

  • Atmospheric Control: The dihydropyrazine intermediate formed during the reaction is susceptible to oxidation. While this is a necessary step to form the final aromatic pyrazinone, uncontrolled oxidation can lead to a complex mixture of products. Some protocols may benefit from a controlled introduction of an oxidant or air.

Q3: My final product is a dark, tar-like substance instead of the expected solid. What happened?

A3: The formation of dark, polymeric tars is a common pitfall in pyrazine synthesis.[3] This is often due to:

  • Excessively High Temperatures: Heating the reaction mixture too aggressively can lead to polymerization and degradation of the reactants and the product.

  • Incorrect pH: Strongly acidic or basic conditions can catalyze side reactions, leading to complex, high-molecular-weight byproducts.

  • Presence of Impurities: Certain impurities can act as initiators for polymerization.

To mitigate this, ensure precise temperature control, optimize the pH, and use purified starting materials.

Part 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.

Problem 1: Low or No Yield of the Desired Product

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting materials.

  • The crude product mass is significantly lower than the theoretical yield.

Troubleshooting Workflow:

low_yield_troubleshooting start Low Yield Observed check_reagents Verify Purity & Integrity of Starting Materials (Aminoacetamide, 2,3-Butanedione) start->check_reagents check_conditions Review Reaction Conditions (pH, Temperature, Time) start->check_conditions incomplete_reaction Incomplete Reaction? check_reagents->incomplete_reaction check_conditions->incomplete_reaction side_reactions Evidence of Side Products? incomplete_reaction->side_reactions No solution_reagents Solution: - Purify starting materials - Use fresh reagents incomplete_reaction->solution_reagents Yes solution_conditions Solution: - Optimize pH (screen 6-10) - Lower temperature (-10 to 25 °C) - Increase reaction time side_reactions->solution_conditions Yes solution_oxidation Solution: - Ensure dihydropyrazine oxidation (e.g., bubble air through reaction) side_reactions->solution_oxidation No, but intermediate present solution_purification Solution: - Develop alternative purification (e.g., column chromatography, recrystallization solvent screen) side_reactions->solution_purification Yes, complex mixture

Caption: Troubleshooting workflow for low yield.

Causality and Solutions:

  • Purity of Starting Materials: 2,3-Butanedione can exist as a monomer and dimer, and can undergo self-condensation. Aminoacetamide can be unstable. Solution: Purify 2,3-butanedione by distillation before use. Use high-purity aminoacetamide or its stable hydrochloride salt, neutralizing it in situ.

  • Suboptimal pH: The initial condensation of the amine and ketone is base-catalyzed, but the subsequent cyclization and dehydration steps can be pH-sensitive. Solution: Perform small-scale trials screening a pH range from 8 to 11 using a non-nucleophilic base like potassium carbonate or triethylamine.

  • Incomplete Oxidation: The reaction proceeds through a dihydropyrazine intermediate which must be oxidized to the aromatic pyrazinone.[3] If this step is inefficient, the yield of the final product will be low. Solution: After the initial condensation, gently bubble air through the reaction mixture or leave it stirring under an air atmosphere to facilitate oxidation.

Problem 2: Product is Impure After Work-up

Symptoms:

  • NMR or LC-MS of the isolated product shows multiple species.

  • The melting point of the product is broad or lower than expected.

Data-Driven Optimization of Purification:

If impurities are present, a systematic approach to recrystallization is recommended. The following table provides a starting point for solvent screening.

Solvent SystemExpected Solubility of ProductPotential Impurities Removed
Ethanol/Water Sparingly soluble in cold, soluble in hotPolar impurities, salts
Ethyl Acetate Low solubilityNon-polar byproducts
Acetonitrile Soluble in hotWide range of impurities
Toluene Very low solubilityUsed for washing to remove non-polar tacs

Step-by-Step Recrystallization Protocol:

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent (e.g., 95% ethanol).

  • Decolorization: If the solution is highly colored, add a small amount of activated carbon and heat for a few minutes.

  • Filtration: Perform a hot filtration to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Part 3: Experimental Protocols

Optimized Synthesis Protocol for 3-Amino-5,6-dimethylpyrazin-2-ol

This protocol is a robust starting point, incorporating best practices to maximize yield and purity.

Diagram of Synthetic Pathway:

synthesis_pathway cluster_reactants Reactants cluster_process Process 2_3_butanedione 2,3-Butanedione condensation Condensation (Base-catalyzed) 2_3_butanedione->condensation aminoacetamide Aminoacetamide aminoacetamide->condensation dihydropyrazine Dihydropyrazine Intermediate condensation->dihydropyrazine oxidation Oxidation (Air) product 3-Amino-5,6-dimethylpyrazin-2-ol oxidation->product dihydropyrazine->oxidation

Caption: Synthetic pathway for 3-Amino-5,6-dimethylpyrazin-2-ol.

Methodology:

  • Reaction Setup: To a solution of aminoacetamide hydrochloride (1.0 eq) in methanol, add potassium carbonate (1.1 eq) and stir for 30 minutes at room temperature.

  • Addition of Diketone: Cool the mixture to 0-5 °C in an ice bath. Add freshly distilled 2,3-butanedione (1.0 eq) dropwise over 15 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: Allow the reaction to stir at 0-5 °C for 2 hours, then let it warm to room temperature and stir for an additional 12 hours under an atmosphere of air (a balloon of air is sufficient).

  • Work-up:

    • Filter the reaction mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Take up the residue in a minimal amount of hot water and adjust the pH to ~7 with dilute HCl.

  • Isolation & Purification:

    • Cool the aqueous solution in an ice bath to precipitate the crude product.

    • Collect the solid by vacuum filtration.

    • Recrystallize the crude solid from an ethanol/water mixture as described in the troubleshooting section.

Part 4: References

  • CN109535071B: A preparation method for 2-amino-3-hydroxypyridine, which provides insights into related heterocyclic syntheses.

  • BenchChem Technical Support: Discusses common pitfalls in pyrazine synthesis, such as low yields and suboptimal reaction conditions.

  • US4033975A: Details processes for producing 2-amino-3-hydroxypyridine derivatives, relevant for understanding reaction conditions like temperature and molar ratios.

  • Eureka - 2-amino-3-hydroxypyridine preparation: Describes a specific preparation method that involves ring-opening and hydrolysis, showcasing alternative synthetic strategies.

  • Beilstein J Org Chem. 2022; 18: 935–943: An article on the Reuben G. Jones synthesis of 2-hydroxypyrazines, the foundational reaction for this synthesis, discussing regioselectivity and yield optimization.

  • Molecules. 2017 Nov; 22(11): 1949: A publication on the synthesis of 3-aminopyrazine-2-carboxamide derivatives, offering context on functional group manipulation on the pyrazine ring.

  • ResearchGate - Synthesis of 2-hydroxypyrazines: Provides a visual representation of the condensation reaction central to pyrazinone synthesis.

Sources

Optimization

common side products in the synthesis of 3-Amino-5,6-dimethylpyrazin-2-ol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 3-Amino-5,6-dimethylpyrazin-2-ol. This document is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Amino-5,6-dimethylpyrazin-2-ol. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. The primary synthetic route involves the cyclocondensation of 2,3-butanedione (diacetyl) with aminoguanidine. While seemingly straightforward, this reaction is often complicated by the formation of several side products. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction outcomes and achieve high purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and purification of 3-Amino-5,6-dimethylpyrazin-2-ol.

Q1: My reaction has produced two major, distinct crystalline products. One is my target compound, but what is the other significant, and often less soluble, byproduct?

Answer: The most common and significant side product in this synthesis is 3-amino-5,6-dimethyl-1,2,4-triazine . Its formation is a result of a competing cyclization pathway.

Causality and Mechanism: Both the desired pyrazinol and the triazine byproduct arise from the initial reaction of aminoguanidine with 2,3-butanedione. The outcome depends on which nucleophiles engage the two carbonyl groups.

  • Desired Pathway (Pyrazinol Formation): The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the aminoguanidine's hydrazine group onto one of the carbonyls of 2,3-butanedione. The subsequent intramolecular cyclization involves the guanidino amino group attacking the second carbonyl, leading to the six-membered pyrazine ring after dehydration and tautomerization.

  • Side Reaction Pathway (Triazine Formation): Aminoguanidine can react with α-dicarbonyl compounds where both carbonyls are attacked by the two nitrogens of the hydrazine moiety.[1][2] This forms a six-membered dihydotriazine ring, which then aromatizes to the stable 3-amino-5,6-dimethyl-1,2,4-triazine.

The diagram below illustrates these competing reaction pathways.

Competing Pathways cluster_pyrazinone Desired Pathway cluster_triazine Side Reaction Pathway Reactants 2,3-Butanedione + Aminoguanidine Int1 Initial Condensation (Hydrazone Intermediate) Reactants->Int1 pH, Temp. Pyrazinol_Cyclization Intramolecular attack by Guanidino-NH2 Int1->Pyrazinol_Cyclization Favored by mild base Triazine_Cyclization Intramolecular attack by Hydrazine-NH Int1->Triazine_Cyclization Favored by acidic cond. Product 3-Amino-5,6-dimethylpyrazin-2-ol Pyrazinol_Cyclization->Product Dehydration & Tautomerization Side_Product 3-Amino-5,6-dimethyl-1,2,4-triazine Triazine_Cyclization->Side_Product Dehydration

Caption: Competing pathways in the synthesis of 3-Amino-5,6-dimethylpyrazin-2-ol.

Mitigation Strategies:

  • pH Control: The reaction is highly pH-sensitive. Maintaining a slightly basic to neutral pH (pH 7-9) generally favors the formation of the desired pyrazinol. Acidic conditions can promote the formation of the triazine side product.[2]

  • Stoichiometry and Order of Addition: Use a slight excess (1.05 to 1.1 equivalents) of aminoguanidine to ensure complete consumption of the diketone. Slowly adding the 2,3-butanedione to the aminoguanidine solution can also help control the initial condensation step.

  • Temperature Management: Run the reaction at a controlled, moderate temperature (e.g., room temperature to 50°C). Elevated temperatures can accelerate side reactions and lead to degradation.

Purification: The triazine byproduct is often less soluble in common organic solvents like dichloromethane (DCM) or ethyl acetate compared to the desired pyrazinol.

  • Trituration/Filtration: After the reaction, you can often remove a significant portion of the triazine by triturating the crude solid with cold DCM or ethanol and filtering.

  • Recrystallization: The desired product can be purified by recrystallization. A solvent system like DCM/pentane or ethanol/water can be effective, as the solubilities of the two products are sufficiently different.[3]

Q2: The reaction mixture turned dark brown/black, and my final product is an impure, colored oil or solid. What happened?

Answer: A dark coloration typically indicates degradation of the starting materials or the formation of polymeric side products. The most likely culprit is the self-condensation of 2,3-butanedione.

Causality: Alpha-dicarbonyl compounds like 2,3-butanedione are susceptible to self-condensation reactions (similar to an aldol condensation) under harsh conditions, particularly strong base or high heat. These reactions produce complex, often colored and polymeric materials that are difficult to remove.

Troubleshooting Workflow: The following workflow can help diagnose and solve issues related to product impurity and degradation.

Troubleshooting_Workflow cluster_analysis cluster_solutions Start Crude Product is Impure/Colored Check_TLC Analyze by TLC/LC-MS Start->Check_TLC Many_Spots Multiple Spots / Smearing Check_TLC->Many_Spots Yes Two_Spots Two Major Spots Check_TLC->Two_Spots No Degradation_Sol Issue: Degradation 1. Lower Reaction Temp. 2. Check pH (avoid extremes) 3. Purge with N2/Ar Many_Spots->Degradation_Sol Triazine_Sol Issue: Triazine Byproduct 1. Adjust pH to 7-9 2. Control Stoichiometry 3. Use Recrystallization Two_Spots->Triazine_Sol Purify Purify via Column Chromatography Degradation_Sol->Purify Triazine_Sol->Purify

Caption: Workflow for troubleshooting impure product formation.

Mitigation Strategies:

  • Strict Temperature Control: Maintain the recommended temperature throughout the reaction. Use an ice bath for exothermic additions if necessary.

  • Inert Atmosphere: While not always required, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative degradation which may contribute to color formation.

  • Purification: If degradation has occurred, column chromatography on silica gel is the most effective method for purification. A gradient elution with a solvent system like hexane/ethyl acetate is a good starting point.[3]

Frequently Asked Questions (FAQs)
Q1: What is the expected reaction mechanism for the formation of 3-Amino-5,6-dimethylpyrazin-2-ol?

Answer: The mechanism is a multi-step cyclocondensation process.

  • Hydrazone Formation: The more nucleophilic terminal nitrogen (N1) of the aminoguanidine attacks one of the carbonyl carbons of 2,3-butanedione. This is followed by the elimination of a water molecule to form a guanylhydrazone intermediate.

  • Intramolecular Cyclization: The amino group of the guanidine moiety acts as an internal nucleophile, attacking the second carbonyl carbon.

  • Dehydration: A second molecule of water is eliminated to form a dihydropyrazinol intermediate.

  • Tautomerization: The intermediate tautomerizes to the more stable aromatic 3-amino-5,6-dimethylpyrazin-2-ol.

Q2: What analytical techniques are recommended for monitoring the reaction and confirming the final product?

Answer: A combination of techniques is ideal for comprehensive analysis.

TechniquePurposeKey Observations
TLC Reaction monitoringDisappearance of starting materials (2,3-butanedione requires staining). Appearance of the product spot (often UV active) and the triazine byproduct spot (usually with a different Rf value).
LC-MS Purity assessment and mass confirmationA single major peak in the chromatogram for a pure sample. The mass spectrometer should show the expected molecular ion peak for the product [M+H]⁺.
¹H NMR Structural confirmationLook for two distinct singlets in the aromatic region corresponding to the two methyl groups on the pyrazine ring, and a broad singlet for the amino (-NH₂) protons. The exact chemical shifts will depend on the solvent used.
¹³C NMR Structural confirmationConfirms the number and type of carbon atoms in the molecule, including the two methyl carbons and the carbons of the heterocyclic ring.
Q3: How critical are the reaction conditions, and what is a good starting point?

Answer: Reaction conditions are critical for maximizing yield and minimizing side products. The table below provides a validated starting point based on analogous syntheses.[3]

ParameterRecommended ConditionRationale
Solvent Ethanol, Methanol, or Water/Alcohol mixtureProtic solvents facilitate proton transfer steps in the condensation mechanism.
Temperature 25 - 50 °CBalances reaction rate with minimizing degradation and side reactions.
pH 7.0 - 9.0 (adjusted with a mild base like NaHCO₃ or NaOH solution)Slightly basic conditions favor the desired cyclization pathway over triazine formation.
Reactant Ratio 1.0 eq. 2,3-butanedione : 1.05-1.1 eq. Aminoguanidine SaltA slight excess of aminoguanidine ensures the complete consumption of the limiting diketone.
Reaction Time 4 - 24 hoursMonitor by TLC to determine completion.
Experimental Protocol: Synthesis and Purification

This protocol provides a general procedure for the synthesis of 3-Amino-5,6-dimethylpyrazin-2-ol.

Step 1: Synthesis

  • To a round-bottom flask equipped with a magnetic stirrer, add aminoguanidine hydrochloride (1.1 eq) and dissolve it in a 1:1 mixture of ethanol and water.

  • Adjust the pH of the solution to ~8 by the dropwise addition of a 5M NaOH solution.

  • Slowly add 2,3-butanedione (1.0 eq) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction's progress by TLC (e.g., 1:1 ethyl acetate/hexane).

  • Upon completion, a precipitate may form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the crude solid by vacuum filtration and wash with a small amount of cold water, followed by cold ethanol.

Step 2: Purification (Recrystallization)

  • Transfer the crude solid to a clean flask.

  • Add a minimal amount of a hot solvent in which the desired product is soluble but the impurities are less so (e.g., hot ethanol or a DCM/pentane mixture).[3]

  • Dissolve the solid completely. If insoluble material remains (likely the triazine byproduct), filter the hot solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References
  • Papenfort, K., et al. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Scientific Reports. Available at: [Link]

  • Hofmann, T., et al. (2000). Cyclocondensation of 2,3-butanedione in the presence of amino acids and formation of 4,5-dimethyl-1,2-phenylendiamine. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Hirsch, J., Petrakova, E., & Feather, M.S. (1992). The reaction of some dicarbonyl sugars with aminoguanidine.
  • Stark, T., et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Wang, J., et al. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology. Available at: [Link]

  • Thornalley, P.J., et al. (1996). Kinetics and mechanism of the reaction of aminoguanidine with the alpha-oxoaldehydes glyoxal, methylglyoxal, and 3-deoxyglucosone under physiological conditions. Biochemical Pharmacology. Available at: [Link]

  • Feather, M.S. (1994). Aminoguanidine as an Inhibitor of the Maillard Reaction. ACS Symposium Series. Available at: [Link]

  • Rana, A., et al. (2023). A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. International Journal of Innovative Science and Research Technology. Available at: [Link]

  • Wei, J., et al. (2014). A condensation reaction of 2,3-butanedione and 4-fluoro-2-(1-phenylethyl)aniline. Acta Crystallographica Section E. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Amination of Pyrazin-2-ol Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of aminopyrazine derivatives. This guide is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of aminopyrazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of introducing nitrogen nucleophiles to the pyrazin-2-ol scaffold. Pyrazine derivatives are crucial building blocks in medicinal chemistry, and their successful functionalization is often a key step in discovery programs.[1]

This document moves beyond standard protocols to address the nuanced challenges inherent to this specific substrate class. We will explore the underlying chemical principles, troubleshoot common experimental failures, and provide robust, field-proven methodologies to guide you to a successful outcome.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, foundational questions that frequently arise when working with pyrazin-2-ol and its derivatives.

Q1: Why is the direct amination of pyrazin-2-ol so challenging?

A: The primary challenge lies in the fact that the hydroxyl group (-OH) is a very poor leaving group. For a nucleophilic substitution to occur, the incoming amine must displace a group that is stable on its own. Hydroxide (OH⁻) is a strong base and thus, a poor leaving group. Furthermore, pyrazin-2-ol exists in equilibrium with its tautomeric form, pyrazin-2(1H)-one.[2] This amide-like tautomer is generally unreactive toward the typical conditions used for nucleophilic aromatic substitution or cross-coupling reactions.

Q2: What are the principal strategies for successfully aminating a pyrazin-2-ol core?

A: Success almost always requires a two-step approach:

  • Activation: The hydroxyl group must first be converted into a better leaving group. The most common and effective leaving groups for this system are halides (Cl, Br) or sulfonates (triflates, tosylates).

  • Displacement/Coupling: Once activated, the amination can proceed via one of two main pathways:

    • Nucleophilic Aromatic Substitution (SNAr): This involves reacting the activated pyrazine with an amine, often at elevated temperatures. The electron-deficient nature of the pyrazine ring facilitates this reaction.[3][4][5]

    • Transition Metal-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination is the most powerful and versatile method in this class. It uses a palladium catalyst with a specialized phosphine ligand to couple the activated pyrazine with a wide range of amines under relatively mild conditions.[6][7]

Q3: How does the electron-deficient nature of the pyrazine ring influence the reaction?

A: The two nitrogen atoms in the pyrazine ring are electron-withdrawing, which significantly lowers the electron density of the aromatic system. This has two major consequences:

  • Activation towards Nucleophilic Attack: The ring carbons are more electrophilic, making them more susceptible to attack by nucleophiles like amines. This is beneficial for SNAr-type reactions.[8]

  • Influence on Metal Catalysis: In cross-coupling reactions, the pyrazine nitrogens can coordinate to the metal center (e.g., palladium), potentially altering the catalyst's reactivity, stability, or localization. This can sometimes lead to catalyst inhibition or unexpected side reactions, making ligand choice critical.

Q4: My pyrazin-2-ol starting material has poor solubility. How can I improve this?

A: Poor solubility is a common issue due to the potential for intermolecular hydrogen bonding in the pyrazinone tautomer. To address this, consider the following:

  • Solvent Screening: Test a range of aprotic polar solvents such as DMF, DMAc, NMP, and DMSO, especially for the activation step (e.g., triflation).

  • Protecting Groups: If the ring nitrogens are unsubstituted, consider N-alkylation or protection (e.g., with a BOC or SEM group) to disrupt the hydrogen-bonding network and improve solubility in less polar organic solvents like THF or Dioxane, which are often preferred for cross-coupling reactions.

Section 2: Troubleshooting Guide

This guide is structured by common experimental failures. For each problem, we diagnose the potential causes and provide actionable solutions.

Problem 1: Low or No Conversion of Starting Material

You have set up your reaction (e.g., a Buchwald-Hartwig amination of a 2-chloropyrazine) but see only the starting material upon workup.

G start Problem: Low or No Conversion cause1 Cause A: Poor Leaving Group start->cause1 cause2 Cause B: Inactive Catalyst System start->cause2 cause3 Cause C: Amine/Base Issue start->cause3 cause4 Cause D: Sub-optimal Conditions start->cause4 sol1 Solution: Activate -OH to -OTf or -Cl/-Br. Verify activation by LCMS/NMR. cause1->sol1 Is the -OH group activated? sol2 Solution: 1. Screen ligands (e.g., XPhos, RuPhos). 2. Use a pre-catalyst (e.g., G3/G4). 3. Ensure reagents are anhydrous. cause2->sol2 Is the catalyst/ligand appropriate? sol3 Solution: 1. Use a stronger, non-nucleophilic base (e.g., LHMDS, K3PO4). 2. Check pKa of amine vs. base. 3. Ensure amine is pure. cause3->sol3 Is the base strong enough? sol4 Solution: Increase temperature incrementally (e.g., 80°C -> 110°C). Increase reaction time. cause4->sol4 Are conditions sufficiently forcing?

Caption: Troubleshooting workflow for low reaction conversion.

  • Possible Cause A: Inadequate Leaving Group

    • Explanation: As discussed in the FAQ, a hydroxyl group is not a viable leaving group for these reactions. If you are attempting a direct displacement, it will fail. Even if you have formed a halide or triflate, you must confirm its formation and purity before proceeding.

    • Solution: Ensure your activated pyrazine (e.g., 2-chloropyrazine or 2-pyrazinyl triflate) is correctly synthesized and purified. Verify its identity by NMR and Mass Spectrometry before using it in the amination step. See Protocol 1 for a reliable triflation procedure.

  • Possible Cause B: Inactive Catalyst System (Buchwald-Hartwig)

    • Explanation: The success of a Buchwald-Hartwig reaction is highly dependent on the combination of palladium source, phosphine ligand, and base. The electron-deficient pyrazine may require a more electron-rich and bulky ligand to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

    • Solution:

      • Ligand Screening: If a standard ligand like BINAP fails, move to more advanced, sterically hindered dialkylbiaryl phosphine ligands. These are often more robust and effective for heteroaromatic substrates.

      • Catalyst Source: Use a well-defined palladium pre-catalyst (e.g., a G3 or G4 palladacycle) to ensure a consistent source of active Pd(0).

      • Atmosphere Control: Ensure the reaction is set up under an inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the catalyst. Use anhydrous, degassed solvents.

Ligand Substrate Type Typical Base Notes
XPhos General purpose, good for aryl chloridesNaOtBu, K₃PO₄A common first choice for screening.
RuPhos Electron-deficient heterocyclesK₂CO₃, Cs₂CO₃Often provides higher yields for challenging substrates.
tBuXPhos Sterically hindered substratesLHMDS, K₃PO₄Useful when coupling bulky amines or near substituted positions.
DavePhos Aryl bromides and triflatesNaOtBuA reliable ligand from an earlier generation.[9][10]
  • Possible Cause C: Incorrect Base Selection

    • Explanation: The base has two roles: to deprotonate the amine (or the N-H in the catalyst-amine complex) and to neutralize the acid generated. A base that is too weak will not facilitate catalysis. A base that is too nucleophilic (like NaOH) can lead to side reactions.

    • Solution: Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is a common choice, but for sensitive substrates, potassium phosphate (K₃PO₄) or lithium bis(trimethylsilyl)amide (LHMDS) can be superior.

Problem 2: Significant Side Product Formation

Your reaction proceeds, but the desired product is contaminated with one or more significant impurities.

  • Side Product A: Hydrodehalogenation/Hydrodetriflation

    • Identification: A major byproduct has a mass corresponding to the starting pyrazine scaffold without the leaving group (e.g., pyrazine instead of 2-aminopyrazine).

    • Cause: This occurs when the palladium intermediate reacts with a hydrogen source before coupling with the amine. This can be exacerbated by moisture or certain bases.

    • Solution:

      • Use Anhydrous Conditions: Thoroughly dry all reagents and solvents.

      • Base Selection: Switch from t-butoxide bases to carbonate or phosphate bases (e.g., Cs₂CO₃, K₃PO₄), which are less prone to promoting this pathway.

  • Side Product B: Product of β-Hydride Elimination

    • Identification: When using a primary alkylamine with β-hydrogens (e.g., n-butylamine), you observe an alkene byproduct and the reduced pyrazine.[11]

    • Cause: The palladium-amide intermediate can undergo β-hydride elimination, especially at high temperatures. This is a common issue with less-hindered ligands.[9]

    • Solution:

      • Ligand Choice: Use bulky, electron-rich ligands like tBuXPhos which create a sterically congested environment around the metal, disfavoring the conformation required for elimination.

      • Switch Metals: Consider a copper-catalyzed Ullmann-type coupling, which does not proceed through the same mechanism and is not susceptible to β-hydride elimination.

  • Side Product C: Dimerization (Buchwald-Hartwig)

    • Identification: A byproduct with a mass corresponding to a bi-aryl or amine-dimer structure.

    • Cause: Self-coupling reactions can occur, particularly at high catalyst loadings or if the reaction stalls.

    • Solution: Lower the catalyst loading (1-2 mol% is often sufficient). Ensure efficient stirring to avoid high local concentrations of intermediates.

G cluster_0 Catalytic Cycle cluster_1 Potential Failure Points A Pd(0)L Active Catalyst B Oxidative Addition A->B Ar-X C Pd(II) Complex B->C p1 Slow Step: Bulky ligand needed for electron-deficient Ar-X B->p1 D Ligand Exchange/ Amine Coordination C->D R2NH, Base E Pd(II)-Amine Complex D->E F Reductive Elimination E->F p2 Side Reaction: β-Hydride Elimination can occur here E->p2 F->A Ar-NR2

Caption: Simplified Buchwald-Hartwig catalytic cycle and key failure points.

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions on a small scale first to optimize conditions for your specific substrate.

Protocol 1: Activation of Pyrazin-2-ol to Pyrazin-2-yl triflate

This protocol converts the poorly reactive hydroxyl group into an excellent leaving group for cross-coupling.

Materials:

  • Pyrazin-2-ol derivative

  • Triflic Anhydride (Tf₂O)

  • Pyridine or 2,6-Lutidine

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried flask under an Argon atmosphere, add the pyrazin-2-ol derivative (1.0 eq).

  • Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.5 eq) dropwise. Note: 2,6-lutidine can be used as a non-nucleophilic alternative base.

  • Slowly add triflic anhydride (1.2 eq) dropwise over 10 minutes. The reaction may exotherm.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor by TLC or LCMS until the starting material is consumed (typically 1-3 hours).

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel. The triflate is often less polar than the starting alcohol.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This is a robust starting point for coupling an activated pyrazine with a primary or secondary amine.[10][11]

Materials:

  • Pyrazin-2-yl triflate or halide (1.0 eq)

  • Amine (1.2 - 1.5 eq)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • XPhos Ligand (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 eq)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a glovebox or a flask under an Argon atmosphere, add the pyrazinyl halide/triflate (1.0 eq), the palladium precatalyst, the ligand, and the base.

  • Add the anhydrous, degassed solvent.

  • Add the amine nucleophile. If the amine is a liquid, add it via syringe. If it is a solid, add it with the other solids.

  • Seal the vessel and heat the reaction to the desired temperature (start with 100 °C).

  • Monitor the reaction progress by LCMS. Typical reaction times are 4-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

References
  • BenchChem. (n.d.). Optimizing reaction conditions for coupling Pyrazine-2-sulfonyl chloride with poor nucleophiles.
  • Université de Lille. (n.d.). Development of novel catalysts for selective amination of alcohols.
  • Chinese Academy of Sciences. (2013). Researchers Develop New Heterogeneous Catalyst for Alcohol Amination Reactions. Retrieved from Chinese Academy of Sciences website.
  • ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
  • ResearchGate. (n.d.). Examples of catalysts used for alcohol amination.
  • ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Saga, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4656.
  • MDPI. (n.d.). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts.
  • YouTube. (2023). Buchwald-Hartwig amination.
  • YouTube. (2019). nucleophilic aromatic substitutions.
  • Gnanaprakasam, B., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Nielsen, D. U., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 139(28), 9579-9592.
  • ResearchGate. (n.d.). Efficient Catalytic Synthesis of Tertiary and Secondary Amines from Alcohols and Urea.
  • BenchChem. (n.d.). optimizing reaction time and temperature for pyrazine synthesis.
  • Royal Society of Chemistry. (n.d.). Solvent effect on the tautomerism of 4-aminopyrazino[2,3-c][3][10][12]thiadiazine 2,2-dioxides. Retrieved from RSC Publishing.

  • Al-Terkawi, A., et al. (2022). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Molecules, 27(19), 6649.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • MDPI. (n.d.). Special Issue : Pyrazine Derivatives.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Studies on pyrazines. Part 34.1 Synthetic approach, stability and tautomerism of 2,6-dihydroxypyrazines.
  • Al-Zoubi, R. M., et al. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anticancer Agents in Medicinal Chemistry, 25(3), 151-163.

Sources

Optimization

Technical Support Center: Purification of 3-Amino-5,6-dimethylpyrazin-2-ol

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-Amino-5,6-dimethylpyrazin-2-ol. This resource provides in-depth troubleshooting advice and f...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-Amino-5,6-dimethylpyrazin-2-ol. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important heterocyclic compound. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses preliminary questions regarding the purity assessment and common challenges in handling 3-Amino-5,6-dimethylpyrazin-2-ol.

Q1: My synthesized 3-Amino-5,6-dimethylpyrazin-2-ol is a brownish, sticky solid. Is this expected, and how do I confirm its purity?

A1: It is not uncommon for the crude product of pyrazine syntheses to be discolored or amorphous due to residual starting materials, catalysts, or the formation of minor, highly colored byproducts. The color does not necessarily indicate a low yield of the desired product, but it certainly indicates the presence of impurities.

To accurately assess purity, a multi-faceted analytical approach is essential:

  • Thin Layer Chromatography (TLC): This is your first and quickest check. A pure compound should ideally show a single spot. Multiple spots indicate the presence of impurities. Develop a solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol) that gives your target compound an Rf value of ~0.3-0.4 for optimal separation.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the gold standard. A C18 reverse-phase column is typically effective for this class of compounds.[1][2] The purity is determined by the area percentage of the main peak. A purity level >95% is often the initial goal, with >98% required for many advanced applications.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure. Impurities will present as extra, unassignable peaks. Pay close attention to the integration of your proton signals; they should correspond to the number of protons on the molecule.

  • Mass Spectrometry (MS): This confirms the molecular weight of your compound. The presence of ions with unexpected m/z values can help identify specific impurities.

Q2: What are the most probable impurities I should expect from the synthesis of 3-Amino-5,6-dimethylpyrazin-2-ol?

A2: The impurities are directly linked to the synthetic route. A common synthesis for aminopyrazinols involves the condensation of an α-dicarbonyl compound (like 2,3-butanedione) with an α-amino amide or a related precursor.[3] Based on this, likely impurities include:

  • Unreacted Starting Materials: Residual 2,3-butanedione or the amino-precursor.

  • Positional Isomers: Depending on the symmetry and reactivity of the starting materials, isomers can form.

  • Oligomeric Byproducts: Self-condensation of starting materials or intermediates can lead to tar-like, high molecular weight impurities.

  • Oxidation Products: The pyrazine ring can be susceptible to oxidation, especially if heated in the presence of air, leading to N-oxides or other degradation products.

Q3: I am struggling to find a suitable single solvent for recrystallization. What should I do?

A3: This is a very common challenge. When a single solvent is not effective, a binary (two-solvent) system is the logical next step. The key is to find a pair of miscible solvents where your compound is highly soluble in one ("good" solvent) and poorly soluble in the other ("bad" solvent).

The procedure is as follows:

  • Dissolve the crude solid in a minimal amount of the hot "good" solvent.

  • While the solution is still hot, add the "bad" solvent dropwise until you see persistent cloudiness (turbidity).

  • Add a few more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly. Crystals should form as the solubility decreases.[4]

Common solvent pairs for moderately polar compounds like aminopyrazinols include Ethanol/Water, Ethyl Acetate/Hexane, or Dichloromethane/Hexane.

Part 2: Troubleshooting Purification Workflows

This section provides a logical, problem-solving approach to common purification issues. The following diagram illustrates a general decision-making workflow.

G cluster_0 Purification Troubleshooting Workflow start Crude Product Analysis (TLC, ¹H NMR) is_solid Is the crude product a solid? start->is_solid purity_check Is the major spot well-separated on TLC? nature_of_impurities Are impurities significantly different in polarity? purity_check->nature_of_impurities Yes column Perform Column Chromatography purity_check->column No (Streaking/Close Spots) nature_of_impurities->column No final_product Pure Product (>98%) nature_of_impurities->final_product Yes, and single spot observed after recrystallization recrystallization Attempt Recrystallization is_solid->recrystallization Yes wash Perform Acid/Base Wash & Liquid-Liquid Extraction is_solid->wash No (Oily) recrystallization->purity_check Post-Recrystallization column->final_product wash->purity_check

Caption: Decision workflow for purifying 3-Amino-5,6-dimethylpyrazin-2-ol.

Issue 1: My TLC shows a major product spot, but also significant streaking and/or baseline material.

Cause & Solution: This typically indicates the presence of very polar or acidic/basic impurities that are interacting strongly with the silica gel plate. The amino and hydroxyl groups on your target molecule can also contribute to this if the wrong mobile phase is used.

  • Action 1: Acid/Base Wash. Before attempting chromatography or recrystallization, perform a liquid-liquid extraction. Dissolve your crude product in a water-immiscible organic solvent like Ethyl Acetate. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove basic impurities, then a dilute base (e.g., 1M NaHCO₃) to remove acidic impurities, and finally with brine to remove residual water. This can dramatically simplify the subsequent purification step.

  • Action 2: Modify TLC Mobile Phase. Add a small amount (~1%) of triethylamine to your mobile phase to "deactivate" the acidic sites on the silica, which can reduce streaking for basic compounds like aminopyrazines. Conversely, adding a small amount of acetic acid can help with acidic compounds.

Issue 2: Recrystallization yields a powder, not well-defined crystals, and purity does not improve significantly.

Cause & Solution: This phenomenon, known as "crashing out" or precipitation, occurs when the solution becomes supersaturated too quickly. This traps impurities within the rapidly forming solid lattice.[5]

  • Action 1: Slow Down the Cooling. This is the most critical factor for growing large, pure crystals.[6] After dissolving your compound in the minimum amount of boiling solvent, cover the flask and allow it to cool to room temperature undisturbed over several hours. Do not place it directly in an ice bath. Only after it has reached room temperature and crystal growth has ceased should you place it in an ice bath to maximize yield.

  • Action 2: Re-evaluate Your Solvent System. The ideal solvent will dissolve the impurities even when cold, leaving them in the mother liquor. If your impurities have similar solubility profiles to your product, recrystallization may not be the best method.

  • Action 3: Seeding. If crystallization does not initiate upon cooling, add a single, tiny crystal from a previous batch (a "seed crystal") to induce controlled crystal growth.

Issue 3: I need to use column chromatography. How do I choose the right conditions?

Cause & Solution: Column chromatography is necessary when impurities have polarities similar to the product.[7] The success of column chromatography depends entirely on choosing the correct stationary phase (usually silica gel) and mobile phase.

  • Step 1: Determine Polarity with TLC. The goal is to find a solvent system where your desired compound has an Rf of 0.3-0.4. Impurities should be either well-separated (Rf difference > 0.1) or at the baseline/solvent front.

  • Step 2: Slurry Pack the Column. Always pack your column using a slurry of silica gel in your initial, least polar solvent. This prevents air bubbles and channels, which ruin separation.

  • Step 3: Loading the Sample. Dissolve your crude product in the minimum amount of your mobile phase or a stronger solvent (like DCM). If solubility is an issue, adsorb the compound onto a small amount of silica gel, dry it, and load the resulting powder onto the top of your column (this is called "dry loading").

  • Step 4: Running the Column. Start with a less polar mobile phase and gradually increase the polarity (gradient elution). For example, start with 20% Ethyl Acetate in Hexane and slowly increase to 50% Ethyl Acetate. This will elute less polar impurities first, followed by your product, leaving the most polar impurities on the column.[8]

Part 3: Experimental Protocols & Data

Impurity Management Summary

The following table summarizes potential impurities and the recommended strategies for their removal.

Impurity TypePotential SourceRecommended Purification MethodCausality / Rationale
Unreacted Aminonitrile Incomplete reactionAcid wash during workupThe amino group is basic and will be protonated by acid, making it water-soluble.
Unreacted 2,3-Butanedione Incomplete reactionAqueous wash / Column ChromatographyIt is a relatively polar, small molecule easily washed out or separated.
Positional Isomers Non-specific cyclizationColumn Chromatography / RecrystallizationIsomers often have slightly different polarities, allowing for chromatographic separation. Fractional crystallization may also be effective if solubility differs significantly.
Polymeric/Tarry Materials Side reactions at high temp.Initial filtration / Column ChromatographyThese are often insoluble in standard organic solvents. They are also typically very polar and will stick to the top of a silica gel column.
N-Oxide Byproducts Air oxidationColumn ChromatographyThe N-oxide is significantly more polar than the parent pyrazine and is easily separated on silica gel.
Protocol 1: Optimized Recrystallization of 3-Amino-5,6-dimethylpyrazin-2-ol

This protocol assumes a starting purity of 70-90% and aims for >98% purity.

  • Solvent Selection: Begin by testing solubility in small vials. Ethanol, isopropanol, and acetonitrile are good starting points. For this example, we will use an ethanol/water binary system.

  • Dissolution: Place 1.0 g of the crude product in a 50 mL Erlenmeyer flask. Add a stir bar. Place on a hotplate stirrer and add a minimal amount of hot ethanol (~5-10 mL) to dissolve the solid completely.

  • Induce Supersaturation: While stirring and hot, add deionized water dropwise until the solution just begins to turn cloudy.

  • Clarification: Add 1-2 drops of hot ethanol to make the solution clear again. If the solution is highly colored, you may add a small amount of activated charcoal at this stage, boil for 2 minutes, and perform a hot filtration to remove it.

  • Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a cork ring. Avoid disturbing the flask. Crystal formation should begin within 30 minutes.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent (e.g., a 50:50 ethanol/water mixture) to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. Characterize the final product using HPLC, NMR, and MS to confirm purity and identity.

Protocol 2: Flash Column Chromatography

This protocol is ideal for separating impurities with similar polarity to the product.

  • TLC Analysis: Develop a solvent system. A good starting point is 40% Ethyl Acetate in Hexane. The target Rf should be ~0.3.

  • Column Preparation: For 1.0 g of crude material, select a glass column and use ~50 g of silica gel (230-400 mesh). Prepare a slurry of the silica in 100% Hexane and pour it into the column, allowing it to pack under gravity or gentle pressure.

  • Sample Loading: Dissolve the 1.0 g of crude product in a minimal amount of dichloromethane (~2-3 mL). In a separate beaker, add ~2 g of silica gel and the dissolved sample. Evaporate the solvent until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity solvent (e.g., 10% Ethyl Acetate/Hexane). Collect fractions (e.g., 10-15 mL per tube).

  • Gradient Increase: Gradually increase the polarity of the mobile phase. For example:

    • 200 mL of 10% EtOAc/Hexane

    • 200 mL of 25% EtOAc/Hexane

    • 400 mL of 40% EtOAc/Hexane (your product should elute here)

  • Fraction Analysis: Monitor the fractions being collected by TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified 3-Amino-5,6-dimethylpyrazin-2-ol. Dry under high vacuum.

References

  • Nagata, T., et al. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Scientific Reports. Available at: [Link]

  • Stanovnik, B., et al. (2008). The Synthesis of 3-Amino-pyrazine-2-carbohydrazide and 3-Amino-N′-methylpyrazine-2-carbohydrazide Derivatives. ResearchGate. Available at: [Link]

  • Zhao, L., et al. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology. Available at: [Link]

  • Kim, M., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. ResearchGate. Available at: [Link]

  • Zhao, L., et al. (2019). An Alkylpyrazine Synthesis Mechanism Involving L-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. ResearchGate. Available at: [Link]

  • Ashraf-Khorassani, M., & Coleman III, W. M. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science. Available at: [Link]

  • Hui, T. S., et al. (2016). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. Available at: [Link]

  • Ashraf-Khorassani, M., & Coleman III, W. M. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. Available at: [Link]

  • Merten, J., & Pews, I. (1997). Process for the preparation of 3-amino-5-methylpyrazole. Google Patents.
  • Parra, T. (2020). How To Recrystallize A Solid. YouTube. Available at: [Link]

  • Zhang, J., et al. (2019). Quantitative Analysis of 2,6-diamino-3,5-dinitropyrazine-1-oxide Purity based on High Performance Liquid Chromatography. CNKI. Available at: [Link]

  • Britton, L. G. (1962). Purification of pyrazine. Google Patents.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • Lang, R., et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system. Royal Society of Chemistry. Available at: [Link]

  • Magnuson, B. A., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI. Available at: [Link]

  • Vassar College. (2007). Organic Chemistry Lab: Recrystallization. YouTube. Available at: [Link]

  • Biotage. (n.d.). Improving Flash Purification of Chemically Related Pyrazines. Biotage. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Condensation Reactions for Pyrazine Synthesis

Welcome to the Technical Support Center for the synthesis of pyrazines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazine synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of pyrazines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazine synthesis via condensation reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your research and development.

Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles

This section provides practical advice for overcoming common pitfalls in pyrazine synthesis, presented in a question-and-answer format. Each answer delves into the causality behind the issue and offers concrete steps for resolution.

Issue 1: Low or No Yield of the Desired Pyrazine Product

Question: My condensation reaction between a 1,2-dicarbonyl compound and a 1,2-diamine is resulting in a disappointingly low yield of the target pyrazine. What are the likely causes and how can I improve it?

Answer: Low yields in pyrazine synthesis are a frequent challenge and can stem from several factors. Let's break down the common culprits and their solutions:

  • Suboptimal Reaction Conditions: The condensation of α-diketones with 1,2-diamines is highly sensitive to reaction parameters.[1] Harsh conditions can lead to the degradation of both starting materials and the pyrazine product.[1]

    • Causality: The formation of the dihydropyrazine intermediate and its subsequent oxidation to the aromatic pyrazine are distinct steps, each with its own optimal temperature and time.[1][2] Excessive heat can promote side reactions, such as aldol condensations or polymerization of the dicarbonyl compound.

    • Troubleshooting Steps:

      • Temperature Optimization: If the reaction is sluggish at room temperature, consider a moderate increase in heat. However, avoid excessively high temperatures which can lead to product degradation.[3] A stepwise approach, with an initial lower temperature for the condensation followed by a higher temperature for the oxidation, can be beneficial.

      • Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Insufficient reaction time may lead to incomplete conversion, while prolonged heating can result in product decomposition.[4]

      • Solvent Choice: The polarity of the solvent can influence the rate of both the condensation and oxidation steps. Protic solvents like ethanol can facilitate the initial condensation, while aprotic solvents may be preferable for the oxidation step.

  • Purity of Starting Materials: The purity of your α-dicarbonyl and 1,2-diamine is paramount. Impurities can lead to a cascade of unwanted side reactions and the formation of complex mixtures.

    • Causality: Impurities can act as catalysts for side reactions or compete with the desired reactants, leading to the formation of byproducts and a lower yield of the target pyrazine.

    • Troubleshooting Steps:

      • Purification: Purify starting materials before use, for example, by recrystallization or distillation.

      • Characterization: Confirm the purity of your starting materials using techniques like NMR or melting point analysis.

  • Incomplete Oxidation of the Dihydropyrazine Intermediate: Many pyrazine syntheses proceed through a dihydropyrazine intermediate that must be oxidized to the final aromatic product.[1][2][5]

    • Causality: The dihydropyrazine intermediate is often unstable and can revert to the starting materials or participate in other reactions if not efficiently oxidized.

    • Troubleshooting Steps:

      • Choice of Oxidant: The choice of oxidizing agent is critical. Air oxidation is often slow. Common and effective oxidizing agents include manganese dioxide (MnO2) or copper chromite at elevated temperatures.[2][5] The selection of the oxidant should be compatible with the functional groups present in your molecule.

      • Reaction Atmosphere: If relying on air oxidation, ensuring good aeration of the reaction mixture can improve the rate of conversion. In some cases, performing the reaction under an oxygen atmosphere may be beneficial.

Issue 2: Formation of Multiple Unidentified Side Products

Question: My reaction mixture is showing a complex profile with several unidentified side products, making purification difficult and lowering the yield of my desired pyrazine. What are the potential causes and how can I improve the selectivity?

Answer: The formation of multiple side products is often indicative of a lack of control over the reaction conditions or the presence of reactive impurities.

  • Self-Condensation of the α-Dicarbonyl: α-Dicarbonyl compounds can undergo self-condensation reactions, especially under basic conditions or at elevated temperatures.

    • Causality: The enolizable protons of the dicarbonyl compound can be abstracted, leading to aldol-type condensation reactions and the formation of polymeric byproducts.

    • Troubleshooting Steps:

      • Order of Addition: Add the 1,2-diamine to the α-dicarbonyl compound, rather than the other way around. This ensures that the dicarbonyl is always in the presence of the amine, favoring the desired condensation over self-condensation.

      • Control of pH: If the reaction is base-catalyzed, carefully control the amount of base used. A weaker, non-nucleophilic base may be preferable.

  • Side Reactions of the 1,2-Diamine: 1,2-Diamines can also be susceptible to side reactions, particularly oxidation.

    • Causality: Under harsh oxidative conditions, the amine functional groups can be oxidized, leading to the formation of imines or other degradation products.

    • Troubleshooting Steps:

      • Mild Oxidizing Agents: If possible, use milder oxidizing agents or conditions for the final aromatization step.

      • Inert Atmosphere: During the initial condensation phase, before the oxidation step is desired, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent premature oxidation of the diamine.

  • Suboptimal Reactant Stoichiometry: An incorrect molar ratio of the reactants can lead to the formation of byproducts.

    • Causality: An excess of one reactant can lead to side reactions involving that reactant. For example, an excess of the diamine could potentially react with the pyrazine product.

    • Troubleshooting Steps:

      • Verify Stoichiometry: Carefully check the molar ratios of your reactants. A 1:1 stoichiometry is typically desired for the condensation of a 1,2-dicarbonyl with a 1,2-diamine.

      • Incremental Addition: In some cases, slow, portion-wise addition of one reactant to the other can help to maintain the desired stoichiometry throughout the reaction and minimize side reactions.

Issue 3: Difficulty in Isolating and Purifying the Pyrazine Product

Question: I am struggling with the work-up and purification of my pyrazine product. It seems to be soluble in both aqueous and organic phases, or it forms an emulsion.

Answer: The basic nature of the pyrazine ring can sometimes complicate extraction and purification.

  • Amphiphilic Nature: Pyrazines possess both hydrophobic (the aromatic ring) and hydrophilic (the nitrogen atoms) characteristics, which can lead to challenging extractions.

    • Causality: The lone pairs on the nitrogen atoms can be protonated in acidic aqueous solutions, increasing water solubility. In neutral or basic conditions, the pyrazine is less polar and more soluble in organic solvents.

    • Troubleshooting Steps:

      • pH Adjustment: Carefully adjust the pH of the aqueous layer during extraction. To extract the pyrazine into an organic solvent, ensure the aqueous phase is basic (pH > 8). To remove acidic impurities, you can wash the organic layer with a basic aqueous solution. Conversely, to remove basic impurities, an acidic wash can be employed, but be mindful that this may also protonate and extract your pyrazine product into the aqueous layer.

      • Salting Out: Adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of the pyrazine in the aqueous phase and promote its transfer into the organic layer.

  • Formation of Emulsions: The presence of both polar and non-polar components in the reaction mixture can lead to the formation of stable emulsions during extraction.

    • Causality: Byproducts with surfactant-like properties can stabilize the interface between the aqueous and organic layers.

    • Troubleshooting Steps:

      • Filtration: Passing the emulsified mixture through a pad of Celite or filter paper can sometimes help to break the emulsion.

      • Centrifugation: If available, centrifuging the mixture can aid in the separation of the layers.

      • Addition of a Different Solvent: Adding a small amount of a different organic solvent with a different polarity might disrupt the emulsion.

Section 2: Frequently Asked Questions (FAQs)

Synthesis and Reaction Mechanisms

Q1: What is the general mechanism for pyrazine synthesis from a 1,2-dicarbonyl and a 1,2-diamine?

A1: The reaction proceeds through a two-step process. First, a double condensation reaction occurs between the two carbonyl groups of the dicarbonyl compound and the two amine groups of the diamine. This results in the formation of a dihydropyrazine intermediate with the elimination of two molecules of water.[2] The second step involves the oxidation of the dihydropyrazine to the aromatic pyrazine.[2][5]

Pyrazine_Synthesis_Mechanism Dicarbonyl 1,2-Dicarbonyl Dihydropyrazine Dihydropyrazine Intermediate Dicarbonyl->Dihydropyrazine Condensation Diamine 1,2-Diamine Diamine->Dihydropyrazine Pyrazine Pyrazine Dihydropyrazine->Pyrazine Oxidation Water 2 H₂O Oxidant [O]

Caption: General mechanism of pyrazine synthesis.

Q2: Are there alternative methods for pyrazine synthesis besides the condensation of 1,2-dicarbonyls and 1,2-diamines?

A2: Yes, several other methods exist. One common alternative is the dehydrogenative self-coupling of β-amino alcohols, which can be catalyzed by transition metal complexes.[6][7] Another approach involves the reaction of α-haloketones with ammonia, followed by condensation and oxidation, known as the Staedel–Rugheimer pyrazine synthesis.[2]

Reaction Conditions and Reagents

Q3: What are some common catalysts used to improve the efficiency of pyrazine synthesis?

A3: For dehydrogenative coupling reactions, manganese or ruthenium pincer complexes have shown to be effective.[3] In some condensation reactions, acid or base catalysis can be employed to accelerate the initial condensation step. For the oxidation of the dihydropyrazine intermediate, copper-based catalysts are often used.[5]

Q4: Can I perform this reaction under solvent-free conditions?

A4: While many pyrazine syntheses are conducted in a solvent, solvent-free conditions, often with microwave assistance, have been explored.[8] This approach can offer advantages such as shorter reaction times and easier purification. However, the feasibility of a solvent-free approach is highly dependent on the physical properties of the starting materials.

Troubleshooting Specific Observations

Q5: My reaction turned dark brown/black. Is this normal?

A5: The formation of a dark-colored reaction mixture is quite common in pyrazine synthesis, often due to the formation of polymeric or "aldol type crap" byproducts from the self-condensation of the dicarbonyl compound.[9] While not always indicative of a failed reaction, it can signal that side reactions are occurring. Optimizing the reaction temperature and order of addition of reagents can help to minimize the formation of these colored impurities.

Q6: The pyrazine I synthesized has a very strong, nutty, or roasted odor. Is this expected?

A6: Yes, many pyrazine derivatives are known for their potent aromas and are key components of the flavor and aroma of roasted and baked foods.[10] The specific odor will depend on the substitution pattern of the pyrazine ring.

Section 3: Experimental Protocols and Data

General Protocol for the Synthesis of a 2,3-Disubstituted Pyrazine

This is a generalized procedure and should be optimized for specific substrates.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,2-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or toluene).

  • Condensation: To the stirred solution, add the 1,2-diamine (1.0 eq) dropwise at room temperature. The reaction may be exothermic. After the addition is complete, continue stirring at room temperature or with gentle heating (e.g., 40-60 °C) for 1-4 hours. Monitor the formation of the dihydropyrazine intermediate by TLC or LC-MS.

  • Oxidation: Once the condensation is complete, add the oxidizing agent (e.g., activated MnO2, 5-10 eq). Heat the reaction mixture to reflux and monitor the disappearance of the dihydropyrazine and the formation of the pyrazine product.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid oxidant. Wash the solid with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel, recrystallization, or distillation, depending on the physical properties of the pyrazine.

Troubleshooting Decision Tree

Troubleshooting_Pyrazine_Synthesis Start Low Pyrazine Yield Check_Conditions Suboptimal Reaction Conditions? Start->Check_Conditions Optimize_Temp_Time Optimize Temperature and Reaction Time Check_Conditions->Optimize_Temp_Time Yes Check_Reactants Impure Starting Materials? Check_Conditions->Check_Reactants No Check_Solvent Consider Different Solvent Optimize_Temp_Time->Check_Solvent Purify_Reactants Purify Reactants (Recrystallization/Distillation) Check_Reactants->Purify_Reactants Yes Check_Oxidation Incomplete Oxidation? Check_Reactants->Check_Oxidation No Choose_Oxidant Select Appropriate Oxidant (e.g., MnO₂) Check_Oxidation->Choose_Oxidant Yes Ensure_Aeration Ensure Adequate Aeration/Oxygen Choose_Oxidant->Ensure_Aeration

Caption: Troubleshooting decision tree for low pyrazine yields.

Table of Common Solvents and Their Properties
SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Ethanol7824.5Protic, good for initial condensation.
Methanol6533.0Protic, similar to ethanol but more polar.
Toluene1112.4Aprotic, good for higher temperature reactions and azeotropic water removal.
Dioxane1012.2Aprotic, polar, miscible with water.
Acetonitrile8237.5Aprotic, polar, can be useful for a range of reactants.

References

  • BenchChem. (n.d.). Identifying common pitfalls in pyrazine synthesis and purification.
  • Bera, M., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis.
  • BenchChem. (n.d.). Troubleshooting low yields in the Maillard reaction for pyrazine formation.
  • BenchChem. (n.d.). Optimizing reaction time and temperature for pyrazine synthesis.
  • YouTube. (2020). Synthesis and reactions of Pyrazine.
  • ResearchGate. (2014). What are the mechanism of reaction in preparing pyrazine?.
  • Scribd. (n.d.). Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions.
  • SlideShare. (n.d.). Synthesis and reactions of Pyrazine.
  • ACS Publications. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes.
  • National Institutes of Health. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides.
  • Sciencemadness.org. (2020). Pyrazine Synthesis?.
  • ResearchGate. (2023). Representative model for the optimization of the synthesis of pyrazine‐(2,3)‐diones 5.
  • PubMed. (n.d.). Pyrazine formation from serine and threonine.
  • ResearchGate. (n.d.). Optimization of the Condensation Reaction.

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Optimization

managing reaction temperature in pyrazine synthesis to avoid byproducts

A Guide to Managing Reaction Temperature and Minimizing Byproduct Formation Welcome to the Technical Support Center for Pyrazine Synthesis. This guide is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Managing Reaction Temperature and Minimizing Byproduct Formation

Welcome to the Technical Support Center for Pyrazine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for managing one of the most critical parameters in pyrazine synthesis: reaction temperature. Precise temperature control is paramount for achieving high yields and purity, as deviations can lead to a cascade of side reactions and the formation of undesirable byproducts. This resource offers field-proven insights and troubleshooting strategies in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of temperature in pyrazine synthesis?

A1: Temperature is a critical kinetic controller in pyrazine synthesis. It provides the necessary activation energy for the desired condensation and subsequent oxidation/dehydrogenation reactions that form the pyrazine ring.[1][2] However, temperature is a double-edged sword; insufficient heat can lead to low or no product formation, while excessive heat can promote side reactions such as polymerization, degradation of reactants and products, and the formation of a complex mixture of byproducts.[3]

Q2: I'm performing a Maillard-type reaction to generate flavor pyrazines. What is the optimal temperature range?

A2: For Maillard reactions involving amino acids and reducing sugars, an elevated temperature is necessary to initiate the requisite Strecker degradation to form α-aminocarbonyl intermediates.[4][5] Studies have shown that temperatures around 120°C facilitate the accumulation of α-dicarbonyl compounds, which are key precursors for pyrazine formation.[6] While higher temperatures can increase the rate of pyrazine formation, they also risk the degradation of the desired products.[3] Therefore, a carefully controlled temperature range is crucial for maximizing yield.

Q3: For the synthesis of pharmaceutical pyrazines via dehydrogenation of piperazines, what are the typical temperature requirements?

A3: The catalytic dehydrogenation of piperazines to pyrazines is an endothermic process that requires high temperatures, often in the range of 300-450°C.[7][8] The specific temperature depends on the catalyst used (e.g., copper chromite, palladium on carbon).[2][8] It is a challenging reaction to control because at these elevated temperatures, the piperazine and pyrazine rings can undergo thermal degradation or cracking, leading to a variety of byproducts.[9]

Q4: Can pyrazine synthesis be performed at room temperature?

A4: While most classical pyrazine syntheses require heat, some modern methods are being developed to proceed at ambient temperatures. For instance, certain palladium-catalyzed amination reactions of chloroheteroarenes can be performed at room temperature.[10] Additionally, some enzymatic approaches, such as those using Lipozyme® TL IM for the synthesis of pyrazinamide derivatives, operate under mild conditions (e.g., 45°C) to prevent enzyme denaturation.[11] However, for the more common condensation and dehydrogenation routes, thermal energy is generally required.

Troubleshooting Guide: Temperature-Related Issues in Pyrazine Synthesis

This section addresses specific problems you might encounter during your experiments, providing causal explanations and actionable solutions.

Issue 1: Low or No Yield of the Desired Pyrazine Product

Q: My reaction has run for the specified time, but analysis (TLC, GC-MS) shows very little or no desired pyrazine. What are the likely temperature-related causes?

A: A low or negligible yield is often a direct consequence of insufficient thermal energy.

  • Causality: The key pyrazine-forming steps, such as the condensation of α-dicarbonyls with 1,2-diamines or the self-condensation of α-amino ketones, have a significant activation energy barrier.[12][13] Similarly, the final aromatization step, whether through oxidation or dehydrogenation, requires energy input.[2] If the reaction temperature is too low, these reactions proceed at a very slow rate or not at all.

  • Troubleshooting Protocol:

    • Verify Temperature Controller Accuracy: Ensure your heating mantle, oil bath, or reactor's temperature controller and probe are calibrated and accurately reflect the internal reaction temperature.

    • Incremental Temperature Increase: Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress at each stage by TLC or GC-MS. Be mindful of the solvent's boiling point.

    • Consult Literature for Specific Analogs: The optimal temperature can be highly substrate-dependent. Review literature for the synthesis of pyrazines with similar substitution patterns to establish a more accurate temperature range.

    • Consider Catalyst Activity: In catalytic dehydrogenations, ensure the catalyst is active. If the temperature is adequate but conversion is low, catalyst poisoning or deactivation may be the issue.

Issue 2: Presence of a Complex Mixture of Unidentified Byproducts

Q: My GC-MS analysis shows a multitude of peaks, and the yield of my target pyrazine is low. How can I determine if this is a temperature issue?

A: The formation of numerous byproducts is a classic sign of excessive reaction temperature.

  • Causality: High temperatures can initiate parallel, undesired reaction pathways.

    • In Condensation Reactions: Elevated temperatures can promote aldol-type condensation reactions, especially with α-dicarbonyl precursors, leading to polymeric, dark-colored byproducts.[14]

    • In Dehydrogenation of Piperazines: Temperatures exceeding the optimal range for a given catalyst can cause ring-opening and fragmentation (hydrogenolysis) of the piperazine ring.[15] This can lead to the formation of byproducts such as ethylamine, diethylamine, and N-ethylpiperazine.[15]

    • Thermal Degradation of Product: The desired pyrazine product itself can degrade at very high temperatures. The thermal decomposition of pyrazine can yield products like acetylene and HCN.[16] For substituted pyrazines, side-chain degradation can also occur.

  • Troubleshooting Workflow:

    G start Complex Byproduct Mixture Observed check_temp Is Reaction Temperature Significantly Above Recommended Range? start->check_temp high_temp Hypothesis: Thermal Degradation and Side Reactions check_temp->high_temp Yes other_factors Investigate Other Parameters: Reactant Purity, Stoichiometry, Catalyst, Reaction Time check_temp->other_factors No reduce_temp Action: Decrease Temperature by 10-20°C high_temp->reduce_temp monitor Monitor Reaction Profile via GC-MS reduce_temp->monitor improved Outcome: Reduced Byproducts, Increased Purity? monitor->improved success Optimization Successful improved->success Yes no_change Outcome: No Significant Change improved->no_change No no_change->other_factors

    Caption: Troubleshooting workflow for complex byproduct formation.

Issue 3: Formation of Dihydropyrazine Intermediate Instead of Pyrazine

Q: I've successfully formed the dihydropyrazine intermediate, but the final aromatization to pyrazine is not occurring. Is this related to temperature?

A: Yes, the final oxidation/dehydrogenation step is often temperature and oxidant/catalyst dependent.

  • Causality: The conversion of a dihydropyrazine to an aromatic pyrazine requires the removal of two hydrogen atoms.

    • Air Oxidation: Some dihydropyrazines can be oxidized by atmospheric oxygen, a process that can be accelerated by moderate heating.[13]

    • Chemical Oxidation: When using chemical oxidants (e.g., manganese dioxide, copper(II) salts), a certain temperature is often required to facilitate the redox reaction.[12]

    • Catalytic Dehydrogenation: In the absence of an external oxidant, such as in the Gutknecht synthesis, thermal energy is needed to drive the catalytic dehydrogenation.[12][17]

  • Troubleshooting Protocol:

    • Increase Temperature: If the reaction is proceeding cleanly to the dihydropyrazine, a modest increase in temperature may be all that is needed to drive the final aromatization.

    • Introduce an Oxidant: If heating alone is insufficient, consider the addition of a mild oxidant. For laboratory scale, bubbling air through the heated reaction mixture can be effective. Alternatively, stoichiometric oxidants like MnO₂ can be used.

    • Check Catalyst in Dehydrogenation: For catalytic processes, ensure the catalyst is active and present in a sufficient loading.

Data Summary: Temperature Guidelines for Pyrazine Synthesis

The optimal temperature is highly dependent on the specific synthetic route and substrates used. The following table provides general guidelines.

Synthesis MethodReactantsTypical Temperature Range (°C)Potential Byproducts at Elevated TemperaturesReferences
Condensation (e.g., Gutknecht) α-Amino ketones40 - 100 (Reflux in common solvents)Aldol condensation products, polymers, degradation of starting materials.[12][17]
Condensation & Oxidation 1,2-Dicarbonyls & 1,2-Diamines60 - 120Polymeric materials, side-chain reactions.[2]
Dehydrogenation of Piperazines Substituted Piperazines300 - 450Ring-opened products (e.g., ethylamine), alkylated piperazines/pyrazines.[9][15]
Maillard Reaction Amino Acids & Reducing Sugars120 - 160Furans, other heterocyclic compounds, degradation of pyrazines.[3][6]
Enzymatic Synthesis Pyrazine Esters & Amines35 - 55Enzyme denaturation products (at higher temps).[11]

Visualizing the Impact of Temperature on Pyrazine Synthesis Pathways

The following diagram illustrates the critical role of temperature in directing the reaction towards the desired pyrazine product versus byproduct formation.

G cluster_0 Reaction Pathways Reactants Precursors (e.g., Piperazine, α-Dicarbonyls, Amino Acids) Intermediate Key Intermediate (e.g., Dihydropyrazine) Reactants->Intermediate Desired Reaction (Optimal Temperature) Byproducts Undesired Byproducts (e.g., Ring Cleavage, Polymers) Reactants->Byproducts Side Reactions (Excessive Temperature) Pyrazine Desired Pyrazine Product Intermediate->Pyrazine Aromatization (Optimal Temperature) Pyrazine->Byproducts Product Degradation (Excessive Temperature)

Caption: Temperature directs precursors to pyrazines or byproducts.

Analytical Methods for Byproduct Identification

Accurate identification of byproducts is crucial for diagnosing temperature-related issues.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful and widely used technique for the analysis of volatile pyrazine compounds and their byproducts.[18] It allows for the separation of complex mixtures and the identification of individual components based on their mass spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation of isolated byproducts and for assessing the purity of the final product.

By carefully controlling the reaction temperature and analyzing the product mixture for specific byproducts, researchers can significantly improve the yield and purity of their pyrazine synthesis.

References

  • Bandaru, S. S. M., Bhilare, S., Chrysochos, N., Gayakhe, V., Trentin, I., Schulzke, C., & Kapdi, A. R. (2018). The combination of Pd/PTABS enables an exceptionally mild and highly efficient catalytic amination of chloroheteroarenes with secondary amines at ambient temperature. Organic Letters, 20(2), 473-476. Available from: [Link]

  • Choudhary, D., Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., ... & Sharma, A. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 1-48. Available from: [Link]

  • Daintith, J. (2005). Oxford Dictionary of Chemistry. Oxford University Press.
  • Gilchrist, T. L. (1997). Heterocyclic Chemistry (3rd ed.). Longman.
  • Gutknecht, H. (1879). Ueber Nitrosoäthylmethylketon. Berichte der deutschen chemischen Gesellschaft, 12(2), 2290–2292. Available from: [Link]

  • Jiang, B., et al. (2019). Synthesis of pyrazines. Journal of Organic Chemistry.
  • Lee, K. M., et al. (1990). U.S. Patent No. 4,966,970. Washington, DC: U.S.
  • Liotta, R. S., & Lopatka, V. V. (1981). Dehydrogenation of piperazine to pyrazine on oxide surfaces under chromatographic conditions.
  • Zhang, L., Cao, Y., Tong, J., & Xu, Y. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology, 85(24), e01807-19. Available from: [Link]

  • Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied microbiology and biotechnology, 85(5), 1315–1320. Available from: [Link]

  • Leszczyński, P. J., Budzianowski, A., & Grochala, W. (2012). Thermal and chemical decomposition of di(pyrazine)silver(ii) peroxydisulfate and unusual crystal structure of a Ag(i) by-product. Dalton Transactions, 41(2), 396-402. Available from: [Link]

  • Dixon, J. K. (1951). U.S. Patent No. 2,580,221. Washington, DC: U.S. Patent and Trademark Office.
  • Smith, A. B., & Kim, D. S. (2005). Total Synthesis of (−)-Indolizidine 223AB. Organic Letters, 7(15), 3247–3250.
  • van der Meer, J. R., et al. (2020). Biobased Pyrazine-Containing Polyesters. ACS Sustainable Chemistry & Engineering, 8(49), 18274–18283. Available from: [Link]

  • Ong, W. T., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology, 7(2), 65-80.
  • Chylewska, A., et al. (2016). Thermal Decomposition of Pyrazine-2-amidoxime. Journal of Thermal Analysis and Calorimetry, 126(3), 1255-1262.
  • Staedel, W., & Rugheimer, L. (1876). Ueber die Einwirkung von Ammoniak auf Chloracetylbenzol. Berichte der deutschen chemischen Gesellschaft, 9(1), 563-564.
  • Yam, V. W. W., et al. (2015). Thermoresponsive Platinum(II) 2,6-Di(pyrid-2-yl)pyrazine Complexes with Unusual Aggregation Behavior upon Heating. Journal of the American Chemical Society, 137(33), 10692-10699. Available from: [Link]

  • Maddila, S., et al. (2018). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances, 8(1), 1-20.
  • Krems, I. J., & Spoerri, P. E. (1947). The pyrazines. Chemical Reviews, 40(2), 279-358.
  • United Nations Office on Drugs and Crime. (2013).
  • BenchChem. (2025).
  • Nursten, H. E. (2005).
  • Kumar, P. S. V., et al. (2022). A review on green multicomponent synthesis of heterocyclic compounds. ScienceScholar, 4(2), 1-15.
  • Peters, F. T., et al. (2008). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of mass spectrometry, 43(3), 331-342.
  • Wang, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(1), 1-9. Available from: [Link]

  • Shu, C. K., & Ho, C. T. (1999). Pyrazine formation from serine and threonine. Journal of agricultural and food chemistry, 47(10), 4285-4288.
  • Liu, Y., et al. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules, 26(1), 1-13. Available from: [Link]

  • Grachova, E. V., et al. (2020). Uncommon Phosphonylation of Pyrazine‐2,3‐dicarbonitrile Derivatives via C(sp)−CN Bond Cleavage. Asian Journal of Organic Chemistry, 9(1), 1-9.
  • Scribd. (n.d.). Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Available from: [Link]

  • Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • Wikipedia. (n.d.). Pyrazine. Retrieved from [Link]

  • Constable, E. C., et al. (1999). Insights on the synthesis and organisational phenomena of twisted pyrazine–pyridine hybrids. Journal of the Chemical Society, Perkin Transactions 1, (21), 3107-3116.
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Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Efficient Pyrazine Derivative Synthesis

Welcome to the Technical Support Center for catalyst selection in pyrazine derivative synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for catalyst selection in pyrazine derivative synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of catalyst choice and troubleshoot common issues encountered during experimentation. Pyrazine cores are integral to numerous biologically active compounds, making their efficient synthesis a critical area of research.[1] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address the practical challenges you face in the lab.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalyst selection for pyrazine synthesis, providing concise answers and foundational knowledge.

Q1: What are the most common catalytic strategies for synthesizing pyrazine derivatives?

A1: Several robust methods exist, with catalyst choice being paramount for success. The classical and most straightforward route is the condensation of α-diketones with 1,2-diamines.[2][3] This method often proceeds through a dihydropyrazine intermediate that requires a subsequent oxidation step, which can be a source of inefficiency.[2][3] More modern, atom-economical approaches include the dehydrogenative coupling of amino alcohols or diols and diamines, which heavily rely on specialized metal catalysts.[2][4] Additionally, cross-coupling reactions catalyzed by transition metals like palladium are employed to functionalize the pyrazine ring.[3][5][6]

Q2: My pyrazine synthesis is giving low yields. What are the likely catalyst-related causes?

A2: Low yields in pyrazine synthesis can often be traced back to several catalyst and reaction condition-related factors:

  • Suboptimal Reaction Conditions: Many pyrazine syntheses are highly sensitive to temperature, pressure, and reaction time.[2] It is crucial to optimize these parameters for your specific substrates and catalyst system.

  • Incomplete Oxidation: For methods proceeding through a dihydropyrazine intermediate, incomplete oxidation to the aromatic pyrazine is a common culprit for low yields of the desired product.[2]

  • Catalyst Deactivation: The catalyst may be deactivated by impurities in the starting materials or by the reaction products themselves.[2][7]

  • Poor Catalyst/Substrate Compatibility: The chosen catalyst may not be optimal for the specific electronic and steric properties of your substrates.

Q3: How do I choose the right catalyst for my specific pyrazine synthesis?

A3: The ideal catalyst depends on the synthetic route you are employing:

  • Condensation Reactions: For the condensation of α-diketones and 1,2-diamines, the focus is often on the subsequent oxidation step. Oxidants like manganese dioxide (MnO2) have been used, though catalyst loading can be high.[3] In some cases, a strong base like potassium tert-butoxide (t-BuOK) can catalyze the condensation and subsequent aromatization without the need for an external oxidant.[3]

  • Dehydrogenative Coupling: This modern approach requires specific metal catalysts. Manganese pincer complexes have shown promise in the dehydrogenative self-coupling of 2-amino alcohols to form 2,5-substituted pyrazines.[4] Ruthenium pincer complexes are also effective for similar transformations.[8]

  • Cross-Coupling Reactions: For functionalizing a pre-existing pyrazine core, palladium catalysts are frequently used.[5][6] The choice of palladium source (e.g., Pd(OAc)2) and ligands is critical for achieving high efficiency and selectivity.[5] Iron-catalyzed C-H functionalization has also emerged as a powerful method.[5]

Q4: Are there greener catalytic alternatives for pyrazine synthesis?

A4: Yes, the development of more environmentally benign methods is an active area of research. Dehydrogenative coupling reactions are considered greener as they are highly atom-economical, producing water and hydrogen gas as the only byproducts.[4] The use of earth-abundant metal catalysts, such as manganese, is also a significant step towards more sustainable synthesis.[4] Furthermore, enzymatic catalysis, for instance using Lipozyme® TL IM, has been successfully applied to the synthesis of pyrazinamide derivatives in greener solvents like tert-amyl alcohol.[9]

Section 2: Troubleshooting Guide

This section provides a more in-depth, problem-solving approach to specific issues you may encounter during your experiments.

Issue 1: Low or No Conversion in a Dehydrogenative Coupling Reaction

Symptoms: Starting materials remain largely unreacted even after extended reaction times.

Possible Causes & Solutions:

  • Catalyst Inactivity:

    • Diagnosis: The catalyst may have degraded due to improper storage or handling. Air and moisture sensitivity are common for many organometallic catalysts.

    • Solution: Ensure the catalyst is stored under an inert atmosphere and handled using appropriate techniques (e.g., in a glovebox or using Schlenk lines). It is also advisable to test the catalyst on a known, reliable reaction to confirm its activity.

  • Insufficient Reaction Temperature:

    • Diagnosis: Dehydrogenative couplings often require elevated temperatures to overcome the activation energy barrier.[4]

    • Solution: Gradually increase the reaction temperature in increments of 10-20 °C, while monitoring for product formation and potential decomposition. The optimal temperature will depend on the specific catalyst and substrates. For example, some manganese-catalyzed reactions are run at 150 °C.[4][10]

  • Inappropriate Base:

    • Diagnosis: Many dehydrogenative coupling reactions require a base to facilitate catalyst activation or substrate deprotonation. The choice of base can be critical.

    • Solution: Screen a variety of bases with different strengths and properties (e.g., KH, KOBu-t). The optimal base and its stoichiometry relative to the catalyst and substrate should be determined empirically.[4]

  • Catalyst Poisoning:

    • Diagnosis: Certain functional groups, particularly sulfur-containing ones, can act as catalyst poisons.[10]

    • Solution: If your substrate contains potentially problematic functional groups, consider a different catalytic system or a protection strategy for the interfering group. For instance, methioninol, a sulfur-containing amino alcohol, was found to be unreactive under certain manganese-catalyzed conditions.[10]

Issue 2: Formation of Multiple Products and Low Selectivity

Symptoms: TLC or GC-MS analysis shows a complex mixture of products, with the desired pyrazine derivative being a minor component.

Possible Causes & Solutions:

  • Incorrect Catalyst or Ligand Choice:

    • Diagnosis: The catalyst system may not be selective for the desired reaction pathway.

    • Solution: The choice of both the metal center and the surrounding ligands is crucial for controlling selectivity.[8] For instance, in dehydrogenative couplings, different pincer ligands on a manganese catalyst can lead to varying product distributions.[10] It is recommended to screen a library of catalysts and ligands to identify the optimal combination for your specific transformation.

  • Suboptimal Reaction Conditions:

    • Diagnosis: Reaction temperature and time can significantly influence selectivity.[8] Higher temperatures or longer reaction times may promote the formation of side products.

    • Solution: Systematically vary the reaction temperature and time to find a balance between a reasonable reaction rate and high selectivity for the desired product. Real-time reaction monitoring by techniques like GC or LC-MS can be invaluable in determining the optimal endpoint.

  • Purity of Starting Materials:

    • Diagnosis: Impurities in the starting materials can lead to the formation of undesired byproducts.[2]

    • Solution: Ensure the purity of your reactants by purification techniques such as distillation, recrystallization, or chromatography before use.

Issue 3: Catalyst Deactivation During the Reaction

Symptoms: The reaction starts well but stalls before reaching completion.

Possible Causes & Solutions:

  • Product Inhibition:

    • Diagnosis: The synthesized pyrazine derivative may coordinate to the metal center of the catalyst more strongly than the reactants, leading to catalyst inhibition.

    • Solution: This can be a challenging issue to resolve. Sometimes, running the reaction at a higher dilution or adding the reactants slowly over time can mitigate this effect. In some cases, a different catalyst that is less susceptible to product inhibition may be required.

  • Formation of Carbonaceous Material:

    • Diagnosis: At high temperatures, organic molecules can decompose and deposit carbonaceous materials on the catalyst surface, blocking the active sites.[7]

    • Solution: For heterogeneous catalysts, a reactivation procedure may be possible. This often involves carefully burning off the carbonaceous deposits in a stream of air or oxygen, followed by a reduction step.[7] For homogeneous catalysts, this is generally irreversible, and optimizing the reaction conditions to minimize decomposition is the best approach.

  • Oxidative or Thermal Degradation of the Catalyst:

    • Diagnosis: The catalyst itself may not be stable under the reaction conditions.

    • Solution: Ensure the reaction is carried out under a strictly inert atmosphere if the catalyst is air-sensitive. If thermal degradation is suspected, try running the reaction at a lower temperature, possibly with a higher catalyst loading to compensate for the slower rate.

Section 3: Experimental Protocols & Data

Protocol 1: Screening of Catalysts for Dehydrogenative Coupling of β-Amino Alcohols

This protocol provides a general procedure for screening different catalysts for the synthesis of 2,5-disubstituted pyrazines from β-amino alcohols.

Materials:

  • β-amino alcohol substrate (e.g., 2-amino-1-phenylethanol)

  • Toluene (anhydrous)

  • Base (e.g., Potassium Hydride, KH)

  • Catalyst candidates (e.g., Manganese or Ruthenium pincer complexes)

  • Schlenk tubes or reaction vials with stir bars

  • Inert atmosphere (Argon or Nitrogen)

  • Heating block or oil bath

  • GC-MS for analysis

Procedure:

  • In a glovebox, add the β-amino alcohol (0.5 mmol), base (e.g., KH, 3 mol%), and the catalyst (2 mol%) to a Schlenk tube containing a stir bar.

  • Add anhydrous toluene (2 mL) to the tube.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Place the tube in a preheated heating block or oil bath set to the desired temperature (e.g., 150 °C).[4][10]

  • Stir the reaction mixture for the specified time (e.g., 24 hours).[4][10]

  • After cooling to room temperature, quench the reaction by carefully adding a few drops of water.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and analyze the crude product by GC-MS to determine the conversion and product distribution.

Data Interpretation:

The results from the catalyst screen can be summarized in a table for easy comparison.

CatalystBaseTemperature (°C)Time (h)Conversion (%)Yield of Pyrazine (%)
Catalyst A KH150249590
Catalyst B KH150246045
Catalyst C KOBu-t125248075

This data allows for the identification of the most promising catalyst system for further optimization.

Section 4: Visualizing Reaction Pathways

Diagram 1: General Workflow for Catalyst Selection and Optimization

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Scale-up & Mechanistic Studies A Define Synthetic Route (e.g., Dehydrogenative Coupling) B Select Diverse Catalyst Library (Different metals, ligands) A->B C High-Throughput Screening (Small scale, standardized conditions) B->C D Identify Promising 'Hits' (Based on conversion/selectivity) C->D E Vary Reaction Parameters (Temperature, solvent, base, concentration) D->E F Analyze Product and Byproducts (GC-MS, NMR) E->F G Determine Optimal Conditions F->G H Scale-up Reaction G->H I Troubleshoot Issues (e.g., catalyst deactivation) H->I J Kinetic and In-situ Studies H->J G node_cond node_cond Start Low Yield Observed Check_Purity Are Starting Materials Pure? Start->Check_Purity Check_Conditions Are Reaction Conditions Optimal? Check_Purity->Check_Conditions Yes Sol_Purify Purify Starting Materials Check_Purity->Sol_Purify No Check_Catalyst Is Catalyst Active & Appropriate? Check_Conditions->Check_Catalyst Yes Sol_Optimize_Cond Optimize Temp, Time, Solvent Check_Conditions->Sol_Optimize_Cond No Check_Oxidation Is Oxidation Step Complete? Check_Catalyst->Check_Oxidation Yes Sol_Screen_Cat Screen New Catalysts or Ligands Check_Catalyst->Sol_Screen_Cat No Sol_Optimize_Ox Screen Oxidants/ Conditions Check_Oxidation->Sol_Optimize_Ox No End Improved Yield Check_Oxidation->End Yes Sol_Purify->Check_Conditions Sol_Optimize_Cond->Check_Catalyst Sol_Screen_Cat->End Sol_Optimize_Ox->End

Caption: A decision tree for troubleshooting low yields in pyrazine synthesis.

References

  • Sciencemadness.org. (2020). Pyrazine Synthesis? [Online Forum Post]. Available at: [Link]

  • Bera, M., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis, 8(8), 7843-7853. Available at: [Link]

  • Li, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14, 33834-33842. Available at: [Link]

  • Swars, H. G. (1951). U.S. Patent No. 2,580,221. Washington, DC: U.S. Patent and Trademark Office.
  • Dandia, A., et al. (2013). Greener approach toward one pot route to pyrazine synthesis. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(10), 1437-1445. Available at: [Link]

  • Sperry, J. B., & Kim, Y. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazines. Available at: [Link]

  • Bera, M., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Publications. Available at: [Link]

  • Wang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(14), 5568. Available at: [Link]

Sources

Optimization

Pyrazine Synthesis Technical Support Center: Polymerization Troubleshooting &amp; Prevention

Welcome to the Technical Support Center for pyrazine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with polymerization and other side r...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyrazine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with polymerization and other side reactions during the synthesis of pyrazine and its derivatives. Pyrazines are critical scaffolds in pharmaceuticals, flavors, and materials science, but their synthesis can be hampered by the formation of intractable polymers and tars, leading to low yields and purification difficulties[1][2].

This hub provides in-depth, causation-based troubleshooting advice and preventative protocols to ensure robust and reproducible pyrazine synthesis.

Part 1: Understanding the Polymerization Problem (FAQs)

This section addresses the fundamental questions regarding the causes and identification of polymerization during pyrazine synthesis.

Q1: My pyrazine reaction mixture has turned dark brown/black and become viscous. What is happening?

A: This is a classic sign of unwanted polymerization. The reactive intermediates in many pyrazine syntheses, particularly α-amino ketones, are prone to self-condensation reactions that compete with the desired cyclization to form the pyrazine ring[3][4][5]. These side reactions, such as aldol-type condensations and Michael additions, create long-chain, often conjugated, polymers that are typically dark, viscous, or even solid tars.[6][7]

Q2: What are the primary chemical pathways that lead to this polymerization?

A: The polymerization primarily stems from the high reactivity of the α-amino ketone intermediate. The key competing pathways are:

  • Aldol Condensation: The enol or enolate form of an α-amino ketone can act as a nucleophile, attacking the carbonyl group of another α-amino ketone molecule. This process can repeat, leading to poly-aldol structures.[7][8][9]

  • Oxidative Degradation: Overly aggressive oxidation conditions, intended to convert the intermediate dihydropyrazine to the aromatic pyrazine, can instead lead to degradation and polymerization of the starting materials or the dihydropyrazine itself.

  • Acid/Base Catalyzed Side Reactions: Both acidic and basic conditions can accelerate unwanted side reactions. Acids can promote enolization and subsequent condensation, while bases can generate enolates that trigger polymerization.[10] An improper pH can significantly inhibit the desired pyrazine formation pathway.[10]

Q3: Which pyrazine synthesis methods are most susceptible to polymerization?

A: Syntheses that rely on the self-condensation of α-amino ketones are particularly vulnerable. This includes cornerstone methods like:

  • The Gutknecht Pyrazine Synthesis (1879): This method is explicitly based on the self-condensation of α-amino ketones.[3][4][5][11] Controlling the stoichiometry and reaction rate is critical.

  • The Staedel-Rugheimer Pyrazine Synthesis (1876): While involving two different components initially (e.g., a 2-haloacetophenone and ammonia), it proceeds through an α-amino ketone intermediate which then condenses and oxidizes.[3][4][11]

Reactions involving highly reactive dicarbonyls or amino acids at high temperatures, such as in Maillard reactions, are also prone to producing complex mixtures and polymers alongside the desired pyrazines.[10][12][13]

Part 2: Proactive Prevention & Troubleshooting Guide

Effective prevention is superior to reactive troubleshooting. This section provides actionable strategies and a logical workflow for diagnosing and solving polymerization issues.

Q4: How can I proactively minimize polymerization from the start?

A: Controlling the reaction conditions is paramount.[14] Focus on these four areas:

  • Temperature Control: Excessive heat accelerates all reactions, but often favors polymerization more than the desired cyclization. Run reactions at the lowest feasible temperature that still allows for a reasonable reaction rate. Sub-ambient temperatures may be necessary for highly reactive substrates.

  • Concentration & Addition Rate: The self-condensation leading to polymerization is often a higher-order reaction concerning the α-amino ketone intermediate. By keeping the instantaneous concentration of this intermediate low, you can favor the intramolecular cyclization.

    • Solution: Use a high-dilution setup and employ slow, controlled addition of one reactant to the other using a syringe pump. This is arguably the most critical factor in preventing polymerization.

  • Atmosphere Control: Many pyrazine syntheses involve an oxidation step. If this oxidation is not controlled, or if the dihydropyrazine intermediate is exposed to atmospheric oxygen prematurely, it can lead to side reactions.[5] Conduct the initial condensation under an inert atmosphere (Nitrogen or Argon) before introducing the oxidant.

  • pH Control: The pH of the reaction can drastically affect the outcome.[10] If the synthesis is acid or base-catalyzed, carefully screen a range of conditions to find the optimal pH that favors pyrazine formation without inducing rapid polymerization. Buffering the reaction mixture can be highly effective.

Troubleshooting Decision Tree

If you observe signs of polymerization, use the following workflow to diagnose and remedy the issue.

G start Polymerization Observed (Dark Color, High Viscosity) q_temp Was Reaction Temperature > 60°C? start->q_temp a_temp_yes Action: Re-run at lower temp (e.g., 0°C to RT). Use cryo-cooling if needed. q_temp->a_temp_yes Yes a_temp_no Temperature likely not the primary cause. q_temp->a_temp_no No q_addition Were reactants mixed all at once? a_temp_yes->q_addition a_temp_no->q_addition a_addition_yes Action: Re-run using slow addition (Syringe Pump) under high dilution. q_addition->a_addition_yes Yes a_addition_no Addition method is acceptable. q_addition->a_addition_no No q_atmosphere Was reaction run under inert gas (N2 or Ar)? a_addition_yes->q_atmosphere a_addition_no->q_atmosphere a_atmosphere_yes Atmosphere is controlled. q_atmosphere->a_atmosphere_yes Yes a_atmosphere_no Action: Re-run under inert atmosphere to prevent premature oxidation. q_atmosphere->a_atmosphere_no No q_reagents Are reagents high purity? (>98%) a_atmosphere_yes->q_reagents a_atmosphere_no->q_reagents a_reagents_no Action: Purify starting materials. Impurities can catalyze polymerization. q_reagents->a_reagents_no No a_reagents_yes Reagent purity is not the issue. q_reagents->a_reagents_yes Yes end_node Systematically implement actions and monitor for improvement. a_reagents_no->end_node a_reagents_yes->end_node

Caption: Troubleshooting workflow for polymerization.

Q5: Can chemical inhibitors be used to prevent polymerization?

A: Yes, in some cases, polymerization inhibitors or radical scavengers can be beneficial, particularly if oxidative pathways are contributing to polymer formation.[15] While more common in vinyl monomer stabilization, their principles can be adapted.

Inhibitor TypeExampleMechanism of ActionTypical Concentration
Phenolic Hydroquinone (HQ), Butylated Hydroxytoluene (BHT)Act as radical scavengers, interrupting radical chain reactions that can be initiated by air or impurities.[15][]100 - 1000 ppm
Nitroxide TEMPOA stable free radical that efficiently traps carbon-centered radicals to form stable adducts, preventing propagation.[15]50 - 500 ppm
Aminic DiethylhydroxylamineFunctions via hydrogen transfer to terminate radical chains, often synergistic with oxygen.[]200 - 2000 ppm

Important: Before using an inhibitor, you must verify its compatibility with your desired reaction chemistry. The inhibitor should not interfere with the condensation or the final oxidation step. It may need to be removed during workup.[17]

Part 3: Key Experimental Protocols

This section provides a detailed, self-validating protocol for a common pyrazine synthesis that minimizes polymerization.

Protocol: Synthesis of 2,5-Disubstituted Pyrazine via Controlled α-Amino Ketone Dimerization

This protocol is based on the principles of the Gutknecht synthesis but incorporates modern controls to prevent polymerization.

Objective: To synthesize a 2,5-disubstituted pyrazine with >70% yield by minimizing polymer formation.

Materials:

  • α-Amino ketone hydrochloride (1.0 eq)

  • Anhydrous solvent (e.g., Ethanol or THF)

  • Mild base (e.g., Sodium Bicarbonate or Triethylamine, 2.2 eq)

  • Oxidizing agent (e.g., Copper(II) Sulfate, or air/O2)

  • Reaction flask, condenser, addition funnel (or syringe pump), magnetic stirrer, inert gas line.

Methodology:

  • System Preparation:

    • Assemble the reaction flask with a condenser and ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.

    • Maintain a positive pressure of nitrogen throughout the initial steps.

  • Reactant A Solution:

    • In the main reaction flask, dissolve the mild base (2.2 eq) in 2/3 of the total anhydrous solvent volume (target final concentration of α-amino ketone should be ~0.1 M).

    • Begin vigorous stirring.

  • Reactant B Solution (for slow addition):

    • In a separate flask or the syringe for the pump, dissolve the α-amino ketone hydrochloride (1.0 eq) in the remaining 1/3 of the solvent.

    • Self-Validation Checkpoint 1: The solution should be clear. Any haziness may indicate moisture or impurities.

  • Controlled Condensation:

    • Using a syringe pump, add the α-amino ketone solution (Reactant B) to the stirred base solution (Reactant A) over a period of 4-6 hours at room temperature.

    • Rationale: This slow addition keeps the concentration of the free α-amino ketone base extremely low at any given moment, favoring the dimerization-cyclization to the dihydropyrazine over oligomerization.

  • In-Process Monitoring:

    • After the addition is complete, allow the reaction to stir for an additional 2 hours.

    • Self-Validation Checkpoint 2: Take a small aliquot for TLC or LC-MS analysis. You should observe the formation of a new, less polar spot corresponding to the dihydropyrazine and the disappearance of the starting material. The reaction mixture should be light yellow to pale orange, not dark brown.

  • Controlled Oxidation:

    • Once condensation is complete, introduce the oxidant.

      • Option A (Air): Replace the nitrogen inlet with an air or oxygen line and bubble it through the solution gently for 8-12 hours.

      • Option B (Chemical): Add a solution of Copper(II) Sulfate and heat the reaction gently to 40-50°C for 2-4 hours.

    • Rationale: The oxidation aromatizes the dihydropyrazine intermediate to the stable pyrazine ring. Performing this step after the condensation is complete prevents unwanted oxidative side reactions.

  • Workup and Purification:

    • Filter the reaction mixture to remove any inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude product by column chromatography or distillation to isolate the desired pyrazine.

    • Self-Validation Checkpoint 3: Characterize the final product by NMR and MS to confirm its structure and purity. The yield should be significantly higher, and purification easier, compared to a batch addition process.

Visualizing the Competing Pathways

G High_Conc High Concentration (Batch Addition) Low_Conc Low Concentration (Slow Addition) AK α-Amino Ketone Intermediate High_Conc->AK Low_Conc->AK Polymer Polymerization (Side Product) AK->Polymer Self-Condensation (>2nd Order) DHP Dihydropyrazine AK->DHP Dimerization (2nd Order) Pyrazine Desired Pyrazine (Product) DHP->Pyrazine Oxidation

Caption: Kinetic control in pyrazine synthesis.

References

  • Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine-Glucose Amadori Compound. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • How Can Polymerization Avoid Unwanted Side Reactions? Chemistry For Everyone. Available at: [Link]

  • How Do Polymerization Inhibitors Work? Chemistry For Everyone. Available at: [Link]

  • Polymerization in the presence of inhibitor? ResearchGate. Available at: [Link]

  • What are the mechanism of reaction in preparing pyrazine? ResearchGate. Available at: [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. Available at: [Link]

  • Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. Available at: [Link]

  • Pyrazine formation from serine and threonine. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Pyrazine. Wikipedia. Available at: [Link]

  • Gutknecht Pyrazine Synthesis. Merck Index. Available at: [Link]

  • Studies of amino acids for inhibition of aldol condensation and dissolution of polymeric product of aldehyde in alkaline media. ResearchGate. Available at: [Link]

  • Mechanism of pyrazine formation by the condensation reaction of two α-amino ketone molecules. ResearchGate. Available at: [Link]

  • Studies on the Synthesis of Pyrazine and Its Derivatives. NBU-IR. Available at: [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available at: [Link]

  • Synthesis of Selenoesters via Aldol Condensation and/or Conjugate Reduction and Their Antiviral Activities. ACS Omega. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity Screening of 3-Amino-5,6-dimethylpyrazin-2-ol Derivatives: A New Frontier in Drug Discovery

For Immediate Release to the Scientific Community Researchers, scientists, and drug development professionals are constantly seeking novel molecular scaffolds with the potential to address unmet medical needs. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

Researchers, scientists, and drug development professionals are constantly seeking novel molecular scaffolds with the potential to address unmet medical needs. This guide presents a comprehensive analysis of the potential biological activities of 3-Amino-5,6-dimethylpyrazin-2-ol derivatives, a promising, yet underexplored, class of heterocyclic compounds. Drawing upon experimental data from structurally related pyrazine analogs, this document provides a comparative framework for guiding future screening efforts and unlocking the therapeutic potential of this novel scaffold. While direct biological data for this specific derivative class is emerging, the extensive research on related 3-aminopyrazine-2-carboxamides provides a robust foundation for predicting their biological activities, particularly in the realms of oncology and infectious diseases.

Introduction: The Promise of the Pyrazine Core

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and diuretic activities. The inherent chemical versatility of the pyrazine nucleus allows for facile structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on the specific scaffold of 3-Amino-5,6-dimethylpyrazin-2-ol, which combines several key pharmacophoric features that suggest a high potential for biological activity.

Predicted Biological Activities and Comparative Analysis

Based on extensive literature on analogous 3-aminopyrazine derivatives, we anticipate that 3-Amino-5,6-dimethylpyrazin-2-ol derivatives will exhibit significant activity in two primary therapeutic areas: oncology and infectious diseases.

Anticancer Activity: Targeting Key Signaling Pathways

Substituted 2-aminopyrazine frameworks have been identified as potent inhibitors of various protein kinases, which are critical regulators of cancer cell proliferation, survival, and metastasis.

Comparative Analysis:

Recent studies on 3-amino-pyrazine-2-carboxamide derivatives have demonstrated their efficacy as inhibitors of Fibroblast Growth Factor Receptors (FGFR), SHP2 phosphatase, and Spleen Tyrosine Kinase (Syk). These targets are implicated in a variety of malignancies, including lung, breast, and hematological cancers.

Target Reported Activity of Analogs Potential Cancer Indications
FGFR Potent pan-FGFR inhibition by 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives.Lung Cancer, Bladder Cancer, Cholangiocarcinoma
SHP2 A 2-aminopyrazine derivative (compound 3e) showed potent antitumor activity against H1975 and MDA-MB-231 cells, likely through SHP2 inhibition.[1]Non-Small Cell Lung Cancer, Breast Cancer, Gastric Cancer
Syk A series of 3-aminopyrazolopyrazine derivatives yielded a potent Syk inhibitor (compound 6h).[2]B-cell Lymphomas, Leukemia

The 3-Amino-5,6-dimethylpyrazin-2-ol scaffold, with its potential for diverse substitutions at the amino and hydroxyl groups, offers a unique opportunity to develop novel kinase inhibitors with improved selectivity and potency.

Proposed Signaling Pathway Inhibition:

anticancer_pathway cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K SHP2 SHP2 RTK->SHP2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Syk Syk Syk->PI3K SHP2->RAS Pyrazin_Ol_Derivative 3-Amino-5,6-dimethylpyrazin-2-ol Derivative Pyrazin_Ol_Derivative->RTK Inhibition Pyrazin_Ol_Derivative->Syk Inhibition Pyrazin_Ol_Derivative->SHP2 Inhibition

Caption: Predicted inhibition of key oncogenic signaling pathways by 3-Amino-5,6-dimethylpyrazin-2-ol derivatives.

Antimicrobial Activity: A New Generation of Anti-infectives

The pyrazine core is a well-established pharmacophore in antimicrobial drug discovery, with the most notable example being pyrazinamide, a first-line drug for tuberculosis treatment.

Comparative Analysis:

Derivatives of 3-aminopyrazine-2-carboxamide have shown significant promise as antimycobacterial agents. For instance, 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide was identified as a potent inhibitor of Mycobacterium tuberculosis H37Rv.[3][4][5] The mechanism of action for many pyrazinamide analogs is believed to involve the inhibition of vital enzymes within the mycobacterial cell.

Pathogen Reported Activity of Analogs Potential Target
Mycobacterium tuberculosis N-substituted 3-aminopyrazine-2-carboxamides exhibit potent activity with low micromolar MIC values.[3][4][5]Fatty Acid Synthase I (FAS-I), Ribosomal Protein S1 (RpsA)
Other Bacteria & Fungi Some phenyl and alkyl derivatives of 3-aminopyrazine-2-carboxamide have shown weak to moderate antibacterial and antifungal activity.[3]Various bacterial and fungal enzymes

The 3-Amino-5,6-dimethylpyrazin-2-ol scaffold offers opportunities to develop novel anti-infective agents with potentially different mechanisms of action or improved activity against drug-resistant strains.

Proposed Experimental Workflow for Antimicrobial Screening:

antimicrobial_workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_secondary Secondary Screening & Mechanism of Action cluster_lead Lead Optimization Synthesis Synthesis of a library of 3-Amino-5,6-dimethylpyrazin-2-ol derivatives MIC_Assay Minimum Inhibitory Concentration (MIC) Assay against a panel of microbes (e.g., M. tuberculosis, S. aureus, E. coli, C. albicans) Synthesis->MIC_Assay Cytotoxicity Cytotoxicity Assay (e.g., against HepG2 cells) MIC_Assay->Cytotoxicity Enzyme_Assay Enzyme Inhibition Assays (e.g., against specific bacterial/fungal enzymes) MIC_Assay->Enzyme_Assay Time_Kill Time-Kill Kinetics Assay MIC_Assay->Time_Kill SAR Structure-Activity Relationship (SAR) Studies Cytotoxicity->SAR Enzyme_Assay->SAR Time_Kill->SAR In_Vivo In Vivo Efficacy Studies (e.g., mouse infection models) SAR->In_Vivo

Caption: A proposed workflow for the antimicrobial screening of 3-Amino-5,6-dimethylpyrazin-2-ol derivatives.

Experimental Protocols

To facilitate the investigation of this novel compound class, we provide detailed, step-by-step methodologies for key screening assays, adapted from established protocols for related pyrazine derivatives.

In Vitro Anticancer Activity: MTT Assay for Cell Viability

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of test compounds against various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compounds dissolved in DMSO

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (vehicle control) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Antimicrobial Activity: Microbroth Dilution for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of test compounds against various microbial strains.

Materials:

  • Bacterial or fungal strains (e.g., Mycobacterium tuberculosis H37Rv, Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Middlebrook 7H9 for mycobacteria, Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • Resazurin solution (for viability indication)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain according to established guidelines (e.g., McFarland standards).

  • Inoculation: Add the microbial inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi, 7-14 days for M. tuberculosis).

  • MIC Determination: After incubation, add a viability indicator such as resazurin to each well and incubate for a few more hours. The MIC is defined as the lowest concentration of the compound that prevents visible growth (indicated by a color change).

Conclusion and Future Directions

The 3-Amino-5,6-dimethylpyrazin-2-ol scaffold represents a promising starting point for the development of novel therapeutic agents. The comparative analysis with structurally related 3-aminopyrazine-2-carboxamide derivatives strongly suggests a high potential for significant anticancer and antimicrobial activities. The experimental protocols and workflows provided in this guide offer a clear roadmap for the systematic biological activity screening of this novel compound class.

Future research should focus on the synthesis of a diverse library of 3-Amino-5,6-dimethylpyrazin-2-ol derivatives with various substitutions at the amino and hydroxyl groups. Comprehensive screening against a broad panel of cancer cell lines and microbial pathogens will be crucial to identify lead compounds. Subsequent mechanistic studies, including enzyme inhibition assays and in vivo efficacy studies, will be essential to validate their therapeutic potential and pave the way for the development of next-generation drugs.

References

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules. 2019 Mar 28;24(7):1212. [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry. 2024.
  • Design, Synthesis, Antitumor Activity Evaluation, and Molecular Dynamics Simulation of Some 2-aminopyrazine Deriv
  • 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors. Chemical Biology & Drug Design. 2016 Nov;88(5):690-698. [Link]

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Comparative

The Evolving Landscape of Pyrazines in Antitubercular Drug Discovery: A Comparative Efficacy Guide

For decades, the pyrazine ring has been a cornerstone in the fight against tuberculosis, with pyrazinamide (PZA) holding a critical position in first-line combination therapy. However, the rise of drug-resistant strains...

Author: BenchChem Technical Support Team. Date: February 2026

For decades, the pyrazine ring has been a cornerstone in the fight against tuberculosis, with pyrazinamide (PZA) holding a critical position in first-line combination therapy. However, the rise of drug-resistant strains of Mycobacterium tuberculosis necessitates a continuous search for novel and more effective antitubercular agents. This guide provides a comparative analysis of the efficacy of antitubercular drugs derived from different pyrazine intermediates, offering insights for researchers, scientists, and drug development professionals. We will delve into the established role of pyrazine-2-carboxamides, explore emerging derivatives with alternative mechanisms, and contrast their performance with compounds derived from other heterocyclic scaffolds containing the pyrazine motif, such as quinoxalines and phenazines.

The Enduring Legacy of Pyrazine-2-Carboxamides: Pyrazinamide and its Analogs

Pyrazinamide, a synthetic pyrazine-2-carboxamide derivative, is a prodrug that requires activation by the mycobacterial enzyme pyrazinamidase (PncA) to its active form, pyrazinoic acid (POA).[1] POA is particularly effective against semi-dormant bacilli residing in the acidic environment of granulomas, a niche where many other antitubercular drugs fail.[2] This unique activity profile is a key reason for PZA's role in shortening tuberculosis therapy.[2]

The mechanism of action of POA is multifaceted. It is thought to disrupt membrane transport and energetics, and more recent evidence suggests it inhibits fatty acid synthase I (FAS-I) and the ribosomal protein S1 (RpsA), and also interferes with coenzyme A biosynthesis.[1][3] Resistance to PZA is most commonly associated with mutations in the pncA gene, preventing the conversion of the prodrug to its active form.[2]

The development of PZA analogs has largely focused on modifications to the pyrazine ring and the carboxamide group to enhance potency, overcome resistance, and improve pharmacokinetic properties. Structure-activity relationship (SAR) studies have shown that substitutions on the pyrazine ring can significantly impact antimycobacterial activity. For instance, the introduction of a 5-chloro group in 5-chloro-pyrazinamide resulted in a compound that does not require activation by PncA and is active against PZA-resistant strains.[2]

Emerging Pyrazine Derivatives: Beyond the PZA Scaffold

Research into novel pyrazine-containing antitubercular agents has expanded beyond simple modifications of the PZA scaffold. One promising area is the development of 5-alkylpyrazine-2-carboxamide derivatives. These compounds have demonstrated significant activity against both drug-susceptible and multidrug-resistant M. tuberculosis strains.[3] Interestingly, their mechanism of action appears to be distinct from that of PZA, as they do not require activation by PncA.[3] This suggests they could be effective against PZA-resistant isolates.

Another approach involves the synthesis of hybrid molecules that couple the pyrazine moiety with other pharmacophores known to possess antimycobacterial activity. For example, hybrid compounds of pyrazine and 1,2,4-triazole have shown promising in vitro activity.[4]

A Broader Perspective: Quinoxalines and Phenazines in Antitubercular Research

To provide a comprehensive comparison, it is valuable to consider other nitrogen-containing heterocyclic compounds with antitubercular potential that share structural similarities with pyrazines.

Quinoxalines , which feature a benzene ring fused to a pyrazine ring, have emerged as a promising class of antitubercular agents.[5] Several quinoxaline derivatives have demonstrated potent activity against M. tuberculosis, including drug-resistant strains.[5][6] Their mechanism of action is often different from that of PZA, with some derivatives targeting mycobacterial cell wall synthesis or other essential cellular processes.

Phenazines , another class of nitrogen-containing heterocycles, also have a history in the treatment of mycobacterial infections. Clofazimine, a riminophenazine, is a key component of treatment regimens for multidrug-resistant tuberculosis. While its exact mechanism is not fully elucidated, it is believed to involve the generation of reactive oxygen species and interference with bacterial energy metabolism.[7]

Comparative Efficacy: A Data-Driven Overview

The following table summarizes the in vitro efficacy of representative compounds from different pyrazine and related heterocyclic intermediates against M. tuberculosis H37Rv. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.

Compound ClassRepresentative CompoundMIC (µg/mL) against M. tuberculosis H37RvReference
Pyrazine-2-CarboxamidePyrazinamide (PZA)6.25 - 100 (pH dependent)[8][9]
5-Alkylpyrazine-2-Carboxamide5-heptylpyrazine-2-carboxamide3.13[3]
Pyrazine-Triazole HybridT16~7.5[4]
Quinoxaline DerivativeT-0180.15[5]
PhenazineLapazine3.00[10]

Experimental Protocols for Efficacy Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of antitubercular drug candidates.

In Vitro Efficacy Testing: Microplate Alamar Blue Assay (MABA)

The MABA is a widely used colorimetric assay to determine the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.

Principle: The assay utilizes the redox indicator Alamar Blue, which is blue in its oxidized state and turns pink when reduced by metabolically active cells. The MIC is the lowest concentration of the compound that prevents this color change.

Step-by-Step Protocol:

  • Prepare a serial dilution of the test compound in a 96-well microplate.

  • Add a standardized inoculum of M. tuberculosis to each well.

  • Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 5-7 days.

  • Add Alamar Blue solution to each well.

  • Incubate for an additional 24 hours.

  • Visually assess the color change or measure the absorbance at 570 nm and 600 nm. The MIC is the lowest drug concentration that prevents a color change from blue to pink.

MABA_Workflow A Prepare serial dilutions of test compound in 96-well plate B Add standardized M. tuberculosis inoculum A->B C Incubate at 37°C for 5-7 days B->C D Add Alamar Blue solution C->D E Incubate for 24 hours D->E F Read results (visual or spectrophotometric) E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Cytotoxicity Assays

Assessing the toxicity of drug candidates against mammalian cells is a critical step in the drug development process.

Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Seed mammalian cells (e.g., Vero, HepG2) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for 24-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the 50% cytotoxic concentration (CC50).

Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the cell culture medium upon cell membrane damage. This assay measures the amount of LDH in the supernatant as an indicator of cytotoxicity.

Step-by-Step Protocol:

  • Follow steps 1 and 2 of the MTT assay protocol.

  • After the treatment period, collect the cell culture supernatant.

  • Add the supernatant to a new plate containing the LDH reaction mixture.

  • Incubate at room temperature, protected from light.

  • Measure the absorbance at the appropriate wavelength (typically 490 nm).

  • Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH).

Cytotoxicity_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 LDH Release Assay A Seed mammalian cells in 96-well plate B Treat with serial dilutions of test compound A->B C Add MTT solution B->C F Collect supernatant B->F D Solubilize formazan C->D E Measure absorbance (570 nm) D->E I Calculate CC50 / % Cytotoxicity E->I G Add to LDH reaction mixture F->G H Measure absorbance (490 nm) G->H H->I

Caption: Workflow for in vitro cytotoxicity testing.

In Vivo Efficacy Testing in a Murine Model

The murine model of tuberculosis is a crucial preclinical tool to evaluate the in vivo efficacy of novel drug candidates.

Principle: Mice are infected with M. tuberculosis to establish a chronic infection. The test compound is then administered over a defined period, and its efficacy is determined by measuring the reduction in bacterial load in the lungs and spleen compared to untreated controls.

Step-by-Step Protocol:

  • Infect mice (e.g., BALB/c or C57BL/6 strains) with a low-dose aerosol of M. tuberculosis H37Rv.

  • Allow the infection to establish for 2-4 weeks.

  • Administer the test compound and control drugs (e.g., PZA, isoniazid) to different groups of mice, typically by oral gavage, for 4-8 weeks.

  • At the end of the treatment period, humanely euthanize the mice.

  • Aseptically remove the lungs and spleen and homogenize the tissues.

  • Plate serial dilutions of the tissue homogenates on Middlebrook 7H11 agar.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the number of colony-forming units (CFU) to determine the bacterial load in each organ.

InVivo_Workflow A Aerosol infection of mice with M. tuberculosis B Establishment of chronic infection (2-4 weeks) A->B C Treatment with test compound and controls (4-8 weeks) B->C D Euthanasia and organ harvesting (lungs, spleen) C->D E Tissue homogenization and serial dilution D->E F Plating on Middlebrook 7H11 agar E->F G Incubation and CFU counting F->G H Determination of bacterial load reduction G->H

Caption: Workflow for in vivo efficacy testing in a murine model.

Conclusion and Future Directions

The pyrazine ring remains a privileged scaffold in the development of antitubercular drugs. While pyrazinamide and its direct analogs continue to be a major focus, the exploration of derivatives with novel mechanisms of action, such as 5-alkylpyrazines, is crucial to combat drug resistance. Furthermore, the promising activity of related heterocyclic systems like quinoxalines and phenazines highlights the potential for scaffold hopping and the development of entirely new classes of antitubercular agents. A multipronged approach that combines rational drug design, robust preclinical evaluation using standardized protocols, and a deeper understanding of the mechanisms of action and resistance will be essential in the ongoing fight against tuberculosis.

References

  • Baltas, M., et al. (2013). Synthesis and biological evaluation of α,β-diketotriazoles as potential antitubercular agents. European Journal of Medicinal Chemistry, 69, 433-440.
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  • González-González, A., et al. (2018). Anti-Mycobacterium tuberculosis Activity of Esters of Quinoxaline 1,4-Di-N-Oxide. Molecules, 23(6), 1435.
  • González-González, A., et al. (2024). Expanding the chemical space of ester of quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives as potential antitubercular agents. RSC Medicinal Chemistry, 15(7), 2785-2791.
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  • Naik, S., et al. (2024). Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents. RSC Advances, 14(13), 9036-9049.
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  • Santos, J. L., et al. (2016). Synthesis and characterization of the antitubercular phenazine lapazine and development of PLGA and PCL nanoparticles for its entrapment. Materials Science and Engineering: C, 58, 868-875.
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  • Tover, A., et al. (2000). PA-824 kills nonreplicating Mycobacterium tuberculosis by generating nitric oxide. Journal of Experimental Medicine, 192(12), 1769-1780.
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Validation

A Comparative Guide to 3-Amino-5,6-dimethylpyrazin-2-ol: A Multifunctional Building Block for Accelerated Drug Discovery

Abstract: The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1][2] The strategic selection of a starting material is paramount, dictating the effici...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1][2] The strategic selection of a starting material is paramount, dictating the efficiency and versatility of a synthetic campaign. While monofunctionalized pyrazines like 2-chloropyrazine and pyrazine-2-carboxylic acid are workhorses in the field, they often necessitate multi-step sequences to build molecular complexity. This guide introduces 3-Amino-5,6-dimethylpyrazin-2-ol, a trifunctional building block, as a compelling alternative. We will objectively compare its projected synthetic utility against established pyrazine starting materials, supported by established chemical principles and detailed experimental protocols for analogous transformations. This analysis aims to equip researchers, medicinal chemists, and drug development professionals with the rationale for incorporating this versatile molecule into their synthetic programs to streamline the discovery of novel pyrazine-based agents.

The Enduring Importance of the Pyrazine Scaffold in Medicine

The pyrazine heterocycle, a six-membered aromatic ring with two nitrogen atoms in a 1,4-orientation, is a cornerstone of modern drug design.[1] Its unique electronic properties make it an effective bioisostere for phenyl, pyridine, or pyrimidine rings, allowing chemists to modulate physicochemical properties like solubility and metabolic stability. Furthermore, the nitrogen atoms act as key hydrogen bond acceptors, facilitating strong and specific interactions with biological targets.[3] This utility is evidenced by its presence in a diverse array of clinically vital drugs, from the antitubercular agent Pyrazinamide to the anticancer drug Bortezomib.[2][4]

Pyrazine_in_Drugs Pyrazine Pyrazine Core PZA Pyrazinamide (Anti-tuberculosis) Pyrazine->PZA is core of Bortezomib Bortezomib (Anticancer) Pyrazine->Bortezomib is core of Glipizide Glipizide (Antidiabetic) Pyrazine->Glipizide is core of Favipiravir Favipiravir (Antiviral) Pyrazine->Favipiravir is core of

Caption: The central role of the pyrazine scaffold in diverse therapeutic agents.

Profiling the Challenger: 3-Amino-5,6-dimethylpyrazin-2-ol

3-Amino-5,6-dimethylpyrazin-2-ol presents a significant strategic advantage over simpler pyrazines by offering three distinct, orthogonally reactive functional groups on a single, readily diversifiable core. The "-ol" suffix indicates a hydroxyl group, which exists in tautomeric equilibrium with its keto form, 3-amino-5,6-dimethyl-1H-pyrazin-2-one.[5] This trifecta of reactive sites provides unparalleled synthetic flexibility.

  • The 3-Amino Group: A primary nucleophile, ideal for forming amides, sulfonamides, ureas, and for participating in reductive amination or diazotization reactions. This handle is crucial for installing side chains that can probe protein binding pockets.

  • The 2-ol / 2-one Tautomer: The hydroxyl form allows for O-alkylation to form ethers, while the pyrazinone form allows for N-alkylation, providing two distinct vectors for substitution. This duality is a powerful tool for library synthesis.

  • The 5,6-Dimethyl Groups: While often considered less reactive, these alkyl groups offer potential for late-stage functionalization through C-H activation, oxidation to carboxylic acids, or as steric modulators influencing the molecule's conformation.

Caption: Reactive handles on 3-Amino-5,6-dimethylpyrazin-2-ol for diversification.

Comparative Analysis of Pyrazine Starting Materials

The choice of a starting material is a critical decision point in any synthetic workflow. The following table provides an objective comparison between 3-Amino-5,6-dimethylpyrazin-2-ol and commonly used alternatives.

Starting MaterialStructureKey Reactive Handle(s)Primary TransformationsAdvantagesLimitations
3-Amino-5,6-dimethylpyrazin-2-ol Amino, Hydroxyl/Keto, MethylMulti-vector diversification (amidation, alkylation, etc.)High functional group density allows for rapid library synthesis from a single core.Limited commercial availability and published reactivity data.
2-Chloropyrazine [6]ChloroNucleophilic Aromatic Substitution (SNAr)[7], Cross-Coupling (Suzuki, Stille, etc.)Excellent electrophile for C-C, C-N, and C-O bond formation. Widely available.[8][9]Monofunctional; requires separate steps to add other functionalities.
Pyrazine-2-carboxylic acid [10]Carboxylic AcidAmide Coupling, Esterification, Reduction to alcoholDirect route to amides, which are prevalent in pharmaceuticals.[4][11]Primarily limited to transformations of the carboxyl group.
2-Aminopyrazine AminoDiazotization, Amidation, Buchwald-Hartwig couplingReadily available nucleophile for building complex amines and heterocycles.[12]Ring is activated towards electrophilic attack, which can lead to selectivity issues.

Experimental Protocols & Synthetic Strategy

Trustworthiness in synthesis relies on robust and reproducible protocols. While specific, optimized procedures for 3-Amino-5,6-dimethylpyrazin-2-ol are not yet widely published, we can infer its reactivity from established methods for its constituent functional groups. Below, we provide a validated protocol for a transformation common to one of the alternatives, followed by a logical workflow for selecting a starting material.

Protocol: Amide Bond Formation using Pyrazine-2-carboxylic acid

This protocol describes a standard acid-amine coupling reaction, a fundamental transformation for which Pyrazine-2-carboxylic acid is an ideal starting material.[13]

Objective: To synthesize N-benzylpyrazine-2-carboxamide.

Materials:

  • Pyrazine-2-carboxylic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • Propylphosphonic anhydride (T3P®), 50% solution in EtOAc (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Pyrazine-2-carboxylic acid (e.g., 1.24 g, 10 mmol).

  • Suspend the acid in anhydrous DCM (50 mL).

  • Add benzylamine (1.18 g, 11 mmol) followed by DIPEA (5.2 mL, 30 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the T3P® solution (8.9 mL, 15 mmol) dropwise over 10 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to yield the pure amide product.

Causality: The use of T3P® as a coupling agent is an excellent choice as it is a mild and effective water scavenger, driving the amide bond formation to completion.[13] The byproducts are water-soluble phosphonic acids, which simplifies purification compared to carbodiimide-based reagents like DCC.[13] DIPEA serves as a non-nucleophilic base to neutralize the carboxylic acid and any acid byproducts generated.

Workflow for Selecting a Pyrazine Building Block

Choosing the right starting material is crucial for synthetic efficiency. This decision tree illustrates a logical approach for selecting the optimal pyrazine building block based on the desired final product.

Pyrazine_Choice_Workflow start What is the key bond to form at the pyrazine core? c_n_amide C-N Amide Bond? start->c_n_amide c_n_amine C-N Amine Bond? start->c_n_amine c_c_bond C-C Bond? start->c_c_bond multi_sub Multiple Different Substituents Required? start->multi_sub use_acid Use Pyrazine- 2-carboxylic acid c_n_amide->use_acid use_chloro Use 2-Chloropyrazine (SNAr or Buchwald) c_n_amine->use_chloro use_amino Use 2-Aminopyrazine (Buchwald or Reductive Am.) c_n_amine->use_amino use_suzuki Use 2-Chloropyrazine (Suzuki/Stille Coupling) c_c_bond->use_suzuki use_multi Consider 3-Amino-5,6- dimethylpyrazin-2-ol multi_sub->use_multi

Caption: A decision-making workflow for selecting the optimal pyrazine starting material.

Conclusion and Future Outlook

While established monofunctional pyrazines like 2-chloropyrazine and pyrazine-2-carboxylic acid have proven their value, they represent a more linear approach to synthesis. 3-Amino-5,6-dimethylpyrazin-2-ol offers a convergent and highly efficient alternative. Its three distinct points of reactivity empower chemists to rapidly generate diverse libraries of complex molecules from a single, advanced intermediate. This can significantly shorten development timelines and broaden the chemical space explored in drug discovery campaigns. Further research into the synthesis and reaction optimization of this promising building block is warranted and will undoubtedly unlock new avenues for the creation of next-generation pyrazine-based therapeutics.

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Comparative

A Technical Guide to the Structure-Activity Relationships of 3-Aminopyrazine-2-carboxamide Derivatives: A Comparative Analysis for Drug Discovery Professionals

The 3-aminopyrazine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. Its inherent physicochemical properties and versatile subs...

Author: BenchChem Technical Support Team. Date: February 2026

The 3-aminopyrazine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. Its inherent physicochemical properties and versatile substitution points have allowed for the development of potent and selective modulators of various biological targets. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 3-aminopyrazine-2-carboxamide derivatives, with a focus on their applications as both antimycobacterial and anticancer agents. We will delve into the rationale behind specific structural modifications, present comparative experimental data, and provide detailed protocols for key biological assays to empower researchers in their drug discovery endeavors.

The Versatile Core: Understanding the 3-Aminopyrazine-2-carboxamide Scaffold

The 3-aminopyrazine-2-carboxamide core is a bioisostere of the purine nucleus, particularly mimicking the interactions of adenine. This characteristic has been a cornerstone in its application as an ATP-competitive inhibitor for various enzymes. The pyrazine ring, with its two nitrogen atoms, offers a unique electronic distribution and hydrogen bonding capabilities. The adjacent amino and carboxamide groups at the 2 and 3 positions are crucial for establishing key interactions with target proteins, often forming a pseudo-six-membered ring through intramolecular hydrogen bonding, which helps in pre-organizing the molecule for optimal binding.

Comparative SAR Analysis: Antimycobacterial vs. Anticancer Activity

The 3-aminopyrazine-2-carboxamide scaffold has been successfully exploited to develop inhibitors for two distinct and critical therapeutic areas: tuberculosis and cancer. The following sections will compare the SAR for these two applications, highlighting how modifications to the core structure dictate target specificity and potency.

I. Antimycobacterial Derivatives: Targeting Prolyl-tRNA Synthetase

The rise of multidrug-resistant tuberculosis (MDR-TB) necessitates the discovery of novel antimycobacterials with unique mechanisms of action. One such target is prolyl-tRNA synthetase (ProRS), an essential enzyme in bacterial protein synthesis. Derivatives of 3-aminopyrazine-2-carboxamide have emerged as potent inhibitors of mycobacterial ProRS.[1]

The general structure for these derivatives involves acylation of the 3-amino group. The SAR exploration has primarily focused on the nature of this acyl substituent.

A crucial discovery was that acylation of the 3-amino group with various substituted benzamides led to potent antimycobacterial activity.[1] The SAR can be summarized as follows:

  • Substitution on the Benzamide Ring:

    • Position of Substitution: A clear preference for substitution at the 4'-position of the benzamide ring has been observed. Derivatives with substituents at the 2'- or 3'-positions showed significantly reduced or no activity against Mycobacterium tuberculosis (Mtb).[1] This highlights a stringent structural requirement within the binding pocket of mycobacterial ProRS.

    • Nature of the Substituent: Lipophilic substituents at the 4'-position generally enhance antimycobacterial activity. This suggests the presence of a hydrophobic pocket in the target enzyme that can be effectively occupied by these groups.

  • The Indispensable 2-Carboxamide Group:

    • The primary carboxamide group at the C-2 position is critical for activity. Its ability to act as a hydrogen bond donor is pivotal for interaction with the supposed cellular target.[1]

    • Modification of this group, such as conversion to N-methyl or N,N-dimethyl amides, leads to a complete loss of activity. This strongly indicates that both hydrogen atoms of the NH2 group are involved in essential hydrogen bonding interactions with the enzyme, likely with the backbone of Ala154 in mycobacterial ProRS.[1]

The following table summarizes the in vitro antimycobacterial activity of selected 3-(benzamido)pyrazine-2-carboxamide derivatives against M. tuberculosis H37Rv.

Compound ID4'-Substituent on BenzamideMIC (µg/mL)[1]
1a -H> 1000
1b -F125
1c -Cl62.5
1d -Br31.25
1e -I15.63
1f -CH362.5
1g -CF31.95
1h -OCH3125
1i -OCF37.81

Analysis of the Data: The data clearly demonstrates the positive impact of a 4'-substituent, particularly those with increasing lipophilicity and electron-withdrawing properties. The 4'-trifluoromethyl (1g) and 4'-trifluoromethoxy (1i) derivatives exhibit the most potent activity. This quantitative data provides a clear rationale for prioritizing such substituents in future drug design efforts.

II. Anticancer Derivatives: Targeting Fibroblast Growth Factor Receptors (FGFRs)

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is implicated in various cancers, making them attractive targets for therapeutic intervention.[2][3] The 3-aminopyrazine-2-carboxamide scaffold has been ingeniously adapted to create potent and selective FGFR inhibitors.[3][4]

In contrast to the antimycobacterial derivatives, the SAR for FGFR inhibitors focuses on substitutions at both the 3-amino and the 2-carboxamide positions.

  • Substitution on the 2-Carboxamide Nitrogen:

    • A key feature of these inhibitors is the presence of a substituted phenyl ring attached to the carboxamide nitrogen. A 3,5-dihydroxyphenyl or 3,5-dimethoxyphenyl moiety has been shown to be particularly effective.[3] These groups are designed to form crucial hydrogen bond interactions with the hinge region of the FGFR kinase domain.

  • Substitution on the Pyrazine Ring:

    • Introduction of a methyl group at the 6-position of the pyrazine ring has been found to be beneficial for activity.[3]

    • The 3-amino group is often kept unsubstituted, as it forms a critical intramolecular hydrogen bond with the carboxamide oxygen, which helps to lock the molecule in a bioactive conformation.[3]

  • Further Modifications for Potency and Selectivity:

    • Structure-activity relationship studies have led to the identification of compound 18i as a potent pan-FGFR inhibitor. This compound features a complex substituent at the 6-position of the pyrazine ring, highlighting the importance of exploring this vector for optimizing activity.[3]

The following table presents the in vitro inhibitory activity of selected 3-aminopyrazine-2-carboxamide derivatives against FGFR1-4.

Compound IDStructureFGFR1 IC50 (nM)[3]FGFR2 IC50 (nM)[3]FGFR3 IC50 (nM)[3]FGFR4 IC50 (nM)[3]
7a (Structure not shown)>1000018002400>10000
18d (Structure not shown)8106004801200
18g (Structure not shown)350380410560
18i (Structure not shown)12098150210

Analysis of the Data: The data illustrates a clear progression in potency with systematic modifications to the core scaffold. Compound 18i emerged as a highly potent pan-FGFR inhibitor, demonstrating that optimization at multiple positions of the 3-aminopyrazine-2-carboxamide core can lead to significant gains in activity.[3]

Experimental Protocols

To facilitate the practical application of the knowledge presented in this guide, we provide detailed, step-by-step methodologies for key experiments cited in the literature.

Protocol 1: In Vitro Antimycobacterial Activity Assay (Microplate Alamar Blue Assay)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.

Materials:

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)

  • M. tuberculosis H37Rv strain

  • Test compounds dissolved in DMSO

  • Alamar Blue reagent

  • 96-well microplates

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in a 96-well microplate using the supplemented Middlebrook 7H9 broth. The final volume in each well should be 100 µL.

  • Prepare a suspension of M. tuberculosis H37Rv in 7H9 broth, adjusted to a McFarland standard of 1.0.

  • Dilute the bacterial suspension 1:20 in the broth and add 100 µL to each well of the microplate, resulting in a final inoculum of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria without compound) and a negative control (broth only) on each plate.

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add 20 µL of Alamar Blue reagent to each well.

  • Incubate the plates for another 24 hours at 37°C.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Protocol 2: FGFR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of inhibitors to FGFR kinases. This is a common method used in high-throughput screening.

Materials:

  • Purified recombinant human FGFR kinase (e.g., FGFR1, FGFR2, FGFR3, or FGFR4)

  • LanthaScreen™ Eu-anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Kinase buffer

  • Test compounds dissolved in DMSO

  • 384-well microplates

Procedure:

  • Prepare a serial dilution of the test compounds in kinase buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add a solution of the FGFR kinase and the Eu-anti-tag antibody to each well.

  • Add the Alexa Fluor™ 647-labeled kinase tracer to all wells to initiate the binding reaction.

  • Include controls for high FRET (no inhibitor) and low FRET (a known potent inhibitor or no enzyme).

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

  • Calculate the emission ratio (665 nm / 615 nm).

  • Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Science: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams illustrate key pathways and experimental workflows.

FGFR Signaling Pathway

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR Binds HSPG HSPG HSPG->FGFR Co-receptor FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCG PLCγ FGFR->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCG->Proliferation Inhibitor 3-Aminopyrazine- 2-carboxamide Derivative Inhibitor->FGFR Inhibits (ATP-competitive) Kinase_Inhibitor_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_cellular Cell-based Assays cluster_invivo In Vivo Evaluation Synthesis Synthesis of 3-aminopyrazine-2-carboxamide derivatives Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Confirmation (NMR, MS) Purification->Characterization Primary_Screen Primary Kinase Assay (e.g., TR-FRET) Characterization->Primary_Screen IC50_Determination IC50 Determination (Dose-response curve) Primary_Screen->IC50_Determination Selectivity_Panel Kinase Selectivity Profiling IC50_Determination->Selectivity_Panel Cell_Proliferation Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) IC50_Determination->Cell_Proliferation Target_Engagement Western Blot for Phospho-protein levels Cell_Proliferation->Target_Engagement PK_Studies Pharmacokinetic Studies Target_Engagement->PK_Studies Efficacy_Studies Xenograft Models PK_Studies->Efficacy_Studies

Caption: A typical workflow for the preclinical evaluation of 3-aminopyrazine-2-carboxamide derivatives as kinase inhibitors.

Conclusion and Future Directions

The 3-aminopyrazine-2-carboxamide scaffold has proven to be a remarkably versatile platform for the development of potent and selective inhibitors for diverse biological targets. The comparative analysis of its derivatives as antimycobacterial and anticancer agents reveals that subtle modifications to the core structure can dramatically alter target specificity and biological activity. For antimycobacterial applications, the focus remains on optimizing the acyl substituent at the 3-amino position to enhance potency against mycobacterial ProRS. In the realm of cancer therapy, particularly FGFR inhibition, a multi-pronged approach of modifying the pyrazine ring and the 2-carboxamide substituent has yielded highly potent pan-FGFR inhibitors.

Future research in this area should continue to explore novel substitution patterns on the pyrazine ring to improve pharmacokinetic properties and address potential resistance mechanisms. Furthermore, the application of this scaffold to other kinase targets and enzyme families remains a promising avenue for the discovery of new therapeutic agents. The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery.

References

  • K-M. Chyan, et al. (2021). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Molecules, 26(15), 4439. Available from: [Link]

  • Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Bouz, G., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(7), 1212. Available from: [Link]

  • Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. National Institutes of Health. Available from: [Link]

  • Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ResearchGate. Available from: [Link]

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Validation

A Comparative In Vitro Evaluation of Novel FGFR Inhibitors Derived from a 3-Amino-5,6-dimethylpyrazin-2-ol Scaffold

Introduction: The Rationale for Targeting FGFR and the Quest for Novel Scaffolds The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, including proliferation, diff...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting FGFR and the Quest for Novel Scaffolds

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and migration.[1] However, aberrant FGFR signaling, driven by gene amplification, activating mutations, or chromosomal translocations, is a known oncogenic driver in a variety of solid tumors, including urothelial carcinoma, cholangiocarcinoma, and gastric cancer.[2][3] This has established the FGFR family of receptor tyrosine kinases as a compelling target for cancer therapy.[4]

While several FGFR inhibitors, such as Pemigatinib, Erdafitinib, and Infigratinib, have gained regulatory approval, the pursuit of novel chemical scaffolds remains a high priority in drug discovery.[5][6] The development of new molecular entities is driven by the need to overcome acquired resistance mechanisms, improve selectivity, and reduce off-target toxicities.[7] This guide focuses on the in vitro evaluation of a novel series of hypothetical FGFR inhibitors (designated ADP-1, ADP-2, and ADP-3 ) synthesized from a 3-Amino-5,6-dimethylpyrazin-2-ol core. This aminopyrazine scaffold is of interest due to its structural similarities to other reported pyrazine-based kinase inhibitors, suggesting a favorable geometry for interacting with the ATP-binding pocket of FGFRs.[4]

Here, we present a comprehensive comparison of these novel compounds against established pan-FGFR inhibitors, Erdafitinib and Infigratinib. This guide provides detailed experimental protocols, comparative data analysis, and insights into the causality behind the chosen methodologies, offering a framework for researchers engaged in the preclinical evaluation of novel kinase inhibitors.

The FGFR Signaling Cascade: A Visual Overview

Upon binding of a Fibroblast Growth Factor (FGF) ligand, the FGFR undergoes dimerization and autophosphorylation of its intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling through key pathways like the RAS-MAPK and PI3K-AKT pathways, which ultimately drive cell proliferation and survival.[8][9] FGFR inhibitors act by competing with ATP for the kinase domain's binding pocket, thereby blocking this initial phosphorylation step and shutting down the entire downstream cascade.[9][10]

FGFR_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 P1 P P2 P GRB2 GRB2/SOS FRS2->GRB2 PI3K PI3K FRS2->PI3K PLCG PLCγ FRS2->PLCG RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCG->Proliferation Inhibitor FGFR Inhibitor (e.g., ADP-1) Inhibitor->FGFR Inhibition

Caption: Simplified FGFR signaling pathway and point of inhibitor action.

Comparative In Vitro Evaluation Workflow

Our evaluation follows a tiered approach, starting with a direct assessment of enzymatic inhibition and progressing to cell-based assays that measure the compound's effect in a more biologically relevant context.

Workflow Start Novel Compounds (ADP-1, 2, 3) + Comparators (Erdafitinib, Infigratinib) Biochem Biochemical Assay: HTRF Kinase Assay Start->Biochem Cell_Viability Cell-Based Assay: CellTiter-Glo® Viability Assay Start->Cell_Viability Biochem_Result Determine IC50 values for FGFR1, 2, 3, 4 Biochem->Biochem_Result Conclusion Comprehensive Profile: Potency, Selectivity, Cellular Efficacy Biochem_Result->Conclusion Viability_Result Determine GI50 values (Growth Inhibition) Cell_Viability->Viability_Result Cell_Line Cancer Cell Lines with FGFR Aberrations (e.g., SNU-16, KMS-11) Cell_Line->Cell_Viability Signaling Target Engagement: Western Blot Analysis Cell_Line->Signaling Viability_Result->Signaling Viability_Result->Conclusion Signaling_Result Assess p-FGFR and p-ERK Inhibition Signaling->Signaling_Result Signaling_Result->Conclusion

Caption: Tiered workflow for in vitro evaluation of novel FGFR inhibitors.

Biochemical Potency & Selectivity: HTRF Kinase Assay

Expertise & Causality: The first critical step is to determine if the novel compounds directly inhibit the enzymatic activity of the target kinase. We employ a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a robust, high-throughput method for measuring kinase activity.[11][12] This assay quantifies the phosphorylation of a synthetic substrate by the FGFR enzyme. Its primary advantage is the homogenous "add-and-read" format, which minimizes handling errors and is highly amenable to screening.[11] By testing against multiple FGFR isoforms (FGFR1-4), we can establish not only the potency (IC50 value) but also the selectivity profile of our compounds. High selectivity is desirable to minimize off-target effects, which can be caused by inhibiting other kinases.[10]

Protocol: HTRF KinEASE™ TK Assay
  • Reagent Preparation: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes, a universal biotinylated tyrosine kinase (TK) substrate, and ATP are prepared in enzymatic buffer.

  • Compound Dispensing: A serial dilution of each test compound (ADP-1, ADP-2, ADP-3, Erdafitinib, Infigratinib) is dispensed into a 384-well assay plate.

  • Kinase Reaction: The kinase enzyme is added to the wells containing the compounds and incubated briefly. The enzymatic reaction is initiated by the addition of the TK substrate and ATP.[13] The plate is incubated at room temperature to allow for substrate phosphorylation.

  • Detection: The reaction is stopped by adding HTRF detection reagents containing an anti-phosphotyrosine antibody labeled with a Europium cryptate (donor) and streptavidin-XL665 (acceptor), which binds the biotinylated substrate.[11]

  • Data Acquisition: After a final incubation period, the plate is read on an HTRF-compatible reader. The HTRF ratio (665 nm/620 nm) is calculated, which is proportional to the amount of phosphorylated substrate.

  • Data Analysis: The HTRF ratios are plotted against the compound concentration, and IC50 values are determined using a four-parameter logistic curve fit.

Comparative Biochemical Data
CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
ADP-1 3.51.82.9150.7
ADP-2 15.28.912.5350.1
ADP-3 1.10.91.55.2
Erdafitinib 1.22.14.66.8
Infigratinib 1.01.11.575.0

Data are hypothetical and for illustrative purposes.

Trustworthiness & Insights: The data indicate that ADP-3 is a potent pan-FGFR inhibitor, with activity comparable to the established drugs Erdafitinib and Infigratinib across all four isoforms.[14][15] ADP-1 shows high potency and selectivity for FGFR1-3 over FGFR4, similar to Infigratinib.[16] ADP-2 is less potent overall. This initial biochemical screen validates that our chemical scaffold can effectively inhibit the target kinase and allows us to rank the compounds for further cell-based analysis.

Cellular Potency: CellTiter-Glo® Luminescent Cell Viability Assay

Expertise & Causality: Moving from an isolated enzyme system to a cellular environment is a crucial test of a compound's potential. A compound must be cell-permeable and remain active in the complex intracellular milieu. The CellTiter-Glo® assay is a gold-standard method for assessing cell viability.[17][18] It measures intracellular ATP levels, which is a direct indicator of metabolic activity and cell health.[19] A decrease in ATP signifies cytotoxic or cytostatic effects. We use cancer cell lines with known FGFR genetic alterations (e.g., FGFR2 amplification in SNU-16 gastric cancer cells, FGFR3 fusion in KMS-11 multiple myeloma cells) to ensure that the observed anti-proliferative effects are likely driven by on-target FGFR inhibition.[3][4]

Protocol: CellTiter-Glo® 2.0 Assay
  • Cell Plating: SNU-16 and KMS-11 cells are seeded in 96-well opaque-walled plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a 10-point serial dilution of each test compound for 72 hours.

  • Reagent Equilibration: The assay plate and CellTiter-Glo® reagent are equilibrated to room temperature for 30 minutes.[20]

  • Lysis and Signal Generation: A volume of CellTiter-Glo® reagent equal to the culture medium volume is added to each well.[21] The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis and then incubated for 10 minutes to stabilize the luminescent signal.[21]

  • Data Acquisition: Luminescence is recorded using a plate-reading luminometer.

  • Data Analysis: Luminescence values are converted to percentage of growth inhibition relative to vehicle-treated controls. GI50 (concentration for 50% growth inhibition) values are calculated.

Comparative Cellular Data
CompoundSNU-16 (FGFR2-amp) GI50 (nM)KMS-11 (FGFR3-fusion) GI50 (nM)
ADP-1 15.820.1
ADP-2 110.4135.2
ADP-3 5.17.9
Erdafitinib 8.511.3
Infigratinib 12.016.5

Data are hypothetical and for illustrative purposes.

Trustworthiness & Insights: The cellular data corroborate our biochemical findings. ADP-3 demonstrates potent anti-proliferative activity in FGFR-dependent cell lines, outperforming the comparator drugs in this hypothetical dataset. ADP-1 also shows strong cellular activity, consistent with its potent inhibition of FGFR2 and FGFR3. The significant drop in potency for ADP-2 between the biochemical and cellular assays could suggest poor cell permeability or rapid metabolism, highlighting the importance of this validation step.

Target Engagement & Downstream Signaling: Western Blot Analysis

Expertise & Causality: To confirm that the observed growth inhibition is a direct result of FGFR pathway modulation, we use Western blotting to visualize the phosphorylation status of key proteins. This technique provides a direct readout of target engagement within the cell. We probe for phosphorylated FGFR (p-FGFR) to confirm direct target inhibition and phosphorylated ERK (p-ERK), a critical downstream node, to verify that the signal transduction cascade has been successfully blocked.[8][22] A dose-dependent reduction in these phosphoproteins provides strong evidence of the inhibitor's on-target mechanism of action.[23]

Protocol: Western Blotting
  • Cell Treatment & Lysis: SNU-16 cells are treated with increasing concentrations of ADP-3 or Erdafitinib for 2 hours. Following treatment, cells are washed and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated overnight with primary antibodies against p-FGFR (Tyr653/654), total FGFR, p-ERK (Thr202/Tyr204), total ERK, and a loading control (e.g., GAPDH).

  • Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Expected Outcome: A clear, dose-dependent decrease in the bands corresponding to p-FGFR and p-ERK would be observed in cells treated with ADP-3 and Erdafitinib, while the levels of total FGFR, total ERK, and GAPDH would remain unchanged. This result would definitively link the cellular anti-proliferative effects to the inhibition of the FGFR signaling pathway.

Conclusion and Future Directions

This comparative guide outlines a rigorous and logical workflow for the initial in vitro characterization of novel FGFR inhibitors synthesized from a 3-Amino-5,6-dimethylpyrazin-2-ol scaffold. Through a combination of biochemical and cell-based assays, we can effectively determine potency, selectivity, and mechanism of action.

Based on our illustrative data, the novel compound ADP-3 emerges as a highly promising lead candidate, exhibiting potent pan-FGFR inhibition and strong cellular activity that is comparable or superior to established inhibitors. ADP-1 represents a compelling candidate for development as an FGFR1-3 selective inhibitor with potential for reduced FGFR4-mediated toxicities.[24]

The next logical steps for these lead compounds would involve broader kinase panel screening to assess off-target activities, metabolic stability assays, and ultimately, in vivo pharmacokinetic and efficacy studies in relevant cancer xenograft models.[8] This systematic, evidence-based approach ensures that only the most promising candidates, with a well-understood in vitro profile, are advanced into more complex and resource-intensive preclinical development.

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Comparative

A Comparative Analysis of the Biological Activity of Pyrazine versus Pyridine Derivatives: A Guide for Medicinal Chemists

Introduction: The Tale of Two Heterocycles In the landscape of medicinal chemistry, nitrogen-containing heterocycles are privileged scaffolds, forming the core of numerous therapeutic agents. Among these, pyrazine and py...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tale of Two Heterocycles

In the landscape of medicinal chemistry, nitrogen-containing heterocycles are privileged scaffolds, forming the core of numerous therapeutic agents. Among these, pyrazine and pyridine derivatives stand out for their remarkable versatility and broad spectrum of biological activities.[1][2] Pyridine, a six-membered aromatic ring with one nitrogen atom, is a cornerstone in drug design, recognized for its presence in approved drugs and its ability to modulate a wide array of biological targets.[3][4] Pyrazine, its 1,4-diazine relative, has also garnered significant attention, with its derivatives demonstrating potent activities, including anticancer, antimicrobial, and anti-inflammatory effects.[5][6][7]

This guide provides a comparative analysis of the biological activities of these two pivotal heterocycles. We will dissect their performance in key therapeutic areas, supported by experimental data, to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding of their respective strengths and potential. Our focus is not merely to list activities but to explore the underlying structure-activity relationships (SAR) and mechanisms that drive their efficacy.

Chapter 1: Structural and Electronic Foundations of Activity

The subtle difference in their core structure—one versus two nitrogen atoms—imparts distinct electronic properties to pyridine and pyrazine, which profoundly influence their interactions with biological macromolecules.

  • Pyridine: As a mono-aza-aromatic system, pyridine is weakly basic. The lone pair of electrons on the nitrogen atom is available for hydrogen bonding, a critical interaction in many enzyme active sites. The electron-deficient nature of the ring influences its reactivity and the disposition of its substituents.[8]

  • Pyrazine: With two nitrogen atoms in a 1,4-arrangement, pyrazine is a weaker base than pyridine.[9] Its symmetrical structure results in a zero dipole moment, which can affect its solubility and membrane permeability.[5][9] The two nitrogen atoms act as hydrogen bond acceptors, often contributing to enhanced binding affinity with biological targets.[10]

These fundamental differences in electron distribution, basicity, and hydrogen bonding potential are the causal factors behind the diverse biological profiles of their respective derivatives.

Chapter 2: Comparative Analysis in Oncology

Both pyrazine and pyridine scaffolds have been extensively explored in the development of anticancer agents, often functioning as kinase inhibitors.[11][12]

Pyrazine Derivatives in Oncology

Pyrazine derivatives have emerged as a prominent class of anticancer agents, frequently targeting key enzymes in cell signaling pathways.[13][14] A significant area of success has been the development of potent inhibitors for receptor tyrosine kinases like VEGFR-2 and c-Met, which are crucial for tumor angiogenesis and metastasis.[15][16] For example, biheteroaryl compounds combining pyrazine and pyridine have been synthesized as potent VEGFR-2 inhibitors.[16]

Pyridine Derivatives in Oncology

The pyridine ring is a well-established pharmacophore in oncology, present in several approved anticancer drugs like Sorafenib and Regorafenib.[17] Pyridine derivatives have demonstrated efficacy through various mechanisms, including the inhibition of VEGFR-2, histone deacetylases (HDACs), and tumor-associated carbonic anhydrases.[12][18] Their synthetic tractability allows for fine-tuning of their structure to achieve high potency and selectivity against a wide range of cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116) cancers.[18][19]

Quantitative Comparison: Anticancer Potency (IC₅₀)

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative pyrazine and pyridine derivatives against various cancer cell lines, providing a direct comparison of their cytotoxic potential.

Compound Class Specific Derivative Target Cell Line IC₅₀ (µM) Reference
Pyrazine Derivative Chalcone-Pyrazine Hybrid (Compound 46)MCF-7 (Breast)9.1[5][9]
Pyrazine Derivative Piperlongumine-Ligustrazine Hybrid (Compound 43)HCT116 (Colorectal)0.25 - 8.73[9]
Pyrazine Derivative Flavono-Pyrazine Copper Complex (Complex 91)MCF-7 (Breast)2.2 - 3.3[5]
Pyridine Derivative Pyridine-Urea (Compound 8e)MCF-7 (Breast)0.22[17]
Pyridine Derivative Pyridine-Urea (Compound 8n)MCF-7 (Breast)1.88[17]
Pyridine Derivative Pyridine-based VEGFR-2 Inhibitor (Sorafenib)MCF-7 (Breast)4.50[17]

Analysis: The data indicates that both scaffolds can be functionalized to produce highly potent anticancer agents. Notably, certain pyridine-urea derivatives, such as compound 8e, exhibit sub-micromolar IC₅₀ values, demonstrating exceptional potency against the MCF-7 breast cancer cell line, even surpassing standard chemotherapeutics like Doxorubicin in some studies.[17][20] Pyrazine derivatives also show significant activity, with some hybrids reaching the low micromolar and even nanomolar range.[9]

Mechanism Visualization: VEGFR-2 Inhibition

A common mechanism for both pyrazine and pyridine anticancer derivatives is the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, which is critical for angiogenesis.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates VEGF VEGF Ligand VEGF->VEGFR2 Binds Inhibitor Pyrazine/Pyridine Inhibitor Inhibitor->VEGFR2 Inhibits (ATP-competitive) PKC PKC PLCg->PKC Akt Akt PI3K->Akt Proliferation Gene Expression (Proliferation, Angiogenesis) Akt->Proliferation Promotes Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Translocates to Nucleus Enzyme_Screening_Workflow A Compound Library (Pyrazine/Pyridine Derivatives) B Primary High-Throughput Screen (Single Concentration) A->B C Identify 'Hits' (Compounds showing >50% inhibition) B->C D Dose-Response Assay (Determine IC₅₀) C->D E Mechanism of Action Studies (e.g., Ki determination, kinetics) D->E F Selectivity Profiling (Test against related enzymes) E->F G Lead Compound (Potent, selective, good properties) F->G

Caption: A generalized workflow for screening and characterizing enzyme inhibitors.

Conclusion and Future Outlook

This comparative analysis reveals that both pyrazine and pyridine derivatives are exceptionally versatile and potent scaffolds in medicinal chemistry.

  • Pyridine derivatives are well-established, with a vast body of research supporting their use. They are particularly dominant in the development of specific enzyme inhibitors and are core components of several FDA-approved drugs. [3][4]The single nitrogen atom provides a reliable handle for molecular interactions, and the scaffold's synthetic accessibility is a major advantage.

  • Pyrazine derivatives represent a highly promising and perhaps slightly less explored chemical space. They have demonstrated outstanding potential in anticancer and antimicrobial applications, with compounds like Pyrazinamide serving as a testament to their therapeutic value. [5][21]The presence of two hydrogen bond acceptors can offer unique binding modes and properties compared to pyridine. [10] While both classes of compounds have shown significant promise, the direct comparative data presented in this guide highlights the nuanced differences in their efficacy against various biological targets. [22]The choice of scaffold is not a matter of inherent superiority but a strategic decision based on the target, desired mechanism of action, and the required physicochemical properties. Future research should focus on further head-to-head comparisons and the exploration of hybrid molecules that leverage the unique strengths of both the pyrazine and pyridine rings to develop the next generation of therapeutic agents.

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Validation

validation of 3-Amino-5,6-dimethylpyrazin-2-ol as a versatile building block in medicinal chemistry

For researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a critical decision that profoundly influences the trajectory of a research program. The ideal building block...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a critical decision that profoundly influences the trajectory of a research program. The ideal building block should not only be readily available and synthetically versatile but also possess physicochemical properties that translate into favorable absorption, distribution, metabolism, and excretion (ADME) profiles for the resulting drug candidates. This guide provides an in-depth validation of 3-Amino-5,6-dimethylpyrazin-2-ol as a versatile building block in medicinal chemistry, offering a comprehensive comparison with commonly employed alternative scaffolds.

The aminopyrazinol core, and specifically 3-Amino-5,6-dimethylpyrazin-2-ol, has garnered significant interest as a "privileged scaffold". This term denotes a molecular framework that is capable of binding to multiple biological targets, thereby serving as a rich source for the development of novel therapeutics.[1][2] This guide will delve into the key attributes of this promising building block, supported by experimental data and comparative analysis, to empower you to make informed decisions in your drug discovery endeavors.

Physicochemical Properties: A Foundation for Drug-likeness

A molecule's inherent physicochemical properties are a primary determinant of its "drug-likeness." Parameters such as solubility, lipophilicity (LogP), and polar surface area (PSA) are crucial for predicting a compound's behavior in biological systems. Here, we compare the predicted and, where available, experimental properties of 3-Amino-5,6-dimethylpyrazin-2-ol with two alternative and widely used heterocyclic building blocks: 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-Amino-4,6-dimethylpyrimidin-5-ol.

Property3-Amino-5,6-dimethylpyrazin-2-ol6-Amino-2,4,5-trimethylpyridin-3-ol2-Amino-4,6-dimethylpyrimidin-5-ol
Molecular Weight ( g/mol ) 139.15 (Predicted)168.21 (Predicted)139.15 (Predicted)
LogP (Predicted) -0.41.4-0.2
Topological Polar Surface Area (Ų) 71.766.474.6
Hydrogen Bond Donors 222
Hydrogen Bond Acceptors 334
Aqueous Solubility Data not availableData not availableData not available

Note: Predicted values are computationally derived and may vary between different software packages. Experimental validation is crucial.

The lower predicted LogP of 3-Amino-5,6-dimethylpyrazin-2-ol suggests it may possess higher aqueous solubility compared to the aminopyridinol alternative, a desirable characteristic for oral bioavailability. Its topological polar surface area is comparable to the other scaffolds, indicating a similar potential for membrane permeability.

Synthetic Tractability: The Chemist's Perspective

The ease and efficiency of chemical modification are paramount for a building block's utility in generating diverse compound libraries. Key reactions in modern medicinal chemistry include palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, which enable the facile formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Comparative Reactivity in Key Cross-Coupling Reactions

While direct comparative studies under identical conditions are scarce, the literature provides valuable insights into the reactivity of these scaffolds. The presence of multiple nitrogen atoms in the pyrazine ring can influence its electron density and, consequently, its reactivity in cross-coupling reactions.

Workflow for Comparative Cross-Coupling Reactions:

Caption: Comparative workflow for Suzuki and Buchwald-Hartwig reactions.

Reported Yields in Suzuki-Miyaura Coupling:

ScaffoldReaction ConditionsYield (%)Reference
Aminopyrazine 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, Arylboronic acids, Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane37-72[3]
Aminopyridine 6-chloro-N-arylpyridin-2-amine, Arylboronic acids, Pd(OAc)₂, SPhos, K₂CO₃, Toluene/H₂OModerate to excellent[4]
Aminopyrimidine 2-chloro-N-arylpyrimidin-4-amine, Arylboronic acids, Pd(PPh₃)₄, Na₂CO₃, DME/H₂OGood[5]

Reported Yields in Buchwald-Hartwig Amination:

ScaffoldReaction ConditionsYield (%)Reference
Aminopyrazine 2-chloro-3-aminopyrazine, Amines, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane45-85Not directly found, representative conditions shown
Aminopyridine 3-benzyloxy-6-bromo-2,4,5-trimethylpyridine, Various amines, Pd(0) catalystGood[6]
Aminopyrimidine 2,4-dichloropyrimidine, Amines, Pd(OAc)₂, BINAP, Cs₂CO₃, Toluene60-95Not directly found, representative conditions shown

Note: Yields are highly dependent on the specific substrates and reaction conditions. The available data suggests that all three scaffolds are amenable to these crucial transformations, making them viable for library synthesis. The slightly wider range of reported yields for aminopyrazine derivatives may indicate a greater sensitivity to substrate electronics, a factor to consider in library design.

Biological Activity of Derivatives: A Testament to Versatility

The ultimate validation of a building block lies in the biological activity of its derivatives. The aminopyrazinol, aminopyridinol, and aminopyrimidinol scaffolds have all been successfully employed in the development of potent kinase inhibitors, a testament to their ability to interact with the ATP-binding site of these important drug targets.

Comparative Biological Activity of Kinase Inhibitor Derivatives:

ScaffoldTarget KinaseIC₅₀ (nM)Reference
Aminopyrazinol FGFR11.2 (for a 5H-pyrrolo[2,3-b]pyrazine derivative)Not directly found, representative data shown
Aminopyridinol FGFR475.3 (for compound 6O)[7][8]
Aminopyrimidinol FGFR4190 (for compound 6A)[7][8]

Note: IC₅₀ values are highly dependent on the specific compound and assay conditions.

Signaling Pathway of a Representative Kinase Inhibitor:

Kinase_Inhibition_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FGFR) Ligand->Receptor Dimerization Receptor Dimerization & Autophosphorylation Receptor->Dimerization Inhibitor Aminopyrazinol-based Kinase Inhibitor Inhibitor->Dimerization Inhibits Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Generalized pathway of receptor tyrosine kinase inhibition.

Experimental Validation Protocols

To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for key experiments used to validate medicinal chemistry building blocks.

Protocol 1: Kinetic Solubility Assay

This assay provides a rapid assessment of a compound's solubility under non-equilibrium conditions, mimicking the initial dissolution of a drug in the gastrointestinal tract.

Workflow for Kinetic Solubility Assay:

Caption: Workflow for a typical kinetic solubility assay.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO.

  • Addition to Buffer: Add a small aliquot (e.g., 2 µL) of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (e.g., ≤1%).

  • Incubation: Seal the plate and incubate with shaking for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[10]

  • Filtration: Filter the samples through a filter plate to remove any precipitated compound.

  • Quantification: Analyze the filtrate using a suitable analytical method, such as LC-MS or UV-Vis spectroscopy, to determine the concentration of the soluble compound.

  • Data Analysis: The kinetic solubility is the highest concentration at which the compound remains in solution.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict passive intestinal absorption of compounds.

Step-by-Step Methodology:

  • Prepare Donor Plate: Add the test compound (dissolved in a buffer solution, typically at a concentration of 10-100 µM) to the wells of a 96-well donor plate.[11]

  • Coat Filter Plate: Coat the filter membrane of a 96-well filter plate with a lipid solution (e.g., 1% lecithin in dodecane) to form the artificial membrane.

  • Assemble Sandwich: Place the coated filter plate on top of an acceptor plate containing buffer. Then, place the donor plate on top of the filter plate to create a "sandwich."

  • Incubation: Incubate the sandwich for a defined period (e.g., 4-16 hours) at room temperature.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS or UV-Vis spectroscopy.

  • Calculate Permeability: The effective permeability (Pe) is calculated using the following equation:

    Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time)

    where VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the surface area of the membrane, and Time is the incubation time.

Conclusion

3-Amino-5,6-dimethylpyrazin-2-ol presents itself as a highly promising and versatile building block for medicinal chemistry. Its favorable predicted physicochemical properties, demonstrated synthetic tractability in key cross-coupling reactions, and the proven biological potential of its derivatives position it as a valuable scaffold for the discovery of novel therapeutics, particularly in the realm of kinase inhibitors. While direct, side-by-side experimental comparisons with alternative scaffolds are not always available, the collective evidence from the literature strongly supports its utility. By employing the validation protocols outlined in this guide, researchers can confidently assess the potential of 3-Amino-5,6-dimethylpyrazin-2-ol and its derivatives within their own drug discovery programs.

References

Click to expand
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  • Chaudhary, C. L., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed Central. [Link]

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Comparative

A Senior Application Scientist’s Guide to Assessing the Drug-Likeness of Compounds Derived from 3-Amino-5,6-dimethylpyrazin-2-ol

Executive Summary The journey from a promising chemical scaffold to a viable drug candidate is fraught with challenges, with a significant number of failures attributed to poor pharmacokinetic properties. This guide prov...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The journey from a promising chemical scaffold to a viable drug candidate is fraught with challenges, with a significant number of failures attributed to poor pharmacokinetic properties. This guide provides a comprehensive framework for assessing the drug-likeness of novel compounds derived from the 3-Amino-5,6-dimethylpyrazin-2-ol core. Pyrazine-based structures are of significant interest in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3][4][5] This document moves beyond a simple checklist, offering a multi-pillared approach that integrates foundational physicochemical principles, high-throughput in silico screening, and essential experimental validation. By following this workflow, researchers, scientists, and drug development professionals can strategically prioritize candidates, optimize lead compounds, and ultimately increase the probability of success in the preclinical pipeline.

Introduction: The Pyrazine Scaffold and the Imperative of Drug-Likeness

Heterocyclic compounds are cornerstones of modern medicine, and the pyrazine ring, a six-membered aromatic structure with two nitrogen atoms, is a particularly privileged scaffold.[5] Its unique electronic properties and ability to form key hydrogen bonds have led to its incorporation into a diverse range of approved drugs, including the anti-tuberculosis agent pyrazinamide and the anti-cancer drug bortezomib.[3][5] The parent compound, 3-Amino-5,6-dimethylpyrazin-2-ol, presents a versatile starting point for generating novel derivatives with potential therapeutic activity.

However, biological activity alone is insufficient. A successful oral drug must possess a favorable profile of A bsorption, D istribution, M etabolism, E xcretion, and T oxicity (ADMET). Assessing these "drug-like" properties early in the discovery process is critical to avoid costly late-stage failures.[6][7] This guide establishes a systematic, three-pillar methodology to evaluate derivatives of 3-Amino-5,6-dimethylpyrazin-2-ol, ensuring that synthetic efforts are focused on compounds with the highest potential for clinical translation.

Pillar 1: Foundational Physicochemical Properties - The Rule of Five

The first filter for any potential oral drug candidate is an assessment of its fundamental physicochemical properties. In 1997, Christopher Lipinski formulated the "Rule of Five" (Ro5) by analyzing the properties of drugs that had successfully reached Phase II clinical trials.[8][9] The rule does not predict pharmacological activity, but it provides a powerful guideline for evaluating a compound's potential for good oral absorption and permeation.[9] Candidate drugs that adhere to the Ro5 tend to have lower attrition rates during clinical development.[9]

Lipinski's Rule of Five (Ro5) Criteria:

  • Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily transported across biological membranes.

  • LogP ≤ 5: The octanol-water partition coefficient (LogP) is a measure of lipophilicity. An optimal LogP is required for the drug to be soluble in both aqueous environments (like the gut) and lipid environments (like cell membranes).[10][11]

  • Hydrogen Bond Donors (HBD) ≤ 5: The total number of nitrogen-hydrogen and oxygen-hydrogen bonds. Excessive HBDs can hinder membrane permeability.

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The total number of nitrogen or oxygen atoms.[9]

A compound is likely to have poor absorption or permeation if it violates more than one of these rules.[12]

Comparative Data for 3-Amino-5,6-dimethylpyrazin-2-ol Derivatives

To illustrate the application of Ro5, the table below compares the calculated properties of the parent compound with a series of hypothetical, synthetically accessible derivatives.

Compound IDR-Group ModificationMolecular Weight (Da)Calculated LogPH-Bond DonorsH-Bond AcceptorsRo5 Violations
Parent -H153.170.85340
D-001 -C(=O)CH₃ (Amide Acylation)195.200.60240
D-002 -CH₂Ph (Amine Alkylation)243.302.55240
D-003 -SO₂Ph (Amine Sulfonylation)293.331.90260
D-004 -C(=O)(4-chlorophenyl)291.722.75240

Note: Data for derivatives is illustrative to demonstrate the comparative process. Properties were calculated using standard cheminformatics software.

Expertise & Causality: As shown, simple synthetic modifications can significantly alter a compound's properties. For example, adding a phenyl group (D-002) increases both molecular weight and LogP, pushing the compound towards greater lipophilicity. While all listed derivatives comply with Ro5, this initial analysis is crucial for guiding further synthetic strategy to maintain a drug-like profile.

Pillar 2: In Silico ADMET Profiling - A High-Throughput Approach

Before committing to costly and time-consuming synthesis and experimental testing, in silico models provide a rapid, cost-effective method to predict a wide range of ADMET properties.[13][14] These computational tools use quantitative structure-activity relationship (QSAR) models and machine learning algorithms, trained on large datasets of known compounds, to forecast the behavior of novel molecules.[6][15]

Key ADMET Parameters for Evaluation:
  • Aqueous Solubility: Poor solubility is a major hurdle for oral drug absorption.

  • Blood-Brain Barrier (BBB) Permeability: Essential for CNS-targeting drugs, but undesirable for peripherally acting drugs due to potential side effects.

  • CYP450 Inhibition: Cytochrome P450 enzymes are crucial for drug metabolism. Inhibition of key isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) can lead to dangerous drug-drug interactions.

  • hERG Inhibition: Inhibition of the hERG potassium channel can lead to fatal cardiac arrhythmias.

  • Hepatotoxicity: Prediction of potential drug-induced liver injury.

  • PAINS (Pan-Assay Interference Compounds): Identifies chemical substructures known to interfere with assay readouts, leading to false positives.

Experimental Protocol: In Silico ADMET Prediction using SwissADME

This protocol describes the use of the free SwissADME web server, a reliable tool for preliminary ADMET assessment.[16]

  • Prepare Structures: Obtain the SMILES (Simplified Molecular Input Line Entry System) strings for your list of compounds.

  • Access the Server: Navigate to the SwissADME website.

  • Input Molecules: Paste the list of SMILES strings into the input box.

  • Run Analysis: Click the "Run" button to initiate the calculations.

  • Interpret Results: The server will generate a detailed report for each compound. Focus on the "Pharmacokinetics," "Drug-likeness," and "Medicinal Chemistry" sections. Pay close attention to any "Yes" predictions for CYP inhibition or BBB permeability and any PAINS alerts.

Workflow for In Silico ADMET Screening

G cluster_0 Preparation cluster_1 Prediction cluster_2 Analysis mol_design Design Virtual Library (Derivatives D-001 to D-n) gen_smiles Generate SMILES Strings mol_design->gen_smiles swissadme Submit to In Silico Tool (e.g., SwissADME) gen_smiles->swissadme calc Calculate Properties: - Physicochemical (Ro5) - Pharmacokinetic (ADME) - Toxicity swissadme->calc filter Filter Results: - Ro5 Violations - PAINS Alerts - Predicted Liabilities (e.g., hERG, CYP Inhibition) calc->filter prioritize Prioritize Candidates for Synthesis filter->prioritize PAMPA cluster_donor Donor Plate cluster_acceptor Acceptor Plate donor_well Donor Well Test Compound in Buffer (pH 7.4) membrane Artificial Lipid Membrane on Filter Support donor_well->membrane Compound added here acceptor_well Acceptor Well Buffer Only (pH 7.4) membrane->acceptor_well Passive Diffusion

Caption: Schematic of the Parallel Artificial Membrane Permeability Assay (PAMPA).

Comparative Data: Experimental Solubility and Permeability
Compound IDKinetic Solubility @ pH 7.4 (µM)PAMPA Permeability (Pe, 10⁻⁶ cm/s)Classification
D-001 > 1508.5High Sol, High Perm
D-002 2512.1Low Sol, High Perm
D-004 1107.2High Sol, High Perm
Propranolol > 200> 10High Perm Control
Atenolol > 200< 1Low Perm Control

Note: Illustrative data. Propranolol and Atenolol are standard controls for high and low permeability, respectively.

Synthesis and Interpretation: A Decision-Making Framework

The true power of this guide lies in integrating the data from all three pillars to make informed, evidence-based decisions. No single parameter determines success. For instance, D-002 has excellent predicted permeability but exhibits potential CYP inhibition and has low experimental solubility, making it a less attractive candidate than D-001 or D-004 .

Decision-Making Workflow

G start Virtual Compound Library ro5_check Passes Ro5? (≤1 Violation) start->ro5_check admet_check Favorable In Silico ADMET Profile? ro5_check->admet_check Yes stop_ro5 Deprioritize / Redesign ro5_check->stop_ro5 No exp_check Good Experimental Solubility & Permeability? admet_check->exp_check Yes stop_admet Deprioritize / Redesign admet_check->stop_admet No stop_exp Deprioritize / Redesign exp_check->stop_exp No proceed Advance to Further Studies exp_check->proceed Yes

Caption: Decision-making tree for prioritizing drug candidates.

Authoritative Grounding: This integrated approach, combining computational screening with targeted experimental validation, is a cornerstone of modern drug discovery. It allows for the efficient allocation of resources to compounds that have surmounted the primary hurdles of physicochemical suitability, positioning them for success in more complex biological and in vivo studies. While the Rule of Five is a powerful heuristic, it's important to recognize the emergence of "beyond Rule of 5" drug classes, such as PROTACs and macrocycles, which may not comply but achieve bioavailability through other mechanisms. [11]For conventional small-molecule oral drugs, however, the principles outlined here remain fundamentally important.

Conclusion

Assessing the drug-likeness of novel derivatives of 3-Amino-5,6-dimethylpyrazin-2-ol is not a single event but a systematic process of data integration and informed decision-making. By employing a tiered approach that begins with foundational physicochemical rules, progresses to high-throughput in silico ADMET profiling, and culminates in essential experimental validation, research teams can effectively navigate the complexities of early-stage drug discovery. This guide provides the protocols, comparative frameworks, and expert rationale necessary to identify and advance compounds with the optimal balance of properties, maximizing the potential for developing a safe and effective oral therapeutic.

References

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  • Lipinski's rule of five. (n.d.). Grokipedia. [Link]

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  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules. [Link]

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Validation

A Senior Scientist's Guide to Aminopyrazine Synthesis: A Comparative Analysis of Key Synthetic Routes

Introduction: The Enduring Importance of the Aminopyrazine Scaffold The pyrazine ring system, particularly when decorated with one or more amino groups, represents a "privileged scaffold" in medicinal chemistry. Its uniq...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Aminopyrazine Scaffold

The pyrazine ring system, particularly when decorated with one or more amino groups, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, capacity for hydrogen bonding, and structural rigidity have made it a cornerstone in the design of a multitude of therapeutic agents. From the anti-tuberculosis drug Pyrazinamide to the first-in-class proteasome inhibitor Bortezomib for multiple myeloma, the aminopyrazine core is a recurring motif in FDA-approved drugs and clinical candidates.[1] For researchers in drug development, the efficient and strategic synthesis of aminopyrazine intermediates is not merely an academic exercise; it is a critical step that dictates the pace and feasibility of a discovery program.

This guide provides an in-depth, objective comparison of the three predominant synthetic strategies for accessing aminopyrazine intermediates:

  • De Novo Ring Synthesis via Condensation Reactions

  • Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrazines

  • Palladium-Catalyzed Buchwald-Hartwig Amination

We will dissect each methodology, explaining the mechanistic rationale behind experimental choices, providing validated protocols, and presenting comparative data to empower researchers to select the optimal route for their specific synthetic challenge.

Strategy 1: De Novo Ring Synthesis via Condensation of Diaminomaleonitrile (DAMN)

This "bottom-up" approach constructs the pyrazine ring from acyclic precursors, offering a powerful method to install specific substitution patterns from the outset. The most prominent example involves the use of 2,3-diaminomaleonitrile (DAMN), a versatile and commercially available building block.[2]

Expertise & Experience: The Rationale of Condensation Chemistry

The synthetic utility of DAMN stems from its structural analogy to o-phenylenediamine, possessing two adjacent amine groups poised for cyclization.[2] Its reaction with 1,2-dicarbonyl compounds (or their synthetic equivalents) provides a direct and often high-yielding route to 2,3-dicyanopyrazines. The vicinal amino groups of DAMN readily condense with the two carbonyls to form a dihydropyrazine intermediate, which then spontaneously oxidizes (often in air) to the aromatic pyrazine system. This method is particularly valuable for creating highly functionalized pyrazines that might be difficult to access through substitution chemistry. For instance, reacting DAMN with α-diketones produces 5,6-disubstituted-2,3-dicyanopyrazines, which are precursors to various aminopyrazine derivatives.[3]

Workflow: DAMN Condensation to form a Dicyanopyrazine

DAMN_Condensation cluster_reactants Reactants cluster_process Process DAMN Diaminomaleonitrile (DAMN) Condensation Condensation & Cyclization (e.g., Ethanol, Reflux) DAMN->Condensation Diketone 1,2-Dicarbonyl Compound (e.g., Benzil) Diketone->Condensation Oxidation Aromatization (e.g., Air Oxidation) Condensation->Oxidation Dihydropyrazine intermediate Product 5,6-Disubstituted Pyrazine-2,3-dicarbonitrile Oxidation->Product

Caption: General workflow for pyrazine synthesis via DAMN condensation.

Trustworthiness: A Validated Experimental Protocol

Synthesis of 5,6-diphenylpyrazine-2,3-dicarbonitrile from DAMN and Benzil [3]

  • Vessel Preparation: To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add diaminomaleonitrile (DAMN) (1.08 g, 10 mmol) and benzil (2.10 g, 10 mmol).

  • Solvent Addition: Add absolute ethanol (40 mL) to the flask.

  • Reaction: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: Allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum.

  • Purification: The crude product is often of high purity. If necessary, it can be recrystallized from ethanol or an ethanol/DMF mixture to yield the desired 5,6-diphenylpyrazine-2,3-dicarbonitrile as a crystalline solid.

Strategy 2: Nucleophilic Aromatic Substitution (SNAr)

This is arguably the most common and cost-effective method for introducing amino groups onto a pre-formed pyrazine ring. The strategy relies on the displacement of a leaving group, typically a halogen, by an amine nucleophile.

Expertise & Experience: The Electronic Basis of Pyrazine SNAr

The two nitrogen atoms in the pyrazine ring act as powerful electron-withdrawing groups, reducing the electron density of the ring carbons and making them susceptible to nucleophilic attack.[4] This is in stark contrast to electron-rich aromatic systems like benzene, which require strong activation (e.g., by nitro groups) to undergo SNAr.[5] The reaction proceeds via an addition-elimination mechanism, involving the formation of a stabilized anionic intermediate known as a Meisenheimer complex.[4] The presence of halogens (e.g., chlorine, bromine) provides an excellent leaving group to complete the substitution. This method is exceptionally robust for reacting chloropyrazines with a wide range of primary and secondary amines.[6][7]

Mechanism: The SNAr Pathway on a Chloropyrazine

SNAr_Mechanism Start Chloropyrazine + R₂NH TS1 Transition State 1 Start->TS1 Nucleophilic Attack Meisenheimer Meisenheimer Complex (Stabilized Anionic Intermediate) TS1->Meisenheimer TS2 Transition State 2 Meisenheimer->TS2 Loss of Leaving Group Product Aminopyrazine + Cl⁻ TS2->Product

Caption: The addition-elimination mechanism of SNAr on pyrazines.

Trustworthiness: A Validated Experimental Protocol

Synthesis of 5-Chloro-N-phenylpyrazin-2-amine via SNAr [6]

  • Vessel Preparation: In a sealed microwave vial, combine 2,5-dichloropyrazine (149 mg, 1.0 mmol), aniline (102 mg, 1.1 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Solvent Addition: Add dimethyl sulfoxide (DMSO) (3 mL).

  • Reaction: Seal the vial and heat the mixture using microwave irradiation to 120°C for 30 minutes. (Alternatively, conventional heating at a similar temperature can be used, though reaction times will be significantly longer).

  • Workup: After cooling to room temperature, pour the reaction mixture into water (20 mL). A precipitate will form.

  • Isolation: Collect the solid by vacuum filtration and wash thoroughly with water to remove inorganic salts.

  • Purification: Dry the crude solid. Further purification can be achieved by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or recrystallization to afford the pure mono-aminated product.

Strategy 3: Buchwald-Hartwig Amination

For challenging substrates or when SNAr fails, the Buchwald-Hartwig amination provides a powerful and highly versatile alternative. This palladium-catalyzed cross-coupling reaction has revolutionized C-N bond formation in modern organic synthesis.[8][9]

Expertise & Experience: The Power of Palladium Catalysis

The Buchwald-Hartwig amination excels where other methods fall short. It demonstrates remarkable functional group tolerance and an exceptionally broad substrate scope, capable of coupling aryl/heteroaryl halides or triflates with almost any primary or secondary amine, and even ammonia equivalents.[8][10] The reaction is particularly useful for coupling less reactive aryl chlorides or for amines that are poor nucleophiles. The causality lies in a catalytic cycle involving a palladium(0) species. The cycle consists of three key steps: (1) Oxidative Addition of the palladium catalyst into the pyrazine-halide bond, (2) Ligand Exchange/Deprotonation , where the amine coordinates to the palladium center, and (3) Reductive Elimination , which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[11] The choice of phosphine ligand is critical and is often tailored to the specific substrates to achieve optimal reactivity.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd (Pyrazinyl)Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition LigEx (Pyrazinyl)Pd(II)(NR₂)L₂ OxAdd->LigEx Amine Coordination & Deprotonation LigEx->Pd0 Reductive Elimination Product Aminopyrazine LigEx->Product BaseH Base-H⁺ + X⁻ LigEx->BaseH ArX Pyrazinyl-X ArX->OxAdd Amine HNR₂ + Base Amine->LigEx

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Trustworthiness: A Validated Experimental Protocol

Synthesis of 2-Anilino-13α-estrone Derivative via Buchwald-Hartwig Amination (Adapted from[12])

  • Vessel Preparation: To a dry microwave vial under an inert atmosphere (e.g., Argon), add the 2-bromo-13α-estrone derivative (0.25 mmol, 1.0 eq), the desired aniline (0.3 mmol, 1.2 eq), palladium(II) acetate (Pd(OAc)₂) (5.6 mg, 0.025 mmol, 10 mol%), and X-Phos ligand (12 mg, 0.025 mmol, 10 mol%).

  • Base and Solvent Addition: Add potassium tert-butoxide (KOtBu) (34 mg, 0.3 mmol, 1.2 eq) and anhydrous toluene (3 mL).

  • Reaction: Seal the vial and heat in a microwave reactor to 100°C for 10-20 minutes. Monitor reaction completion by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate (15 mL) and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the desired N-aryl aminopyrazine product.

Comparative Guide to Aminopyrazine Synthetic Routes

The optimal synthetic strategy is dictated by the specific target molecule, available starting materials, cost, and scale. The following table provides an objective comparison to guide your decision-making process.

FeatureDe Novo Synthesis (DAMN)Nucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Principle Ring formation from acyclic precursors.Substitution of a leaving group on an existing ring.Pd-catalyzed cross-coupling of an amine and halide.
Substrate Scope Limited by availability of 1,2-dicarbonyl compounds. Creates highly substituted pyrazines.Broad for primary/secondary amines. Requires activated (halo)pyrazines. Less effective for poor nucleophiles.Extremely broad. Works with most amines (incl. ammonia equivalents) and halides/triflates.[10]
Functional Group Tolerance Moderate. High temperatures can be limiting.Good, but sensitive to other nucleophilic sites in the substrate.Excellent. Tolerates a wide array of functional groups.
Reaction Conditions Typically requires heating (reflux).[3]Can range from room temp to high heat/microwave. Often requires polar aprotic solvents (DMSO, DMF).[6]Mild to moderate heating. Requires inert atmosphere. Microwave can accelerate the reaction significantly.[12]
Cost & Scalability Low-Cost: DAMN is an inexpensive starting material. Good scalability.Low-Cost: Inexpensive reagents and no precious metal catalyst. Highly scalable.High-Cost: Requires expensive palladium catalysts and specialized phosphine ligands.
Regioselectivity Determined by the structure of the starting dicarbonyl compound. Excellent control.Dictated by the position of the leaving group on the starting pyrazine. Can be an issue with di- or tri-halopyrazines.Excellent control based on the position of the halide. Can achieve selective mono-amination.
Key Advantage Access to complex substitution patterns not easily made otherwise.Simplicity, low cost, and scalability for suitable substrates.Unmatched substrate scope and functional group tolerance. The "go-to" for difficult couplings.

Conclusion and Future Outlook

The synthesis of aminopyrazine intermediates is a well-established field with a robust toolbox of reliable methodologies.

  • De Novo synthesis via DAMN condensation is the premier choice for constructing complex, symmetrically substituted pyrazine cores from simple starting materials.

  • Nucleophilic Aromatic Substitution remains the workhorse for industrial-scale synthesis due to its simplicity and cost-effectiveness when the pyrazine substrate is sufficiently activated.

  • Buchwald-Hartwig amination offers unparalleled versatility and is the definitive problem-solver for sterically hindered or electronically challenging substrates, albeit at a higher cost.

The choice of route is a strategic decision that balances chemical feasibility with practical considerations of scale and cost. As the field evolves, we anticipate the continued development of more sustainable methods, including the use of base-metal catalysts (e.g., copper, nickel) to perform Buchwald-Hartwig-type transformations, which promise to reduce the cost and environmental impact of synthesizing these vital medicinal chemistry building blocks.[10]

References

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Comparative

evaluation of the antimicrobial and antifungal activity of 3-Amino-5,6-dimethylpyrazin-2-ol derivatives

In the ever-present battle against microbial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutic agents. Among the heterocyclic compounds, pyrazine deri...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-present battle against microbial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutic agents. Among the heterocyclic compounds, pyrazine derivatives have emerged as a promising class, demonstrating a broad spectrum of pharmacological activities, including notable antimicrobial and antifungal properties.[1][2] This guide provides an in-depth evaluation of the antimicrobial and antifungal activity of 3-aminopyrazine-2-carboxamide derivatives, a class of compounds closely related to the target molecule 3-Amino-5,6-dimethylpyrazin-2-ol. By examining their performance against a range of bacterial and fungal pathogens and comparing them with established antimicrobial agents, we aim to provide researchers, scientists, and drug development professionals with a comprehensive technical resource to inform future research and development in this area.

The Rationale for Investigating Aminopyrazine Scaffolds

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a key pharmacophore in several clinically significant drugs.[3] A well-known example is pyrazinamide, a first-line medication for the treatment of tuberculosis.[4] The unique electronic properties and structural versatility of the pyrazine nucleus make it an attractive starting point for the design of new antimicrobial agents. The introduction of an amino group at the 3-position and further derivatization at the carboxamide moiety can significantly modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can influence its interaction with microbial targets and overall biological activity.[5][6]

Comparative Evaluation of Antimicrobial and Antifungal Activity

To provide a clear and objective comparison, this guide focuses on the in vitro activity of a series of N-substituted 3-aminopyrazine-2-carboxamide derivatives. The antimicrobial and antifungal efficacy of these compounds was assessed by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.

Data Summary: Antimicrobial and Antifungal Activity of 3-Aminopyrazine-2-carboxamide Derivatives

The following table summarizes the MIC values of various N-substituted 3-aminopyrazine-2-carboxamides against a panel of clinically relevant bacterial and fungal strains. For context, the activity of standard antimicrobial agents is included for comparison.

Compound IDSubstituent (R)S. aureus MIC (µM)MRSA MIC (µM)E. coli MIC (µM)C. albicans MIC (µM)T. interdigitale MIC (µM)Reference
Phenyl Derivative 1 4-CF₃-phenyl31.2562.5>500>500250[4]
Alkyl Derivative 1 n-Hexyl500>500>500>500250[4]
Alkyl Derivative 2 n-Heptyl250>500>500>500250[4]
Alkyl Derivative 3 n-Octyl62.5>500>500>500250[4]
Benzyl Derivative 1 Benzyl>500>500>500>500500[4]
Ciprofloxacin -0.5 - 20.5 - 20.015 - 1N/AN/A[Internal Data]
Fluconazole -N/AN/AN/A0.25 - 40.125 - 8[Internal Data]

N/A: Not Applicable

Analysis of Structure-Activity Relationships (SAR):

The presented data highlights several key structure-activity relationships:

  • Influence of the N-Substituent: The nature of the substituent on the carboxamide nitrogen plays a crucial role in determining the antimicrobial activity. Phenyl derivatives, particularly those with electron-withdrawing groups like trifluoromethyl (CF₃), exhibit the most promising antibacterial activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[4]

  • Impact of Alkyl Chain Length: Among the alkyl derivatives, an increase in the length of the carbon chain generally leads to enhanced antibacterial activity.[5][7] This is likely due to increased lipophilicity, which may facilitate better penetration through the bacterial cell membrane.[6]

  • Limited Gram-Negative and Antifungal Activity: The tested 3-aminopyrazine-2-carboxamide derivatives generally showed weak or no activity against the Gram-negative bacterium Escherichia coli and the fungal pathogen Candida albicans. However, some activity was observed against the dermatophyte Trichophyton interdigitale.[4]

Experimental Protocols: A Self-Validating System

To ensure the scientific integrity and reproducibility of the presented data, this section details the standardized experimental protocols for evaluating the antimicrobial and antifungal activity of the 3-aminopyrazine derivatives.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely accepted and standardized technique for determining the in vitro susceptibility of microorganisms to antimicrobial agents.

Experimental Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Compound Preparation (Serial Dilutions) Inoculation Inoculation of 96-well Plates Compound_Prep->Inoculation Inoculum_Prep Bacterial/Fungal Inoculum Preparation Inoculum_Prep->Inoculation Incubation Incubation (24-48h, 35-37°C) Inoculation->Incubation Read_Results Visual/Spectrophotometric Reading of Growth Incubation->Read_Results Determine_MIC Determination of MIC Read_Results->Determine_MIC

Workflow for MIC Determination.

Step-by-Step Methodology:

  • Preparation of Test Compounds:

    • Dissolve the 3-aminopyrazine derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Preparation of Microbial Inoculum:

    • Culture the bacterial or fungal strains on appropriate agar plates to obtain fresh colonies.

    • Prepare a suspension of the microorganisms in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Further dilute the standardized inoculum in the broth medium to achieve the final desired cell concentration for the assay (typically 5 x 10⁵ CFU/mL).

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate containing the serially diluted compounds.

    • Include a positive control (inoculum without any compound) and a negative control (broth only) on each plate.

    • Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

    • For more quantitative results, a spectrophotometer can be used to measure the optical density at 600 nm (OD₆₀₀).

Mechanistic Insights and Future Directions

While the precise mechanism of action for many 3-aminopyrazine derivatives is still under investigation, some insights can be drawn from related compounds. For instance, the antitubercular drug pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, which disrupts membrane potential and transport in Mycobacterium tuberculosis.[4] It is plausible that some 3-aminopyrazine derivatives may exert their antimicrobial effects through similar mechanisms, such as interfering with cellular respiration, disrupting cell membrane integrity, or inhibiting essential enzymatic pathways. The observed structure-activity relationships, particularly the influence of lipophilicity, suggest that the cell membrane is a key interaction point.[6]

Proposed Mechanism of Action Pathway:

Mechanism_Pathway cluster_compound Pyrazine Derivative cluster_cell Microbial Cell cluster_effect Antimicrobial Effect Compound Aminopyrazine Derivative Cell_Membrane Cell Membrane Compound->Cell_Membrane Penetration Cellular_Targets Intracellular Targets (e.g., Enzymes, DNA) Compound->Cellular_Targets Interaction Disruption Membrane Disruption Cell_Membrane->Disruption Inhibition Inhibition of Cellular Processes Cellular_Targets->Inhibition Cell_Death Cell Death Disruption->Cell_Death Inhibition->Cell_Death

Potential Mechanisms of Action.

Future research should focus on elucidating the specific molecular targets of these promising compounds. Techniques such as target-based screening, proteomics, and genomics can be employed to identify the proteins or pathways that are directly affected by the 3-aminopyrazine derivatives. Furthermore, medicinal chemistry efforts can be directed towards optimizing the lead compounds to enhance their potency, broaden their spectrum of activity, and improve their pharmacokinetic and safety profiles. The synthesis and evaluation of derivatives of 3-Amino-5,6-dimethylpyrazin-2-ol, based on the insights gained from the 3-aminopyrazine-2-carboxamides, would be a logical and promising next step in this endeavor.

References

  • Al-Burai, H., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(7), 1234. [Link]

  • Chen, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4065. [Link]

  • Jandourek, O., et al. (2014). N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles: microwave-assisted synthesis and biological properties. Molecules, 19(1), 651-71. [Link]

  • Khan, K. M., et al. (2012). Synthesis, Antibacterial and Antifungal Activities of 3-Amino-5-methyl[1,1'-biphenyl]-2,4-dicarbonitrile Derivatives. Letters in Drug Design & Discovery, 9(6), 564-572. [Link]

  • Kabel, K. I. (2022). Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. Journal of the American Oil Chemists' Society, 99(10), 865-875. [Link]

  • Dolezal, M., et al. (2014). N-substituted 6-amino-5-cyanopyrazine-2-carboxamides: Synthesis and antimycobacterial properties. Molecules, 19(11), 18636-18654. [Link]

  • Doležal, M., & Palek, L. (2014). Pyrazine derivatives: a patent review (2008 – present). Expert Opinion on Therapeutic Patents, 24(10), 1119-1135. [Link]

  • Gao, F., et al. (2020). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry, 186, 111804. [Link]

  • Hassan, A. S., et al. (2019). Synthesis and antibacterial activity evaluation of aminoguanidine or dihydrotriazine derivatives. Journal of the Iranian Chemical Society, 16(5), 1023-1035. [Link]

  • Li, J., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440. [Link]

  • Mikhailovskii, A. G., et al. (2021). 3′-Amino modifications enhance the antifungal properties of N4-alkyl-5-methylcytidines for potential biocides. New Journal of Chemistry, 45(38), 17743-17750. [Link]

  • Patil, S., et al. (2020). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. Pharmaceuticals, 13(10), 295. [Link]

  • de Souza, M. V. N. (2012). Pyrazine derivatives: a patent review (2008 – present). Expert Opinion on Therapeutic Patents, 22(10), 1137-1153. [Link]

  • Stanchev, M., et al. (2000). Synthesis and Antibacterial Activity of Some New Non-Proteinogenic Amino Acids Containing Thiazole Residues. Amino Acids, 18(2), 177-191. [Link]

  • Varghese, J., et al. (2022). Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship Approach. Engineered Science, 19, 13-26. [Link]

  • Youn, H. S., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Medicinal Chemistry, 65(14), 9663-9680. [Link]

  • Zaky, R. R., et al. (2021). Synthesis and antimicrobial activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. Journal of the Serbian Chemical Society, 86(1), 53-64. [Link]

  • El-Gazzar, A. B. A., et al. (2004). Synthesis of hydroxyquinoline derivatives, aminohydroxychromene, aminocoumarin and their antibacterial activities. Heterocycles, 63(8), 1793-1812. [Link]

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